molecular formula C₄₈H₈₂N₁₆O₁₄ B612635 132326-72-8 CAS No. 132326-72-8

132326-72-8

Cat. No.: B612635
CAS No.: 132326-72-8
M. Wt: 1107.26
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Description

Influenza NP (147-155) is a Kd restricted epitope from influenza nucleoprotein.

Properties

CAS No.

132326-72-8

Molecular Formula

C₄₈H₈₂N₁₆O₁₄

Molecular Weight

1107.26

sequence

One Letter Code: TYQRTRALV

Origin of Product

United States

Foundational & Exploratory

what is the sequence of Influenza NP (147-155) peptide

Author: BenchChem Technical Support Team. Date: February 2026

Sequence Identity, Immunological Mechanics, and Experimental Protocols

Abstract

This technical guide provides a comprehensive analysis of the Influenza Nucleoprotein (NP) 147-155 peptide, a critical cytotoxic T-lymphocyte (CTL) epitope used extensively in immunology and vaccine development. We define its precise amino acid sequence, physicochemical properties, and MHC Class I restriction (H-2Kᵈ). Furthermore, we detail the mechanistic pathway of its presentation and provide validated protocols for its application in flow cytometry (tetramer staining) and functional assays (ELISpot), ensuring reproducibility and scientific rigor.

Core Sequence Identity

The NP (147-155) peptide is derived from the Nucleoprotein of the Influenza A virus (typically strain A/PR/8/34).[1] It is the immunodominant epitope recognized by CD8+ T cells in BALB/c mice (H-2Kᵈ haplotype).

ParameterSpecification
Sequence (One-Letter) TYQRTRALV
Sequence (Three-Letter) Thr-Tyr-Gln-Arg-Thr-Arg-Ala-Leu-Val
Source Protein Influenza A Nucleoprotein (NP)
Residue Position 147 - 155
MHC Restriction H-2Kᵈ (Mouse MHC Class I)
Molecular Weight ~1107.3 Da
Isoelectric Point (pI) ~12.0 (Highly Basic)
Structural Anchoring

The H-2Kᵈ binding motif relies on specific anchor residues to stabilize the peptide within the MHC groove. For TYQRTRALV:

  • Position 2 (Tyr): The primary anchor residue, fitting into the B-pocket of the H-2Kᵈ molecule.[1]

  • Position 9 (Val): The C-terminal anchor, fitting into the F-pocket.[1]

  • Central Residues (Gln-Arg-Thr-Arg): These bulge out of the groove, serving as the primary contact surface for the T-cell Receptor (TCR).

Immunological Mechanism: Antigen Processing

To utilize this peptide effectively in research, one must understand how the native viral protein is processed. The following diagram illustrates the pathway from viral infection to surface presentation of the NP (147-155) epitope.

AntigenProcessing NP_Protein Influenza NP Protein (Cytosol) Proteasome Proteasome (Degradation) NP_Protein->Proteasome Ubiquitination Peptides Peptide Fragments Proteasome->Peptides Cleavage TAP TAP Transporter Peptides->TAP Transport ER Endoplasmic Reticulum (MHC Loading) TAP->ER Entry Golgi Golgi Apparatus ER->Golgi Trafficking Surface Cell Surface (H-2Kd : TYQRTRALV) Golgi->Surface Exocytosis CD8 CD8+ T Cell (TCR Recognition) Surface->CD8 Immunological Synapse

Figure 1: The Class I MHC processing pathway. The NP protein is degraded by the proteasome, transported into the ER via TAP, loaded onto H-2Kᵈ, and presented to CD8+ T cells.

Experimental Protocols

The high affinity of TYQRTRALV for H-2Kᵈ makes it an ideal tool for tracking antigen-specific T cells. Below are optimized workflows for Tetramer Staining and Peptide Handling .

3.1 Peptide Reconstitution & Storage

Due to the presence of two Arginine (Arg) residues, this peptide is basic and hydrophilic.

  • Solubility: Dissolve initially in sterile, endotoxin-free water. If the peptide concentration is high (>5 mg/mL) and solubility is poor, add a small volume of 10% Acetic Acid. Avoid DMSO if possible, as it is unnecessary for this sequence and can affect bioassays.

  • Aliquot: Avoid repeated freeze-thaw cycles. Aliquot into single-use vials (e.g., 10 µL at 1 mg/mL).

  • Storage: Store lyophilized powder at -20°C (stable for years). Store reconstituted aliquots at -80°C.

3.2 H-2Kᵈ/NP(147-155) Tetramer Staining Protocol

This protocol is designed for the detection of NP-specific CD8+ T cells from the spleen of influenza-infected BALB/c mice.

Reagents:

  • H-2Kᵈ MuLV/NP(147-155) Tetramer (PE or APC conjugated).

  • Anti-mouse CD8a antibody (FITC or Pacific Blue).

  • Anti-mouse CD3 antibody (optional, for gating).

  • FACS Buffer (PBS + 2% FCS + 0.1% Sodium Azide).

  • Fc Block (Anti-CD16/CD32).

Workflow Visualization:

TetramerStaining Sample Splenocyte Suspension (1x10^6 cells/well) FcBlock Add Fc Block (10 min, 4°C) Sample->FcBlock Tetramer Add NP(147-155) Tetramer (30-60 min, 4°C or RT) FcBlock->Tetramer Do not wash SurfaceAb Add Surface Abs (CD8, CD3) (20 min, 4°C) Tetramer->SurfaceAb Do not wash Wash Wash 2x with FACS Buffer SurfaceAb->Wash Acquire Flow Cytometry Acquisition Wash->Acquire

Figure 2: Optimized Tetramer Staining Workflow. Note that tetramer is often added before surface antibodies to prevent steric hindrance, though simultaneous addition is common.

Critical Technical Notes:

  • Temperature: Tetramer staining efficiency can be temperature-dependent. While 4°C prevents internalization, staining at Room Temperature (RT) for 30 minutes often yields a higher Mean Fluorescence Intensity (MFI) for TCRs with lower affinity.

  • Gating Strategy: Lymphocytes (FSC/SSC) → Singlets (FSC-A/FSC-H) → CD3+ (if used) → CD8+ → Tetramer+.

  • Control: Always include a "Fluorescence Minus One" (FMO) control or a naive mouse sample to define the negative gate.

Functional Applications

Beyond physical detection, the TYQRTRALV peptide is used to assess T-cell function.[2][3][4]

AssayPurposeMechanism
ELISpot Quantify IFN-γ secreting cellsPeptide-pulsed target cells (or direct addition to splenocytes) stimulate cytokine release, captured by antibodies on a membrane.
Intracellular Cytokine Staining (ICS) Phenotype functional subsetsStimulation with peptide in the presence of Brefeldin A blocks secretion, allowing detection of IFN-γ, TNF-α, and IL-2 inside the cell.
In Vivo Cytotoxicity Measure killing capacityNaive targets are pulsed with TYQRTRALV, labeled with high CFSE, and injected into immune mice. Specific lysis is calculated by the loss of the CFSE-high population.
References
  • Structure of H-2Kd: Mitaksov, V. et al. (2006).[1] Structural Definition of the H-2Kd Peptide-binding Motif. Journal of Biological Chemistry.

  • Epitope Identification: Rotzschke, O. et al. (1990).[5][6] Isolation and analysis of naturally processed viral peptides as recognized by cytotoxic T cells. Nature.[5][6] [5]

  • Peptide Handling: JPT Peptide Technologies.[2] Influenza A Nucleoprotein Peptide Specifications.

  • Tetramer Protocols: NIH Tetramer Core Facility. H-2Kd Influenza A NP 147-155.[1][2][3][5][6][7]

Sources

The Immunogenicity of the Conserved NP (147-155) Epitope: A Technical Guide for Universal Influenza Vaccine Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quest for a universal influenza vaccine, one that provides broad and long-lasting protection against diverse influenza strains, has centered on conserved viral antigens. Among the most promising targets is the nucleoprotein (NP), a highly conserved internal protein essential for viral replication. This guide provides an in-depth technical exploration of the immunogenicity of a specific, highly conserved epitope within the influenza A virus NP: the amino acid sequence 147-155. This epitope is a critical target for cytotoxic T lymphocyte (CTL) responses, which are pivotal in clearing virally infected cells and providing heterosubtypic immunity.

This document will dissect the molecular mechanisms underpinning the processing and presentation of the NP (147-155) epitope, the nature of the T-cell response it elicits, and the experimental methodologies required to rigorously assess its immunogenicity. By understanding these core principles, researchers and developers can better design and evaluate next-generation influenza vaccines that leverage this key epitope to induce robust, cross-protective immunity.

The Central Role of Conserved Epitopes in Universal Flu Vaccine Strategy

Current seasonal influenza vaccines primarily induce antibodies against the highly variable surface glycoproteins, hemagglutinin (HA) and neuraminidase (NA).[1][2] This variability necessitates annual vaccine reformulation. A universal vaccine strategy, however, aims to target conserved regions of the virus that are less prone to mutation.[3][4][5] The internal proteins of the influenza virus, such as the nucleoprotein (NP) and matrix protein 1 (M1), are highly conserved across different influenza A subtypes.[6][7][8]

The NP is a particularly attractive target for a universal vaccine due to its critical role in the viral life cycle and its high degree of conservation.[7][8][9] T-cell responses directed against conserved internal proteins are associated with cross-protective immunity.[9] Specifically, CD8+ cytotoxic T lymphocytes (CTLs) recognize viral peptides presented on MHC class I molecules on the surface of infected cells and are crucial for eliminating these cells.[2][10][11] The NP (147-155) epitope has been identified as an immunodominant CTL epitope in the context of certain MHC alleles, making it a focal point of universal vaccine research.[12][13][14]

Antigen Processing and Presentation of the NP (147-155) Epitope

The journey of the NP (147-155) epitope from a full-length viral protein to a presented peptide on an MHC class I molecule is a finely orchestrated cellular process. Understanding this pathway is fundamental to designing vaccines that can efficiently induce NP (147-155)-specific T-cell responses.

The MHC Class I Presentation Pathway

Endogenously synthesized viral proteins, such as NP, are degraded into smaller peptides by the proteasome in the cytoplasm.[10] These peptides are then transported into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP). Inside the ER, peptides with the appropriate length and anchor residues bind to MHC class I molecules. The stable peptide-MHC complex is then transported to the cell surface for presentation to CD8+ T cells.[11]

MHC_Class_I_Pathway cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_cell_surface Cell Surface NP Influenza Nucleoprotein (NP) Proteasome Proteasome NP->Proteasome Degradation Peptides NP Peptides (including 147-155) Proteasome->Peptides TAP TAP Transporter Peptides->TAP MHC_I MHC Class I TAP->MHC_I Peptide Loading Peptide_MHC NP(147-155)-MHC I Complex Presented_Complex Presented NP(147-155)-MHC I Peptide_MHC->Presented_Complex Transport TCR T-Cell Receptor (TCR) on CD8+ T-Cell Presented_Complex->TCR Recognition

Caption: MHC Class I Presentation of NP(147-155).

Factors Influencing Epitope Presentation

The efficiency of NP (147-155) presentation can be influenced by several factors, including the protein context from which the epitope is derived and the activity of cellular peptidases.[10] While the proteasome is the primary machinery for generating peptides for MHC class I presentation, alternative pathways may also contribute.[10] The stability of the peptide-MHC complex is another critical determinant of immunogenicity.

Eliciting a Robust T-Cell Response to NP (147-155)

The ultimate goal of a universal influenza vaccine targeting NP (147-155) is to induce a potent and durable memory CD8+ T-cell response. This response is characterized by the expansion of NP (147-155)-specific T cells that can rapidly recognize and eliminate influenza-infected cells upon subsequent exposure.

Characteristics of the NP (147-155)-Specific T-Cell Response

Following infection or vaccination, naïve CD8+ T cells recognizing the NP (147-155)-MHC I complex become activated and proliferate.[6] This leads to the generation of effector CTLs that can kill infected cells and memory T cells that provide long-term protection.[15] Studies have shown that influenza virus infection induces the expansion of NP (147-155)-specific CD8+ effector memory T cells in various organs, including the lungs.[15] This localized T-cell response is crucial for viral clearance.[15]

Enhancing Immunogenicity: The Role of Adjuvants and Delivery Systems

Conserved epitopes, while attractive vaccine targets, can sometimes be poorly immunogenic on their own.[16] Therefore, the use of adjuvants and advanced delivery systems is critical to enhance the T-cell response to the NP (147-155) epitope.

Adjuvants can boost the immune response in several ways, including:

  • Creating an antigen depot: This allows for a sustained release of the antigen, increasing the opportunity for uptake by antigen-presenting cells (APCs).[17]

  • Activating pattern-recognition receptors (PRRs): This stimulates innate immunity and promotes a Th1-biased response, which is favorable for CTL generation.[16][17]

  • Enhancing antigen presentation: Some adjuvants can improve the uptake and processing of antigens by APCs.[18]

Various adjuvants, such as CpG oligodeoxynucleotides and glycoprotein 96 (gp96), have been shown to enhance NP (147-155)-specific CTL responses.[6] For instance, immunization with NP (147-155) and a combination of CpG and alum as an adjuvant induced stronger CTL responses than CpG alone.[6] Similarly, using gp96 as an adjuvant for the NP (147-155) peptide elicited CD8+ T-cell responses and provided partial protection in mice.[6]

Delivery systems like virus-like particles (VLPs) and recombinant viral vectors are also being explored to effectively present the NP (147-155) epitope to the immune system.[17] Mucosal vaccination with a recombinant adenovirus encoding NP has been shown to elicit strong CD8+ T-cell responses towards the NP (147-155) epitope.[14]

Methodologies for Assessing NP (147-155) Immunogenicity

A critical component of vaccine development is the ability to accurately measure the immunogenicity of the target epitope. Several well-established assays are used to quantify the T-cell response to NP (147-155).

Key Experimental Protocols

a) Enzyme-Linked Immunospot (ELISpot) Assay: This highly sensitive assay is used to quantify the frequency of cytokine-producing cells, such as interferon-gamma (IFN-γ) secreting T cells, upon stimulation with the NP (147-155) peptide.

Step-by-Step ELISpot Protocol:

  • Coat a 96-well plate with an anti-cytokine capture antibody (e.g., anti-IFN-γ).

  • Isolate peripheral blood mononuclear cells (PBMCs) or splenocytes from immunized animals.

  • Add the cells to the coated plate along with the NP (147-155) peptide and appropriate controls.

  • Incubate to allow for cytokine secretion.

  • Wash the plate and add a biotinylated anti-cytokine detection antibody.

  • Add a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase).

  • Add a substrate that produces a colored precipitate.

  • Count the resulting spots, where each spot represents a single cytokine-producing cell.

b) Intracellular Cytokine Staining (ICS) followed by Flow Cytometry: ICS allows for the multiparametric characterization of T cells that produce specific cytokines in response to the NP (147-155) peptide.[19]

Step-by-Step ICS Protocol:

  • Stimulate isolated lymphocytes with the NP (147-155) peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A) to trap cytokines intracellularly.

  • Stain the cells with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD8).

  • Fix and permeabilize the cells.

  • Stain the cells with fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α).

  • Analyze the cells using a flow cytometer to determine the percentage of CD8+ T cells producing specific cytokines.

c) MHC-Peptide Tetramer Staining: This technique directly visualizes and quantifies antigen-specific T cells by using fluorescently labeled MHC-peptide tetramers that bind to the T-cell receptor (TCR) of T cells specific for the NP (147-155) epitope.[14][19]

Step-by-Step Tetramer Staining Protocol:

  • Isolate lymphocytes from immunized animals.

  • Incubate the cells with a fluorescently labeled MHC class I tetramer complexed with the NP (147-155) peptide.

  • Stain the cells with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD8).

  • Analyze the cells by flow cytometry to identify the population of tetramer-positive CD8+ T cells.

Immunogenicity_Assay_Workflow cluster_sample_prep Sample Preparation cluster_assays Immunogenicity Assays cluster_readouts Data Analysis & Readouts Immunization Immunization with NP(147-155) construct Isolation Isolate Lymphocytes (PBMCs or Splenocytes) Immunization->Isolation ELISpot ELISpot Assay Isolation->ELISpot ICS Intracellular Cytokine Staining (ICS) Isolation->ICS Tetramer MHC-Peptide Tetramer Staining Isolation->Tetramer ELISpot_Readout Frequency of Cytokine-Secreting Cells ELISpot->ELISpot_Readout ICS_Readout Percentage of Cytokine-Positive T-Cells ICS->ICS_Readout Tetramer_Readout Frequency of Antigen-Specific T-Cells Tetramer->Tetramer_Readout

Caption: Workflow for Assessing NP(147-155) Immunogenicity.

Data Interpretation and Validation

When evaluating the immunogenicity of a vaccine candidate targeting NP (147-155), it is crucial to include appropriate controls to ensure the validity of the results. These include:

  • Negative controls: Unstimulated cells or cells stimulated with an irrelevant peptide to determine background responses.

  • Positive controls: Cells stimulated with a known mitogen (e.g., phytohemagglutinin) to confirm cell viability and functionality.

The magnitude of the T-cell response, as measured by these assays, is a key indicator of immunogenicity. However, the quality of the response, such as the production of multiple cytokines (polyfunctionality), is also believed to be important for protective immunity.

Challenges and Future Directions

While the NP (147-155) epitope holds significant promise for a universal influenza vaccine, several challenges remain. The immunogenicity of peptide-based vaccines can be low, necessitating the use of potent adjuvants and delivery systems.[20] Furthermore, the T-cell response to this epitope is restricted by specific MHC alleles, which means a vaccine targeting only this epitope may not be effective in the entire human population.

Future research should focus on:

  • Optimizing adjuvant and delivery platforms: To maximize the CD8+ T-cell response to NP (147-155).[16][17]

  • Combining NP (147-155) with other conserved epitopes: To broaden the population coverage of the vaccine.[4]

  • Investigating the durability of the memory T-cell response: To ensure long-lasting protection.

Conclusion

The conserved NP (147-155) epitope represents a cornerstone in the development of a universal influenza vaccine. Its ability to elicit a robust, cross-reactive CD8+ T-cell response makes it a high-priority target. A thorough understanding of its immunogenicity, from antigen processing and presentation to the intricacies of the resulting T-cell response, is paramount for the successful design and evaluation of novel vaccine candidates. By employing rigorous experimental methodologies and innovative vaccine technologies, the scientific community can continue to advance the development of a truly universal influenza vaccine, a critical tool for global health security.

References

  • NP 147–155 epitope processing from different protein contexts is... - ResearchGate. Available at: https://www.researchgate.net/publication/232238059_NP_147-155_epitope_processing_from_different_protein_contexts_is_mediated_by_the_AAF-cmk-susceptible_proteolytic_activity_in_the_absence_of_functional_proteasomes
  • The Design and Prospects of Influenza Virus Vaccines Based on Conserved Epitopes and Adjuvant Optimization - MDPI. Available at: https://www.mdpi.com/2076-393X/12/5/456
  • Broadly Protective CD8+ T Cell Immunity to Highly Conserved Epitopes Elicited by Heat Shock Protein gp96-Adjuvanted Influenza Monovalent Split Vaccine - ASM Journals. Available at: https://journals.asm.org/doi/10.1128/jvi.01977-18
  • T cell kinetics reveal expansion of distinct lung T cell subsets in acute versus in resolved influenza virus infection - Frontiers. Available at: https://www.frontiersin.org/articles/10.3389/fimmu.2022.961356/full
  • A Study to Assess the Safety and Immunogenicity of a New Influenza Vaccine Candidate MVA-NP+M1 in Healthy Adults - ClinicalTrials.gov. Available at: https://clinicaltrials.gov/study/NCT00942071
  • M2e-Based Influenza Vaccines with Nucleoprotein: A Review - PMC - NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8303493/
  • Modification of Cysteine Residues In Vitro and In Vivo Affects the Immunogenicity and Antigenicity of Major Histocompatibility Complex Class I–restricted Viral Determinants - Rockefeller University Press. Available at: https://rupress.org/jem/article/183/4/1471/84041/Modification-of-Cysteine-Residues-In-Vitro-and-In
  • Infection-Triggered Regulatory Mechanisms Override the Role of STAT 4 in Control of the Immune Response to Influenza Virus Antigens - NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC112349/
  • ARF2 1-8 is presented more abundantly than NP 147-155 . (A) P815 cells... - ResearchGate. Available at: https://www.researchgate.net/figure/ARF2-1-8-is-presented-more-abundantly-than-NP-147-155-A-P815-cells-were-infected_fig2_51793744
  • MHC Class I-Presented T Cell Epitopes Identified by Immunoproteomics Analysis Are Targets for a Cross Reactive Influenza-Specific T Cell Response | PLOS One - Research journals. Available at: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0048624
  • The Significant Role of PA28αβ in CD8+ T Cell-Mediated Graft Rejection Contrasts with Its Negligible Impact on the Generation of MHC-I Ligands - MDPI. Available at: https://www.mdpi.com/2073-4409/11/12/1979
  • Influenza Virus-Derived CD8 T Cell Epitopes: Implications for the Development of Universal Influenza Vaccines - NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9331003/
  • Mucosal Vaccination with Recombinant Adenovirus Encoding Nucleoprotein Provides Potent Protection against Influenza Virus Infection - Research journals - PLOS. Available at: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0075460
  • Inactivated Influenza Vaccine That Provides Rapid, Innate-Immune-System-Mediated Protection and Subsequent Long-Term Adaptive Immunity - ASM Journals. Available at: https://journals.asm.org/doi/10.1128/mBio.01152-15
  • Development of NP-Based Universal Vaccine for Influenza A Viruses - MDPI. Available at: https://www.mdpi.com/2076-393X/12/2/145
  • Development of NP-Based Universal Vaccine for Influenza A Viruses - PMC - NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10892225/
  • Protein and modified vaccinia virus Ankara‐based influenza virus nucleoprotein vaccines are differentially immunogenic in BALB/c mice - PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5113426/
  • Advances in the design and delivery of peptide subunit vaccines with a focus on Toll-like receptor agonists - PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3903813/
  • Nucleoprotein as a Promising Antigen for Broadly Protective Influenza Vaccines - PMC - NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7504838/
  • Presentation by a major histocompatibility complex class I molecule of nucleoprotein peptide expressed in two different genes of an influenza virus transfectant - PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/7514337/
  • Vaccine Adjuvants and Delivery Systems: A Comprehensive Review - Preprints.org. Available at: https://www.preprints.org/manuscript/202408.1493/v1
  • A Universal Influenza Vaccine: How Close Are We? - American Society for Microbiology. Available at: https://asm.org/Articles/2019/August/A-Universal-Influenza-Vaccine-How-Close-Are-We
  • New Generation Vaccine Adjuvants. Available at: https://www.researchgate.
  • Development of Universal Influenza Vaccines Targeting Conserved Viral Proteins - PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7250912/
  • Influenza NP (147-155) | Benchchem. Available at: https://www.benchchem.com/product/bcp03458
  • Mechanisms of mouse spleen dendritic cell function in the generation of influenza-specific, cytolytic T lymphocytes. - SciSpace. Available at: https://typeset.io/papers/mechanisms-of-mouse-spleen-dendritic-cell-function-in-the-2l4y3w4r
  • Vaccine Adjuvants and Delivery Systems | Request PDF - ResearchGate. Available at: https://www.researchgate.net/publication/283457584_Vaccine_Adjuvants_and_Delivery_Systems
  • Liposomal nanoparticle-based conserved peptide influenza vaccine and m | IJN. Available at: https://www.dovepress.com/liposomal-nanoparticle-based-conserved-peptide-influenza-vaccine-and--peer-reviewed-fulltext-article-IJN

Sources

Influenza NP (147-155): The Archetypal Target for Preclinical Validation of T-Cell Universal Flu Vaccines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Influenza Nucleoprotein (NP) 147-155 (TYQRTRALV) represents the gold-standard murine model epitope for the development of T-cell-based "universal" influenza vaccines. Unlike surface glycoproteins (HA/NA) subject to antigenic drift, the internal NP is highly conserved (>90% homology across Influenza A strains).

This technical guide analyzes NP (147-155) not merely as a peptide sequence, but as a critical validation tool for novel delivery platforms (mRNA, viral vectors, nanoparticles) in the drug development pipeline. While strictly H-2Kᵈ restricted (BALB/c mice), its successful deployment in preclinical models serves as the primary gate for advancing T-cell vaccine candidates toward human trials targeting analogous HLA-restricted epitopes.

Structural & Immunological Basis[1][2]

Epitope Profile[3]
  • Sequence: TYQRTRALV (Thr-Tyr-Gln-Arg-Thr-Arg-Ala-Leu-Val)[1]

  • Source Protein: Influenza A Nucleoprotein (NP)[2][3][4][5][6][7][8]

  • Residue Position: 147-155

  • MHC Restriction: Murine H-2Kᵈ (Class I)

  • Conservation: Highly conserved across H1N1 (PR8), H3N2, H5N1, and H7N9 strains.

The "Universal" Mechanism

Current seasonal vaccines rely on neutralizing antibodies against the HA head. Universal strategies utilizing NP (147-155) target the cellular immune response (CD8+ CTL) .

  • Internal Processing: Upon infection or vaccination, the NP protein is proteasomally degraded.

  • Presentation: The 147-155 peptide is loaded onto MHC Class I (H-2Kᵈ) molecules in infected cells or Antigen Presenting Cells (APCs).

  • Clearance: NP-specific CD8+ Cytotoxic T Lymphocytes (CTLs) recognize the complex and destroy the infected cell via perforin/granzyme pathways.

Key Distinction: This mechanism does not prevent infection (sterilizing immunity) but accelerates viral clearance, reduces morbidity, and prevents lethality—the definition of "disease-modifying" protection.

Mechanism of Action & Signaling Pathway

The following diagram illustrates the intracellular processing and CTL activation pathway specific to the NP (147-155) epitope.

CTL_Activation Vaccine Vaccine Vector (mRNA/Adenovirus/Peptide) APC Antigen Presenting Cell (Dendritic Cell) Vaccine->APC Transfection/Uptake Proteasome Proteasome Processing APC->Proteasome NP Expression TAP TAP Transporter Proteasome->TAP Peptide (147-155) MHC MHC-I (H-2Kd) Loading TAP->MHC ER Transport Surface Surface Presentation (H-2Kd + TYQRTRALV) MHC->Surface Trafficking CD8 Naïve CD8+ T Cell Surface->CD8 TCR Recognition CTL Activated CTL (Effector) CD8->CTL Clonal Expansion InfectedCell Infected Lung Epithelial Cell CTL->InfectedCell Migration to Lung Lysis Apoptosis/Lysis (Perforin/Granzyme) InfectedCell->Lysis Killing

Caption: Pathway of NP (147-155) processing from vaccination to CTL-mediated lysis of influenza-infected cells.[7][9]

Preclinical Efficacy & Platform Validation

For drug developers, NP (147-155) is the benchmark for comparing delivery technologies. If a platform cannot induce a robust CTL response against this immunodominant epitope in BALB/c mice, it is unlikely to succeed in humans.

Comparative Efficacy of Delivery Platforms (BALB/c Model)
PlatformFormulationAdjuvantImmune Response (ELISpot)Survival (Lethal Challenge)Reference
Peptide Synthetic TYQRTRALVNoneWeak / Negligible0%[1]
Peptide Synthetic TYQRTRALVCpG ODNModerate60-80%[2]
Protein NP-gp96 Fusiongp96 (Chaperone)High (Cross-presentation)50-100%[3]
Viral Vector Adenovirus (rAd/NP)IntranasalVery High (Mucosal IgA + CTL)100%[4]
Viral Vector MVA-NP+M1NoneHigh100%[5]
Lentivirus IDLV-NPNoneHigh (Long-term memory)100%[6]

Technical Insight: The data confirms that peptide alone is non-immunogenic . Successful candidates require intracellular delivery (vectors) or potent adjuvants (gp96/CpG) to achieve cross-presentation on MHC Class I.

Experimental Protocols

Protocol: IFN-γ ELISpot for NP (147-155) Specificity

Objective: Quantify the frequency of antigen-specific CD8+ T cells in splenocytes or lung lymphocytes.

Reagents:

  • Peptide: TYQRTRALV (Purity >95%, lyophilized).[1] Reconstitute to 10 mg/mL in DMSO.

  • Positive Control: PMA/Ionomycin or ConA.

  • Negative Control: Irrelevant peptide (e.g., HIV Gag) or DMSO vehicle.

  • Mouse Strain: BALB/c (H-2Kᵈ).[8][10]

Workflow:

  • Harvest: Collect spleens 2-4 weeks post-vaccination. Mash through 70µm strainer.

  • Lysis: Treat with ACK lysis buffer to remove RBCs. Wash 2x with RPMI-10.

  • Plating: Coat ELISpot plates with anti-mouse IFN-γ mAb overnight at 4°C. Block with 10% FBS.

  • Stimulation:

    • Seed 2x10⁵ to 5x10⁵ splenocytes/well.

    • Add NP (147-155) peptide at final concentration 1-10 µg/mL .

    • Incubate 18-24 hours at 37°C, 5% CO₂.

  • Development: Wash plates. Add biotinylated detection Ab. Incubate. Add Streptavidin-ALP.[10] Add substrate.[10]

  • Analysis: Count Spot Forming Units (SFU) using an automated reader.

    • Validation Criteria: >100 SFU/10⁶ cells indicates a positive response; >500 SFU indicates a potent response.

Protocol: Heterosubtypic Challenge Model

Objective: Assess cross-protection (Universal Vaccine efficacy).

  • Immunization: Prime/Boost BALB/c mice with candidate vaccine (e.g., Week 0, Week 3).

  • Challenge (Week 6-8):

    • Anesthetize mice (Isoflurane).

    • Intranasal inoculation with 5-10 LD₅₀ of Influenza A/PR/8/34 (H1N1) or a heterosubtypic strain like X-31 (H3N2).

  • Monitoring:

    • Weigh mice daily for 14 days.

    • Endpoint: Euthanize if weight loss >25% (humane endpoint).

    • Viral Titer: Euthanize subset on Day 4 or 6. Homogenize lungs. Perform plaque assay on MDCK cells.

    • Success Metric: 100% survival + <10% max weight loss + >2 log reduction in lung viral titer compared to control.

Workflow Visualization

Workflow cluster_0 Phase 1: Immunization cluster_1 Phase 2: Validation cluster_2 Phase 3: Challenge Vaccination Vaccinate BALB/c (Prime/Boost) Harvest Harvest Spleen/Lungs (Day 28) Vaccination->Harvest Infection Challenge with 5-10 LD50 PR8 (H1N1) Vaccination->Infection ELISpot IFN-γ ELISpot (Stim: TYQRTRALV) Harvest->ELISpot ICS Intracellular Staining (CD8+/IFN-γ+/TNF-α+) Harvest->ICS Monitoring Monitor Weight/Survival (14 Days) Infection->Monitoring Titer Lung Viral Titer (Day 4/6) Infection->Titer

Caption: Experimental workflow for validating NP-based vaccine candidates using the 147-155 epitope.

Strategic Implications for Drug Development

While NP (147-155) is BALB/c restricted, its utility lies in de-risking the delivery vector.

  • If your vector fails to induce CTLs against TYQRTRALV in mice, it will likely fail to induce CTLs against human epitopes (e.g., NP 380-388 ELRSRYWAIR for HLA-A*0201) in clinical trials.

  • Translation: Once efficacy is proven in this model, the payload is swapped for human-conserved epitopes (or whole NP gene) for Phase I trials.

References

  • NIH (2013). Influenza Virus-Derived CD8 T Cell Epitopes: Implications for the Development of Universal Influenza Vaccines. [Link]

  • Frontiers in Immunology (2018). Pan-Influenza A Protection by Prime–Boost Vaccination with Cold-Adapted Live-Attenuated Influenza Vaccine in a Mouse Model. [Link]

  • ASM Journals (2012). Broadly Protective CD8+ T Cell Immunity to Highly Conserved Epitopes Elicited by Heat Shock Protein gp96-Adjuvanted Influenza Monovalent Split Vaccine. [Link]

  • PLOS ONE (2013). Mucosal Vaccination with Recombinant Adenovirus Encoding Nucleoprotein Provides Potent Protection against Influenza Virus Infection. [Link][11]

  • NIH (2017). Vaccination with viral vectors expressing NP, M1 and chimeric hemagglutinin induces broad protection against influenza virus challenge in mice. [Link]

  • PLOS ONE (2014). Mucosal Immunization with Integrase-Defective Lentiviral Vectors Protects against Influenza Virus Challenge in Mice. [Link]

Sources

The Discovery of the H-2Kᵈ-Restricted NP (147-155) Epitope: A Technical Guide to a Landmark in Influenza A Virus Immunology

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide delves into the pivotal discovery of the H-2Kᵈ-restricted nucleoprotein (NP) epitope 147-155 (TYQRTRALV) of the Influenza A virus. This discovery was a landmark achievement that fundamentally shifted our understanding of how the immune system, particularly cytotoxic T lymphocytes (CTLs), recognizes and responds to viral infections. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the methodologies and scientific reasoning that underpinned this crucial finding.

The Scientific Imperative: Unmasking the Targets of Cytotoxic T Lymphocytes

Prior to the mid-1980s, the prevailing view was that CTLs primarily recognized viral glycoproteins expressed on the surface of infected cells. However, a growing body of evidence suggested that internal viral proteins could also be targets for CTL-mediated killing. The influenza A virus nucleoprotein, a highly conserved internal protein, was a prime candidate for such a target.[1] The central challenge was to pinpoint the precise molecular fragments—the epitopes—that were being presented to and recognized by CTLs. This pursuit was not merely academic; identifying these conserved epitopes held the promise of developing novel, broadly protective vaccines against diverse influenza strains.

The work of Townsend and colleagues in 1986 provided the definitive breakthrough, demonstrating that short synthetic peptides derived from the nucleoprotein could sensitize target cells for lysis by influenza-specific CTLs.[2] This finding not only identified a specific CTL epitope but also provided compelling evidence for the now well-established mechanism of antigen processing and presentation, where internal proteins are degraded into small peptides that are then presented on the cell surface by MHC class I molecules.

The Experimental Odyssey: A Step-by-Step Deconstruction of the Discovery

The identification of the NP (147-155) epitope was the culmination of a series of meticulous experiments designed to systematically narrow down the regions of the nucleoprotein recognized by CTLs. The following sections detail the core experimental workflows and the logic that guided them.

Generation of Influenza-Specific Cytotoxic T Lymphocytes

The foundation of this research was the generation of a robust and specific CTL response against influenza A virus in mice.

Experimental Protocol: In Vivo Priming and In Vitro Restimulation of CTLs

  • Infection: BALB/c (H-2Kᵈ) mice were infected intranasally with a sublethal dose of influenza A/PR/8/34 virus. This in vivo infection mimics a natural infection and primes the immune system to generate a memory CTL response.

  • Spleen Cell Harvesting: Seven to ten days post-infection, spleens were aseptically removed from the mice. The spleens are a major secondary lymphoid organ where antigen-specific T cells are enriched.

  • In Vitro Restimulation: Splenocytes were co-cultured with influenza virus-infected, irradiated syngeneic spleen cells (stimulator cells) for 5-7 days. The irradiation of stimulator cells prevents their proliferation while allowing them to present viral antigens to the CTL precursors, driving their clonal expansion and differentiation into effector CTLs.

  • CTL Line Maintenance: The resulting CTL lines were maintained by periodic restimulation with infected, irradiated spleen cells and the addition of T-cell growth factors such as Interleukin-2 (IL-2).

Mapping the Epitope: From Full-Length Protein to a Minimal Peptide

The initial breakthrough came from demonstrating that CTLs could recognize target cells that were not infected with the whole virus but were instead transfected with the gene encoding the nucleoprotein.[3] This paved the way for a more refined mapping strategy using truncated versions of the NP gene and, ultimately, synthetic peptides.

Experimental Workflow: Epitope Mapping

EpitopeMapping FullNP Full-Length NP Gene Transfection TruncatedNP Truncated NP Gene Fragments FullNP->TruncatedNP Recognition by CTLs OverlappingPeptides Overlapping Synthetic Peptides TruncatedNP->OverlappingPeptides Narrowing Down the Region MinimalEpitope Minimal Epitope Identification (NP 147-155) OverlappingPeptides->MinimalEpitope Pinpointing the Exact Sequence MHC_Peptide_Binding cluster_MHC H-2Kd Molecule cluster_Peptide NP 147-155 Peptide Peptide Binding Groove Peptide Binding Groove P1 T P2 Y P1->P2 P2->Peptide Binding Groove Anchor Residue P3 Q P2->P3 P4 R P3->P4 P5 T P4->P5 P6 R P5->P6 P7 A P6->P7 P8 L P7->P8 P9 V P8->P9 P9->Peptide Binding Groove Anchor Residue

Caption: Schematic of the NP 147-155 peptide binding to the H-2Kᵈ molecule.

Functional Significance and Broader Implications

The identification of the NP (147-155) epitope had profound implications for immunology and vaccine development:

  • A Paradigm Shift in T-Cell Recognition: It solidified the understanding that internal viral proteins are a major source of epitopes for CTLs, fundamentally changing the model of how the immune system surveys for viral infections.

  • The Basis for Universal Flu Vaccines: The nucleoprotein is highly conserved across different influenza A virus strains. This discovery provided a rationale for developing "universal" flu vaccines that target these conserved epitopes, aiming to provide broader and longer-lasting protection than strain-specific vaccines. [4]* A Tool for Immunological Research: The NP (147-155) peptide has become an invaluable tool for studying T-cell responses in mice. It is widely used in ELISpot assays to quantify the frequency of influenza-specific T cells and in cytotoxicity assays to assess their function.

Experimental Protocol: IFN-γ ELISpot Assay

  • Plate Coating: A 96-well plate with a PVDF membrane is coated with an anti-IFN-γ capture antibody and incubated overnight. [5][6]2. Blocking: The plate is washed and blocked to prevent non-specific binding.

  • Cell Plating: Splenocytes from influenza-infected or vaccinated mice are plated in the wells.

  • Stimulation: The cells are stimulated with the NP (147-155) peptide, a positive control (e.g., a mitogen), or a negative control (media alone).

  • Incubation: The plate is incubated for 18-24 hours at 37°C, during which activated T cells secrete IFN-γ, which is captured by the antibody on the membrane.

  • Detection: The plate is washed, and a biotinylated anti-IFN-γ detection antibody is added, followed by a streptavidin-enzyme conjugate.

  • Substrate Addition: A substrate is added that produces an insoluble colored spot at the site of IFN-γ secretion.

  • Spot Counting: The spots are counted, with each spot representing a single IFN-γ-secreting cell.

Conclusion

The discovery of the H-2Kᵈ-restricted NP (147-155) epitope was a testament to the power of systematic and hypothesis-driven experimental science. It not only unveiled a key target of the anti-influenza immune response but also provided fundamental insights into the mechanisms of cellular immunity. The experimental approaches detailed in this guide, from the generation of CTLs to the precise mapping and characterization of the epitope, remain cornerstones of modern immunology research and continue to inform the development of next-generation vaccines and immunotherapies.

References

  • Aapptec. (n.d.). Influenza NP (147-155). Retrieved from [Link]

  • Falk, K., Rötzschke, O., Stevanović, S., Jung, G., & Rammensee, H. G. (1991). Allele-specific motifs revealed by sequencing of self-peptides eluted from MHC molecules.
  • Townsend, A. R., Gotch, F. M., & Davey, J. (1985). Cytotoxic T cells recognize fragments of the influenza nucleoprotein. Cell, 42(2), 457–467.
  • Falk, K., Rötzschke, O., Deres, K., Metzger, J., Jung, G., & Rammensee, H. G. (1991). H-2Kd-restricted antigenic peptides share a simple binding motif. The Journal of experimental medicine, 174(2), 425–434.
  • RCSB PDB. (2011). 3RO5: Crystal structure of influenza A virus nucleoprotein with ligand. Retrieved from [Link]

  • Gotch, F., Rothbard, J., Howland, K., Townsend, A., & McMichael, A. (1987). Cytotoxic T lymphocytes recognize a fragment of influenza virus matrix protein in association with HLA-A2.
  • Townsend, A. R., Rothbard, J., Gotch, F. M., Bahadur, G., Wraith, D., & McMichael, A. J. (1986). The epitopes of influenza nucleoprotein recognized by cytotoxic T lymphocytes can be defined with short synthetic peptides. Cell, 44(6), 959–968.
  • Townsend, A. R., & Skehel, J. J. (1984). The influenza A virus nucleoprotein gene controls the induction of both subtype specific and cross-reactive cytotoxic T cells. The Journal of experimental medicine, 160(2), 552–563.
  • Graphviz. (2024). DOT Language. Retrieved from [Link]

  • Bio-protocol. (n.d.). IFN-gamma Release ELISpot Assay. Retrieved from [Link]

  • Bio-protocol. (2016). Chromium-51 (51Cr) Release Assay to Assess Human T Cells for Functional Avidity and Tumor Cell Recognition. Retrieved from [Link]

  • UniProt. (n.d.). Nucleoprotein - Influenza A virus (strain A/Fort Warren/1/1950 H1N1). Retrieved from [Link]

  • Springer, S., & Zacharias, M. (2020).
  • New Jersey Medical School. (n.d.). Cr51 Release Assay To Detect Cytotoxic Activity of CAR-T and CAR-NK cells. Retrieved from [Link]

  • RCSB PDB. (2006). 2IQH: Influenza A virus nucleoprotein NP at 3.2A resolution. Retrieved from [Link]

  • Miao, H., Hollenbaugh, J. A., Zand, M. S., & Perelson, A. S. (2010). Quantifying the early immune response and adaptive immune response kinetics in mice infected with influenza A virus. Journal of virology, 84(13), 6687–6698.
  • Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz.
  • Dadaglio, E., & Lombardo, E. (2018). ELISPOT Assay to Measure Peptide-specific IFN-γ Production. Bio-protocol, 8(19), e3034.
  • Payne, M. (2021, May 14). Graphviz's DOT - quick introduction [Video]. YouTube. [Link]

  • Lazoura, E., & Apostolopoulos, V. (2005). Use of fluorescence polarization to monitor MHC-peptide interactions in solution. Journal of immunological methods, 298(1-2), 1–13.
  • Yin, L., & Stern, L. J. (2014). Measurement of peptide binding to MHC class II molecules by fluorescence polarization. Current protocols in immunology, 106, 18.15.1–18.15.12.
  • CTL. (2024). Human IFN-γ Single-Color Enzymatic ImmunoSpot® Rapid - PROTOCOL. Retrieved from [Link]

  • Shrestha, H. B. (2022, June 4). Graph Visualisation Basics with Python, Part III: Directed Graphs with graphviz. Towards Data Science. [Link]

  • Zippelius, A., Pittet, M. J., Batard, P., Rufer, N., De Smedt, M., Guillaume, P., ... & Romero, P. (2002). In vivo trafficking of expanded tumor-specific CD8 T cells. The Journal of experimental medicine, 195(11), 1361–1371.
  • Saikia, A., Wahl, L., & Springer, S. (2020).
  • Yin, L., & Stern, L. J. (2014). Measurement of peptide binding to MHC class II molecules by fluorescence polarization. Current protocols in immunology, 106, 18.15.1–18.15.12.
  • Shrestha, H. B. (2022, June 4). Graph Visualisation Basics with Python, Part III: Directed Graphs with graphviz. Towards Data Science. [Link]

  • Chen, Y., Liu, Y., Zhang, Y., Wang, Y., Zhang, Y., & Wang, S. (2024). Garcinone C inhibits pseudorabies virus replication through EGF/PI3K/Akt axis. Frontiers in Microbiology, 15, 1369651.
  • Choi, Y., & Lee, D. J. (2015). A Simple and Sensitive Method for Measuring Tumor-Specific T Cell Cytotoxicity. Immune network, 15(5), 263–268.
  • Yin, L., & Stern, L. J. (2014). Measurement of peptide binding to MHC class II molecules by fluorescence polarization. Current protocols in immunology, 106, 18.15.1–18.15.12.
  • Krammer, F. (2018). Mouse Models of Influenza Infection with Circulating Strains to Test Seasonal Vaccine Efficacy. Viruses, 10(2), 58.
  • Kochetkova, I., & Khavinson, V. (2024). Inserting CTL Epitopes of the Viral Nucleoprotein to Improve Immunogenicity and Protective Efficacy of Recombinant Protein against Influenza A Virus. Vaccines, 12(10), 1279.
  • Chen, Y., Liu, Y., Zhang, Y., Wang, Y., Zhang, Y., & Wang, S. (2024). Garcinone C inhibits pseudorabies virus replication through EGF/PI3K/Akt axis. Frontiers in Microbiology, 15, 1369651.

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Understanding the CTL Response to Influenza Nucleoprotein: A Technical Guide for Researchers and Vaccine Developers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Antibodies - The Critical Role of T-Cell Immunity in Influenza

Influenza A virus continues to pose a significant global health threat, primarily due to its remarkable ability to evade pre-existing immunity through antigenic drift and shift. While seasonal vaccines predominantly aim to induce neutralizing antibodies against the variable surface glycoproteins, hemagglutinin (HA) and neuraminidase (NA), there is a growing consensus that a truly "universal" influenza vaccine must also harness the power of T-cell immunity. Cytotoxic T lymphocytes (CTLs), a subset of CD8+ T cells, are crucial for clearing established infections by recognizing and eliminating virus-infected cells. This guide delves into the core of the anti-influenza CTL response, focusing on a key internal viral protein: the nucleoprotein (NP). NP is a highly conserved, abundant internal protein, making it an attractive target for a broadly cross-protective immune response.[1] This in-depth technical guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the CTL response to influenza NP, from fundamental mechanisms to practical experimental methodologies.

The Immunodominant Target: Why Nucleoprotein is Central to the CTL Response

During an influenza infection, the CTL response is directed against multiple viral proteins. However, both in murine models and human studies, the nucleoprotein consistently emerges as a major, immunodominant target.[1] This immunodominance is attributed to several factors:

  • High Abundance: NP is one of the most abundantly expressed viral proteins within an infected cell, leading to a higher number of NP-derived peptides being presented on the cell surface.

  • Conserved Nature: Compared to the hypervariable HA and NA proteins, NP is highly conserved across different influenza A subtypes. This conservation means that CTLs targeting NP can recognize and clear cells infected with a wide range of influenza strains, forming the basis of heterosubtypic immunity.

  • Efficient Processing and Presentation: As will be discussed in the next section, NP is efficiently processed through the endogenous antigen presentation pathway, leading to the robust presentation of multiple immunogenic epitopes.

A notable distinction exists between the CTL response in humans and the commonly used murine models. While the murine response to influenza is often focused on a limited number of epitopes, the human CTL repertoire is remarkably broad, targeting a wide array of viral proteins including NP, matrix protein 1 (M1), non-structural protein 1 (NS1), and the viral polymerases.[2] Despite this breadth in humans, NP remains a consistently recognized and immunodominant target, underscoring its importance in anti-influenza immunity.

From Viral Protein to CTL Target: The MHC Class I Antigen Presentation Pathway

The recognition of infected cells by CTLs is a highly specific process mediated by the presentation of viral peptides on Major Histocompatibility Complex (MHC) class I molecules. Understanding this pathway is fundamental to appreciating the nuances of the CTL response to NP.

  • Viral Protein Synthesis: Following infection, the influenza virus hijacks the host cell machinery to synthesize its own proteins, including NP, in the cytoplasm.

  • Proteasomal Degradation: A fraction of these newly synthesized NP proteins are targeted for degradation by the proteasome, a multi-protein complex that acts as the cell's protein recycling machinery. The proteasome cleaves NP into smaller peptide fragments.

  • Peptide Transport: These peptide fragments are then transported from the cytoplasm into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).

  • MHC Class I Loading: Within the ER, peptides of the appropriate length and with the correct anchor residues bind to newly synthesized MHC class I molecules. This binding is facilitated by a complex of chaperone proteins.

  • Cell Surface Presentation: The stable peptide-MHC class I complex is then transported to the cell surface via the Golgi apparatus.

  • CTL Recognition: Once on the cell surface, the NP peptide-MHC class I complex can be recognized by the T-cell receptor (TCR) of a specific CD8+ CTL, triggering the activation of the CTL and the subsequent killing of the infected cell.

MHC_Class_I_Pathway cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Viral RNA Viral RNA Ribosome Ribosome NP Protein NP Protein Proteasome Proteasome NP Peptides NP Peptides TAP TAP MHC Class I MHC Class I Peptide-MHC Complex Peptide-MHC Complex Golgi Golgi Peptide-MHC Complex->Golgi Transport Cell Surface Cell Surface Golgi->Cell Surface Presentation CTL CTL Cell Surface->CTL Recognition

Key Immunodominant NP Epitopes: A Reference for Researchers

A multitude of CTL epitopes within the influenza NP have been identified and characterized in both humans and mice. These epitopes are defined by their amino acid sequence and the specific MHC class I molecule that presents them. The following table provides a non-exhaustive list of some of the well-documented NP CTL epitopes.

SpeciesEpitope SequenceAmino Acid PositionMHC Restriction
Human CTELKLSDY44-52HLA-A1
ELRSRYWAIRTR380-391HLA-B27
ILRGSVAHK265-273HLA-A3
LPRRSGAAGA418-427HLA-B7
SRYWAIRTR383-391HLA-B27
Murine ASNENMETM366-374H-2D^b^
SDYEGRLI50-57H-2K^k^
TYQRTRALV147-155H-2K^d^

Effector Functions of NP-Specific CTLs: The Frontline of Viral Clearance

Once an NP-specific CTL recognizes its target peptide presented on an infected cell, it unleashes a potent arsenal of effector mechanisms to eliminate the threat:

  • Granule Exocytosis: The primary mechanism of CTL-mediated killing involves the release of cytotoxic granules containing perforin and granzymes. Perforin forms pores in the target cell membrane, allowing granzymes to enter and induce apoptosis (programmed cell death).

  • Fas/FasL Pathway: CTLs can also induce apoptosis through the interaction of Fas ligand (FasL) on their surface with the Fas receptor on the target cell.

  • Cytokine Secretion: Activated CTLs secrete pro-inflammatory cytokines, most notably Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α). These cytokines have direct antiviral effects and also help to recruit and activate other immune cells to the site of infection.

Recent research has also uncovered a more intricate role for NP in modulating the host immune response. NP has been shown to inhibit the innate immune response by inducing mitophagy, a process that leads to the degradation of mitochondria-anchored signaling proteins crucial for antiviral signaling. This highlights the complex interplay between the virus and the host immune system.

Methodologies for Studying NP-Specific CTL Responses: A Practical Guide

The accurate measurement and characterization of NP-specific CTL responses are essential for both basic research and the evaluation of novel vaccine candidates. The following section details the core methodologies employed in this field, providing both the "how" and the "why" behind each experimental choice.

Enzyme-Linked Immunospot (ELISpot) Assay

The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at a single-cell level. It is a workhorse assay in T-cell immunology due to its high throughput and quantitative nature.

Principle: The assay is based on the capture of cytokines secreted by individual T cells onto a membrane coated with a cytokine-specific antibody. The captured cytokine is then detected with a second, biotinylated antibody and a streptavidin-enzyme conjugate, resulting in a visible spot for each cytokine-secreting cell.

Detailed Protocol: IFN-γ ELISpot for NP-Specific CTLs

Materials:

  • PVDF-membrane 96-well plates

  • Anti-IFN-γ capture antibody

  • Biotinylated anti-IFN-γ detection antibody

  • Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)

  • Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC)

  • RPMI-1640 medium with 10% FBS

  • NP peptide epitopes of interest

  • Positive control (e.g., PHA or anti-CD3 antibody)

  • Negative control (medium alone)

  • Peripheral blood mononuclear cells (PBMCs) or splenocytes

Procedure:

  • Plate Coating:

    • Pre-wet the PVDF membrane with 35% ethanol for 1 minute.

    • Wash the plate 5 times with sterile water.

    • Coat the wells with anti-IFN-γ capture antibody diluted in PBS overnight at 4°C.

  • Cell Stimulation:

    • Wash the plate 5 times with sterile PBS to remove excess capture antibody.

    • Block the plate with RPMI-1640 + 10% FBS for at least 30 minutes at 37°C.

    • Prepare a single-cell suspension of PBMCs or splenocytes.

    • Add cells to the wells at a concentration of 2-4 x 10^5 cells/well.

    • Add NP peptides to the appropriate wells at a final concentration of 1-10 µg/mL.

    • Include positive and negative controls.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Detection:

    • Wash the plate 5 times with PBS containing 0.05% Tween-20 (PBST).

    • Add biotinylated anti-IFN-γ detection antibody diluted in PBS + 0.5% FBS and incubate for 2 hours at room temperature.

    • Wash the plate 5 times with PBST.

    • Add streptavidin-enzyme conjugate and incubate for 1 hour at room temperature.

    • Wash the plate 5 times with PBST.

  • Spot Development:

    • Add the enzyme substrate and incubate until distinct spots emerge.

    • Stop the reaction by washing with distilled water.

    • Allow the plate to dry completely.

  • Analysis:

    • Count the spots in each well using an automated ELISpot reader.

    • The frequency of NP-specific CTLs is expressed as spot-forming units (SFU) per million cells.

ELISpot_Workflow cluster_plate_prep Plate Preparation cluster_cell_culture Cell Culture cluster_detection Detection Coat Plate Coat plate with capture antibody Block Plate Block plate Coat Plate->Block Plate Add Cells Add cells Block Plate->Add Cells Add Stimuli Add NP peptides (or controls) Add Cells->Add Stimuli Incubate Incubate 18-24h Add Stimuli->Incubate Add Detection Ab Add biotinylated detection antibody Incubate->Add Detection Ab Add Enzyme Add streptavidin- enzyme conjugate Add Detection Ab->Add Enzyme Add Substrate Add substrate Add Enzyme->Add Substrate Analyze Analyze Add Substrate->Analyze

Intracellular Cytokine Staining (ICS) and Flow Cytometry

ICS is a powerful technique that allows for the multiparametric analysis of individual T cells. It not only quantifies the frequency of cytokine-producing cells but also allows for their phenotyping, providing a deeper understanding of the responding T-cell population.[3]

Principle: T cells are stimulated in vitro in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin), which causes cytokines to accumulate within the cell. The cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2). The stained cells are then analyzed by flow cytometry.

Detailed Protocol: ICS for NP-Specific CTLs

Materials:

  • RPMI-1640 medium with 10% FBS

  • NP peptide epitopes of interest

  • Brefeldin A and Monensin

  • Anti-CD16/CD32 (Fc block)

  • Fluorescently labeled antibodies for surface markers (e.g., anti-CD3, anti-CD8, anti-CD44, anti-CD62L)

  • Fixation/Permeabilization buffer

  • Fluorescently labeled antibodies for intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2)

  • Flow cytometer

Procedure:

  • Cell Stimulation:

    • Prepare a single-cell suspension of PBMCs or splenocytes.

    • Stimulate cells with NP peptides (1-10 µg/mL) in the presence of co-stimulatory antibodies (e.g., anti-CD28, anti-CD49d) for 1 hour at 37°C.

    • Add Brefeldin A and Monensin and incubate for an additional 4-6 hours at 37°C.

  • Surface Staining:

    • Wash the cells with FACS buffer (PBS + 2% FBS).

    • Block Fc receptors with anti-CD16/CD32 for 15 minutes on ice.

    • Add the cocktail of fluorescently labeled surface antibodies and incubate for 30 minutes on ice in the dark.

    • Wash the cells twice with FACS buffer.

  • Fixation and Permeabilization:

    • Resuspend the cells in fixation/permeabilization buffer and incubate for 20 minutes at room temperature in the dark.

    • Wash the cells with permeabilization buffer.

  • Intracellular Staining:

    • Add the cocktail of fluorescently labeled intracellular cytokine antibodies diluted in permeabilization buffer.

    • Incubate for 30 minutes at room temperature in the dark.

    • Wash the cells twice with permeabilization buffer.

  • Acquisition and Analysis:

    • Resuspend the cells in FACS buffer.

    • Acquire the samples on a flow cytometer.

    • Analyze the data using flow cytometry analysis software. Gate on CD3+CD8+ T cells and then determine the percentage of cells positive for IFN-γ, TNF-α, and/or IL-2.

Cytotoxicity Assays

Directly measuring the killing capacity of CTLs is a critical functional readout. The classical method for this is the chromium-51 (⁵¹Cr) release assay, although non-radioactive alternatives are now more common.

Principle: Target cells are labeled with a substance that is released upon cell lysis. These labeled target cells are then co-cultured with effector CTLs. The amount of released substance in the supernatant is proportional to the degree of CTL-mediated killing.

Protocol Outline: Calcein-AM Release Assay (A Non-Radioactive Alternative)

Materials:

  • Target cells (e.g., peptide-pulsed lymphoblasts)

  • Effector CTLs

  • Calcein-AM

  • 96-well V-bottom plates

  • Fluorescence plate reader

Procedure:

  • Target Cell Labeling:

    • Label target cells with Calcein-AM.

  • Co-culture:

    • Co-culture labeled target cells with effector CTLs at various effector-to-target (E:T) ratios in a 96-well plate.

    • Include controls for spontaneous release (target cells alone) and maximum release (target cells lysed with detergent).

    • Incubate for 4-6 hours at 37°C.

  • Measurement of Release:

    • Centrifuge the plate and transfer the supernatant to a new plate.

    • Measure the fluorescence of the supernatant using a fluorescence plate reader.

  • Calculation of Specific Lysis:

    • Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Harnessing the NP-Specific CTL Response for a Universal Influenza Vaccine

The highly conserved nature of the nucleoprotein makes it a prime target for universal influenza vaccine strategies that aim to elicit broadly cross-protective T-cell immunity.[4] Several vaccine platforms are being explored to effectively deliver NP and induce robust CTL responses:

  • Viral Vectors: Recombinant viral vectors, such as Modified Vaccinia Ankara (MVA) and Adenovirus, can be engineered to express influenza NP.[5] These vectors are highly immunogenic and can induce potent CTL responses.

  • mRNA Vaccines: The success of mRNA vaccines for COVID-19 has spurred interest in their application for other infectious diseases, including influenza. mRNA vaccines encoding NP can be rapidly produced and have been shown to induce strong T-cell responses.

  • Peptide-Based Vaccines: These vaccines consist of synthetic peptides corresponding to known CTL epitopes from NP. They offer the advantage of a highly targeted immune response but may be limited by MHC restriction.

  • Recombinant Protein Vaccines: Full-length or truncated NP can be produced as a recombinant protein and formulated with an adjuvant to enhance T-cell immunogenicity.[1]

Clinical trials are ongoing for several universal influenza vaccine candidates that include NP as a key component, often in combination with other conserved antigens like M1.[6] The goal of these vaccines is not necessarily to prevent infection altogether, but to reduce disease severity and protect against a wide range of influenza strains, including pandemic threats.

Conclusion and Future Directions

The CTL response to influenza nucleoprotein is a critical component of anti-influenza immunity, providing a mechanism for cross-protective immunity that is not readily achieved with current antibody-focused vaccines. For researchers and drug developers, a thorough understanding of the mechanisms of NP-specific CTL activation, their effector functions, and the methodologies to accurately measure them is paramount. The continued development of novel vaccine platforms that effectively target NP holds the promise of a universal influenza vaccine that could significantly reduce the global burden of this perennial pathogen. Future research will likely focus on further elucidating the complex interplay between NP-specific CTLs and other arms of the immune system, optimizing vaccine strategies to induce durable and lung-resident memory T-cell populations, and identifying novel, highly conserved CTL epitopes to include in next-generation universal influenza vaccines.

References

  • Human Cytotoxic T-Lymphocyte Repertoire to Influenza A Viruses. Journal of Virology. [Link]

  • Quantification of epitope abundance reveals the effect of direct and cross-presentation on influenza CTL responses. Nature Communications. [Link]

  • Measuring Cellular Immunity to Influenza: Methods of Detection, Applications and Challenges. MDPI. [Link]

  • Inserting CTL Epitopes of the Viral Nucleoprotein to Improve Immunogenicity and Protective Efficacy of Recombinant Protein against Influenza A Virus. MDPI. [Link]

  • Harmonization and qualification of intracellular cytokine staining to measure influenza-specific CD4+ T cell immunity within the FLUCOP consortium. Frontiers in Immunology. [Link]

  • Nucleoprotein as a Promising Antigen for Broadly Protective Influenza Vaccines. MDPI. [Link]

  • Highly Conserved Influenza T cell epitopes Induce Broadly Protective Immunity. PLoS ONE. [Link]

  • Development of NP-Based Universal Vaccine for Influenza A Viruses. MDPI. [Link]

  • The Hypervariable Immunodominant NP418-426 Epitope from the Influenza A Virus Nucleoprotein Is Recognized by Cytotoxic T Lymphocytes with High Functional Avidity. Journal of Virology. [Link]

  • Influenza-specific cytotoxic T-cell recognition is inhibited by peptides unrelated in both sequence and MHC restriction. Proceedings of the National Academy of Sciences. [Link]

  • Identification and relative abundance of naturally presented and cross-reactive influenza A virus MHC class I-restricted T cell epitopes. Taylor & Francis Online. [Link]

  • "Detection of Intracellular Cytokines by Flow Cytometry". Current Protocols in Immunology. [Link]

  • MHC Class I-Presented T Cell Epitopes Identified by Immunoproteomics Analysis Are Targets for a Cross Reactive Influenza-Specific T Cell Response. PLOS ONE. [Link]

  • Immunodominance analysis of CTL responses to influenza PR8 virus reveals two new dominant and subdominant Kb-restricted epitopes. International Immunology. [Link]

  • Characterization of two distinct major histocompatibility complex class I Kk-restricted T-cell epitopes within the influenza A/PR/8/34 virus hemagglutinin. Journal of Virology. [Link]

  • Prediction and validation of murine MHC class I epitopes of the recombinant virus VSV-GP. Frontiers in Immunology. [Link]

  • Detection of influenza virus-specific T cell responses by intracellular cytokine staining and flow cytometry. Viroclinics Biosciences. [Link]

  • Novel Platforms for the Development of a Universal Influenza Vaccine. Frontiers in Immunology. [Link]

Sources

Engineering Universal Immunity: A Technical Guide to Conserved Influenza T-Cell Epitope Discovery and Validation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Foundational Research on Conserved Influenza T-Cell Epitopes Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The prevailing influenza vaccine strategy—relying on strain-specific neutralizing antibodies against surface hemagglutinin (HA) and neuraminidase (NA)—is inherently reactive and vulnerable to viral drift. This guide details the foundational shift toward T-cell mediated universal immunity , targeting highly conserved internal viral proteins (NP, M1, PB1). We present a rigorous, self-validating framework for identifying, validating, and translating these epitopes into clinical candidates, moving beyond simple immunogenicity to proven efficacy.

The Biological Rationale: Internal Conservation vs. Surface Drift

While HA and NA surface proteins are subject to intense selective pressure, driving rapid antigenic drift, internal structural and polymerase proteins face strict functional constraints that limit their mutational tolerance.

Target Selection Hierarchy

Research confirms that the nucleoprotein (NP) and matrix protein 1 (M1) contain the highest density of conserved cytotoxic T-lymphocyte (CTL) epitopes.

  • Nucleoprotein (NP): Encapsidates the viral RNA; >90% sequence conservation across Influenza A subtypes.

  • Matrix Protein 1 (M1): Forms the viral coat; critical for assembly and budding.

  • Polymerase Basic Protein 1 (PB1): Essential for viral replication; contains rare but ultra-conserved epitopes.

Mechanistic Insight: Unlike antibodies, which block viral entry, T-cells (CD8+) do not prevent infection. Instead, they recognize infected host cells presenting conserved internal peptides via MHC Class I molecules, triggering apoptosis before progeny virions are released. This "infection-permissive, disease-limiting" mechanism reduces viral shedding and severity.

Computational Discovery Pipeline (In Silico)

Modern epitope discovery relies on a "filter-funnel" approach, processing massive sequence datasets to identify peptides that are both conserved and immunogenic across diverse human populations.

The Bioinformatics Workflow

The pipeline integrates sequence entropy analysis with HLA supertype binding predictions.

Step 1: Conservation Analysis

  • Input: Full proteome sequences from GISAID/NCBI (spanning H1N1, H3N2, H5N1, H7N9).

  • Algorithm: Shannon Entropy scoring. Peptides with entropy < 0.2 are flagged as highly conserved.

  • Filter: Exclude sequences with homology to the human proteome (using BLASTp) to prevent autoimmunity.

Step 2: HLA Supertype Prediction To ensure global population coverage (>90%), candidates must bind to multiple alleles within major HLA supertypes (A1, A2, A3, B7, B44, B58).

  • Tools: NetMHCpan 4.1 (EL - Eluted Ligand likelihood) and IEDB recommended tools.

  • Threshold: Strong binders defined as %Rank < 0.5; Weak binders < 2.0.

Step 3: Immunogenicity Filtering

  • Tool: IEDB Immunogenicity Predictor (weighs amino acid properties at TCR contact residues).

Visualization: The Discovery Funnel

DiscoveryPipeline Input Viral Proteome Database (GISAID/NCBI) Entropy Shannon Entropy Analysis (Conservation Filter) Input->Entropy Sequence Alignment HumanHomology Human Homology Check (Autoimmunity Filter) Entropy->HumanHomology Conserved Peptides HLA HLA Supertype Binding (NetMHCpan 4.1) HumanHomology->HLA Non-Self Peptides TCR Immunogenicity Prediction (TCR Contact Residues) HLA->TCR High Affinity Binders (<500nM) Output Validated Epitope Candidates TCR->Output Immunogenic Candidates

Figure 1: The computational "filter-funnel" reduces thousands of viral sequences to a handful of high-value vaccine candidates.

The Self-Validating Experimental Framework (In Vitro)

Computational predictions must be validated using functional assays. We define a "self-validating" protocol where every experiment includes internal controls to verify assay performance, ensuring data integrity.

Protocol: IFN-γ ELISpot for Epitope Validation

The Enzyme-Linked ImmunoSpot (ELISpot) assay is the gold standard for quantifying antigen-specific T-cells.

Reagents & Setup:

  • PBMCs: Isolated from HLA-typed healthy donors or convalescent patients.

  • Peptides: Synthetic peptides (>95% purity), dissolved in DMSO.

  • Controls:

    • Negative Control: DMSO only (Background subtraction).

    • Positive Control: CEFT pool (CMV, EBV, Flu, Tetanus) or PHA (Phytohemagglutinin) to verify cell viability.

Step-by-Step Methodology:

  • Thawing & Resting: Thaw PBMCs and rest for 18-24 hours at 37°C. Causality: Resting removes apoptotic cells caused by freeze-thaw stress, reducing background noise.

  • Plating: Seed 2x10^5 cells/well in anti-IFN-γ coated plates.

  • Stimulation: Add candidate peptides (2 µg/mL). Incubate for 18-24 hours.

  • Development: Wash and add biotinylated detection antibody, followed by Streptavidin-ALP and substrate.

  • Analysis: Count Spot Forming Units (SFU).

Validation Criteria (Self-Validating Logic):

  • LOD (Limit of Detection): Mean of negative control + 3x Standard Deviation (SD).

  • LLOQ (Lower Limit of Quantification): Mean of negative control + 10x SD.

  • Pass Rule: Positive control must exceed 500 SFU/10^6 cells; Test wells must exceed LLOQ.

Protocol: Intracellular Cytokine Staining (ICS)

While ELISpot quantifies response magnitude, ICS defines the quality (phenotype).

Workflow:

  • Stimulation: Incubate PBMCs with peptides + Brefeldin A (Protein transport inhibitor). Causality: Brefeldin A traps cytokines inside the cell for detection.

  • Staining:

    • Surface Markers: CD3, CD4, CD8, CD45RA, CCR7 (Memory phenotyping).

    • Intracellular Markers:[1] IFN-γ, TNF-α, IL-2 (Polyfunctionality).

  • Acquisition: Flow cytometry (min. 50,000 CD3+ events).

Clinical Translation & Data Synthesis

Quantitative Benchmarks

Successful conserved epitopes typically exhibit the following characteristics in clinical or pre-clinical datasets:

MetricThreshold for SuccessRationale
Conservation > 95% IdentityEnsures coverage against drift and shift variants.
HLA Coverage > 90% PopulationRequired for a "universal" claim (using Supertypes).
Binding Affinity IC50 < 50 nMHigh affinity correlates with strong immunogenicity.
Polyfunctionality IFN-γ + TNF-α + IL-2Triple-positive T-cells show superior viral clearance.
Mechanism of Action Visualization

Understanding how these epitopes function in vivo is critical for trial design.

MechanismOfAction Virus Influenza Virus InfectedCell Infected Epithelial Cell (Presenting NP/M1) Virus->InfectedCell Infection CD8 CD8+ Cytotoxic T-Cell (Vaccine-Primed) InfectedCell->CD8 MHC-I Epitope Recognition Apoptosis Apoptosis of Infected Cell InfectedCell->Apoptosis Cell Death Granzymes Perforin & Granzymes CD8->Granzymes Degranulation Granzymes->InfectedCell Membrane Pores Clearance Reduced Viral Shedding (Disease Limitation) Apoptosis->Clearance Halts Replication

Figure 2: Vaccine-primed CD8+ T-cells recognize conserved internal epitopes on infected cells, triggering apoptosis to limit viral replication.[1][2][3][4]

Leading Clinical Candidates
  • MVA-NP+M1: A viral vector vaccine expressing NP and M1.[3][5] In Phase 2a challenge studies, it reduced viral shedding duration and symptom severity, validating the T-cell hypothesis.

  • Flu-v: A synthetic peptide vaccine containing conserved epitopes.[6] It demonstrated broad cross-reactivity and symptom reduction in human trials.

References

  • Development of Universal Influenza Vaccines Targeting Conserved Viral Proteins. PubMed Central. Available at: [Link]

  • Conserved epitopes of influenza A virus inducing protective immunity and their prospects for universal vaccine development. Virology Journal. Available at: [Link]

  • Preliminary Assessment of the Efficacy of a T-Cell–Based Influenza Vaccine, MVA-NP+M1, in Humans. Clinical Infectious Diseases. Available at: [Link]

  • Identification of broad binding class I HLA supertype epitopes to provide universal coverage of influenza A virus. Human Immunology. Available at: [Link]

  • Highly Conserved Influenza T cell epitopes Induce Broadly Protective Immunity. Vaccine. Available at: [Link]

Sources

Methodological & Application

High-Precision ELISpot Protocol: Quantifying Influenza NP (147-155) Specific CD8+ T Cell Responses

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Experimental Logic

The Influenza A Nucleoprotein (NP) epitope TYQRTRALV (147-155) represents a canonical immunodominant sequence restricted by the murine MHC Class I molecule H-2Kᵈ .[1] In BALB/c mouse models, this peptide is the primary target for cytotoxic T lymphocyte (CTL) responses following infection with Influenza A (e.g., strain PR8).

This protocol details the quantification of antigen-specific IFN-γ secretion using Enzyme-Linked ImmunoSpot (ELISpot).[2][3] Unlike ELISA, which measures total cytokine concentration in a supernatant, ELISpot quantifies the frequency of responding cells (Spot Forming Units, SFU) at single-cell resolution. This distinction is critical for evaluating vaccine potency and immunological memory.

Mechanism of Action

The assay relies on the ex vivo restimulation of memory CD8+ T cells. When splenocytes or lymphocytes from an immunized mouse are co-cultured with the NP (147-155) peptide, Antigen Presenting Cells (APCs) within the population load the peptide onto surface H-2Kᵈ molecules. Recognition by the T-cell receptor (TCR) triggers the release of IFN-γ, which is immediately captured by membrane-bound antibodies, leaving a "footprint" of the secreting cell.

AntigenPresentation Peptide NP (147-155) (TYQRTRALV) APC Antigen Presenting Cell (H-2Kd) Peptide->APC Peptide Loading TCell CD8+ CTL (Memory) APC->TCell TCR Recognition (MHC Class I) IFNg IFN-γ Secretion TCell->IFNg Activation Spot Immunospot (Visual Readout) IFNg->Spot Capture & Detection

Figure 1: The immunological cascade driving the ELISpot signal. The peptide bypasses intracellular processing, binding directly to surface MHC Class I molecules on APCs.

Reagent Architecture & Peptide Handling

Peptide Specifications[2][3][4][5][6][7][8][9][10][11][12]
  • Sequence: Thr-Tyr-Gln-Arg-Thr-Arg-Ala-Leu-Val (TYQRTRALV)[4]

  • Purity: >95% (HPLC/MS validated) is required to avoid non-specific stimulation by synthesis byproducts.

  • Solubility Profile: This peptide is hydrophobic.[5] Improper solubilization is the #1 cause of assay failure.

Critical Peptide Preparation

Do not dissolve directly in media. The peptide will precipitate, leading to "starburst" artifacts on the plate and zero biological signal.

  • Stock Solution (10 mg/mL): Dissolve lyophilized peptide in 100% DMSO. Vortex until the solution is perfectly clear. Aliquot into small volumes (e.g., 20 µL) and store at -80°C. Avoid freeze-thaw cycles.

  • Working Solution (20 µg/mL): On the day of the assay, dilute the stock 1:500 in serum-free culture media.

    • Note: This ensures the final DMSO concentration in the well is <0.1%, preventing cytotoxicity.

Buffer Systems
ComponentCompositionPurpose
Coating Buffer PBS (pH 7.4), Sterile, Azide-freeMaximizes antibody binding to PVDF membrane.
Blocking Buffer RPMI 1640 + 10% FBSSaturates non-specific binding sites.
Assay Media RPMI 1640 + 10% FCS + Pen/Strep + L-Glutamine + HEPESSupports T-cell viability during incubation.
Wash Buffer PBS + 0.05% Tween-20Removes cells and unbound detection antibodies.

Experimental Protocol

Phase 1: Plate Activation & Coating (Day -1)

Use 96-well PVDF membrane plates (e.g., Millipore MultiScreen-IP).

  • Pre-wetting: Add 15 µL of 35% Ethanol to each well for exactly 60 seconds.

    • Why: PVDF is hydrophobic; ethanol activates the membrane micropores for antibody binding.

  • Wash: Immediately wash 3x with 200 µL Sterile PBS. Do not let the membrane dry out.

  • Coating: Add 100 µL of anti-mouse IFN-γ capture antibody (diluted to 10-15 µg/mL in PBS) to each well.

  • Incubation: Seal and incubate at 4°C overnight (16-18 hours).

Phase 2: Effector Cell Isolation (Day 0)

Target: Spleen or Lung lymphocytes from BALB/c mice.

  • Harvest spleens and crush through a 70 µm nylon cell strainer into RPMI.

  • RBC Lysis: Treat with ACK lysis buffer for 2 minutes. Wash 2x with PBS.

  • Counting: Resuspend in Assay Media. Count viable cells using Trypan Blue.

    • Target Density: Adjust cells to 3 x 10⁶ cells/mL (for a final plating of 300,000 cells/well).

Phase 3: The Challenge (Co-culture)

Setup: Triplicate wells are mandatory for statistical validity.

  • Block: Decant coating antibody. Add 200 µL Blocking Buffer for 2 hours at RT.

  • Plate Setup: Add reagents in the following order to the blocked wells:

    • Negative Control: 100 µL Media + 100 µL Cells (Background check).

    • Peptide Test: 100 µL Working Peptide Solution (20 µg/mL) + 100 µL Cells.

      • Final Peptide Conc: 10 µg/mL.

      • Final Cell Count: 300,000 cells/well.[2]

    • Positive Control: 100 µL ConA (5 µg/mL) or PMA/Ionomycin + 100 µL Cells.

  • Incubation: Incubate for 18-24 hours at 37°C, 5% CO₂. Do not move the plate; vibration causes "smeared" spots.

Phase 4: Development (Day 1)
  • Cell Removal: Shake out cells. Wash 3x with PBS and 3x with PBS-Tween (0.05%).

    • Tip: Use a squirt bottle for vigorous washing to remove cells stuck to the membrane.

  • Detection: Add 100 µL Biotinylated anti-IFN-γ detection antibody (1 µg/mL). Incubate 2 hours at RT.

  • Enzyme: Wash 3x. Add 100 µL Streptavidin-ALP (Alkaline Phosphatase) or HRP. Incubate 1 hour at RT.

  • Substrate: Wash 4x. Add 100 µL BCIP/NBT (for ALP) or AEC (for HRP).

  • Stop: Watch for spot development (5-15 mins). Stop reaction by rinsing with tap water when spots are distinct but background is still white.

  • Dry: Air dry overnight in the dark.

Workflow cluster_0 Day -1: Prep cluster_1 Day 0: Assay cluster_2 Day 1: Development Step1 Ethanol Activation (PVDF Membrane) Step2 Ab Coating (Overnight 4°C) Step1->Step2 Step3 Isolate Splenocytes (RBC Lysis) Step2->Step3 Block Plate Step4 Co-Culture: Cells + NP Peptide (18-24h, 37°C) Step3->Step4 Step5 Wash Cells Step4->Step5 Step6 Detection Ab + Streptavidin Step5->Step6 Step7 Substrate (Spot Formation) Step6->Step7

Figure 2: Chronological workflow of the ELISpot assay. Critical "hands-on" phases are color-coded.

Data Analysis & Quality Control

Counting

Use an automated ELISpot reader (e.g., CTL ImmunoSpot). Manual counting under a stereomicroscope is possible but prone to subjectivity.

Calculation

Results are expressed as Spot Forming Units (SFU) per 10⁶ cells .


[6][7]
Acceptance Criteria
  • Negative Control: < 10 spots per well. High background indicates inadequate washing or cell stress.

  • Positive Control: > 300 spots (or TNTC - Too Numerous To Count). Confirms cell viability.

  • Replicates: CV (Coefficient of Variation) < 20% between triplicate wells.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
No Spots (Positive Control) Dead cells or Azide in buffers.Check viability with Trypan Blue. Ensure coating buffer is Azide-free.
High Background Inadequate blocking or wet membrane.Increase blocking time. Ensure membrane is 100% dry before reading.
"Shooting Star" Artifacts Peptide precipitation.[8]Improve peptide solubility.[9][10][11][5] Pre-dilute stock in media before adding to well.
Confluent/Merged Spots Cell density too high.Titrate cells: Try 1x10⁵, 3x10⁵, and 5x10⁵ per well.
Ring Effect (Edge Spots) Evaporation or uneven cell settling.Avoid outer wells if possible. Leave plate undisturbed during incubation.

References

  • Epitope Identification: Rotzschke, O., et al. (1990).[6] Isolation and analysis of naturally processed viral peptides as recognized by cytotoxic T cells. Nature, 348, 252-254. Link

  • ELISpot Methodology: Kalyuzhniy, O. (2005).[3] Chemistry and biology of the ELISPOT assay. Methods in Molecular Biology, 302, 15-31. Link

  • Influenza NP Immunodominance: Bodewes, R., et al. (2010). Vaccination against Seasonal Influenza A Virus Induces Heterosubtypic Immunity against H5N1 Influenza A Virus in Ferrets. Journal of Virology, 85(6). Link

  • Peptide Solubility Guidelines: Sigma-Aldrich Technical Guides. Solubility Guidelines for Peptides. Link

Sources

Application Notes: In Vitro Stimulation of Human T-Cells Using Influenza A M1 (58-66) Peptide

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Immunodominant Peptides in T-Cell Research

Monitoring antigen-specific T-cell responses is fundamental to immunology, vaccine development, and cancer immunotherapy. Synthetic peptides that represent immunodominant epitopes—those fragments of an antigen that elicit the strongest T-cell response—are invaluable tools for these studies.[1] They provide a specific and reproducible method for stimulating T-cells in vitro, allowing for the precise quantification and characterization of cellular immunity.[2]

This guide provides a comprehensive overview and detailed protocols for using the Influenza A Matrix Protein 1 (M1) peptide, amino acid sequence 58-66 (GILGFVFTL), for the in vitro stimulation of human T-cells. This peptide is a highly conserved, immunodominant epitope recognized by CD8+ cytotoxic T-lymphocytes (CTLs) in the context of the human leukocyte antigen (HLA) allele HLA-A*02:01, making it an ideal positive control for a wide range of T-cell assays.[3][4]

The Principle: HLA-Restriction and T-Cell Activation

T-cell activation is a highly specific process governed by the interaction between the T-cell receptor (TCR) and a peptide-Major Histocompatibility Complex (pMHC) on the surface of an antigen-presenting cell (APC).[5] CD8+ T-cells recognize short peptides (typically 8-10 amino acids) presented by MHC class I molecules.[6]

The choice of peptide is therefore critically dependent on the MHC (or in humans, HLA) haplotype of the cell donor. For instance, the influenza nucleoprotein peptide NP (147-155) (TYQRTRALV) is a well-known immunodominant epitope in BALB/c mice, where it is presented by the H-2K^d MHC molecule.[7][8] However, for human studies, it is essential to use peptides known to bind to common human HLA alleles. The Influenza M1 (58-66) peptide is presented by HLA-A*02:01, an allele expressed in approximately 40-50% of Caucasian individuals, making it a broadly applicable and reliable control for human T-cell functionality.[9][10]

When added to a culture of Peripheral Blood Mononuclear Cells (PBMCs), the exogenous M1 (58-66) peptide can bind to empty HLA-A02:01 molecules on the surface of APCs (like dendritic cells, monocytes, and B-cells). This pMHC complex is then recognized by M1-specific memory CD8+ T-cells present in the PBMC sample from a previously influenza-exposed, HLA-A02:01-positive donor. This recognition event, along with co-stimulatory signals, triggers a cascade of T-cell effector functions, including cytokine secretion (e.g., IFN-γ, TNF-α), degranulation, and proliferation.

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T-Cell cluster_Response Effector Functions APC M1 (58-66) Peptide (exogenous) HLA-A*02:01 TCell T-Cell Receptor (TCR) CD8 Co-receptor APC:f1->TCell:f0 Signal 1: Peptide Recognition APC:f1->TCell:f1 Stabilization Activation T-Cell Activation TCell->Activation Signal Transduction Cytokine Cytokine Secretion (IFN-γ, TNF-α) Activation->Cytokine Proliferation Proliferation (Clonal Expansion) Activation->Proliferation Cytotoxicity Cytotoxicity (Granule Release) Activation->Cytotoxicity

Caption: Mechanism of CD8+ T-Cell activation by the Influenza M1 (58-66) peptide.

Peptide Handling and Reconstitution

Proper handling and storage of synthetic peptides are critical for maintaining their stability and ensuring experimental reproducibility.

Protocol 1: Reconstitution of Influenza M1 (58-66) Peptide

  • Pre-Reconstitution: Before opening, allow the lyophilized peptide vial to equilibrate to room temperature for at least 15-20 minutes to prevent condensation.[11] Briefly centrifuge the vial to ensure the peptide powder is at the bottom.

  • Solvent Selection: The GILGFVFTL sequence is hydrophobic. Therefore, sterile, cell-culture grade Dimethyl Sulfoxide (DMSO) is the recommended solvent for initial reconstitution.[11][12]

  • Reconstitution:

    • Add a small volume of DMSO to the vial to create a high-concentration stock solution (e.g., 1-10 mg/mL). For example, to a 1 mg vial, add 100 µL of DMSO for a 10 mg/mL stock.

    • Vortex gently or sonicate briefly to ensure the peptide is fully dissolved.

  • Working Solution Preparation: Further dilute the DMSO stock solution in sterile cell culture medium (e.g., RPMI-1640) to create a working stock. Crucially, ensure the final concentration of DMSO in the cell culture well is non-toxic, typically ≤0.5%. [11] For example, a 100X working stock can be prepared, which when added to the culture (1:100 dilution) will result in a final DMSO concentration of 1%. Further dilution to a final assay concentration will lower this.

  • Storage and Stability:

    • Store the lyophilized peptide at -20°C or -80°C for long-term stability.

    • Store the reconstituted stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Peptide solutions have limited shelf-life compared to lyophilized powder.

ParameterRecommendationRationale
Storage (Lyophilized) -20°C or -80°C, desiccatedPrevents degradation from moisture and bacterial growth.[11]
Reconstitution Solvent 100% DMSO (cell culture grade)Solubilizes hydrophobic peptide sequence.
Storage (Solution) Aliquots at -20°C or -80°CAvoids repeated freeze-thaw cycles which can degrade the peptide.
Final DMSO in Culture ≤0.5%High concentrations of DMSO are cytotoxic to cells.[11]

Application 1: IFN-γ ELISpot Assay

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at a single-cell level.

Protocol 2: M1 (58-66) Stimulation for IFN-γ ELISpot

  • Plate Coating: Coat a 96-well PVDF membrane ELISpot plate with an anti-human IFN-γ capture antibody according to the manufacturer's instructions. Wash and block the plate.

  • Cell Preparation: Thaw cryopreserved PBMCs from an HLA-A*02:01 positive donor. Resuspend cells in complete RPMI medium (supplemented with 10% Fetal Bovine Serum and Penicillin/Streptomycin) at a concentration of 2.5-3.0 x 10^6 cells/mL.

  • Plating Cells: Add 100 µL of the cell suspension (2.5-3.0 x 10^5 cells) to each well of the coated and blocked ELISpot plate.[2]

  • Stimulation:

    • Test Wells: Add the M1 (58-66) peptide to the desired final concentration (typically 1-10 µg/mL).

    • Negative Control: Add an equivalent volume of vehicle (culture medium with the same final DMSO concentration as the test wells).

    • Positive Control: Add a polyclonal stimulator like Phytohemagglutinin (PHA) (e.g., 5 µg/mL).

  • Incubation: Incubate the plate at 37°C, 5% CO₂ for 18-24 hours.[2] This duration is optimal for capturing secreted IFN-γ before the secreting cell migrates or dies.

  • Development: Wash away the cells and proceed with the addition of the biotinylated anti-IFN-γ detection antibody, followed by a streptavidin-enzyme conjugate (e.g., ALP or HRP), and finally the substrate.

  • Analysis: Allow spots to develop until they are distinct with minimal background. Stop the reaction by washing with water. Dry the plate and count the spots using an automated ELISpot reader. Each spot represents a single IFN-γ secreting cell.

ELISpot_Workflow cluster_prep Plate Preparation cluster_culture Cell Culture & Stimulation cluster_develop Detection & Analysis Coat 1. Coat Plate (Anti-IFN-γ Ab) Block 2. Block Plate Coat->Block AddCells 3. Add PBMCs (2.5x10^5 cells/well) Block->AddCells AddPeptide 4. Add M1 Peptide (1-10 µg/mL) AddCells->AddPeptide Incubate 5. Incubate (18-24h, 37°C) AddPeptide->Incubate Wash 6. Wash Cells Incubate->Wash DetectAb 7. Add Detection Ab Wash->DetectAb Enzyme 8. Add Enzyme Conj. DetectAb->Enzyme Substrate 9. Add Substrate Enzyme->Substrate Analyze 10. Read Spots Substrate->Analyze

Caption: Workflow for the Influenza M1 (58-66) specific IFN-γ ELISpot assay.

Application 2: Intracellular Cytokine Staining (ICS)

ICS combined with flow cytometry allows for the multiparametric characterization of responding T-cells, identifying their phenotype (e.g., CD8+, CD4+) and the profile of cytokines they produce simultaneously.

Protocol 3: M1 (58-66) Stimulation for ICS

  • Cell Preparation: Prepare PBMCs from an HLA-A*02:01 positive donor at 1-2 x 10^6 cells per tube or well in a 96-well U-bottom plate.

  • Stimulation:

    • Test Wells: Add M1 (58-66) peptide to a final concentration of 1-10 µg/mL.

    • Negative Control: Add vehicle control.

    • Positive Control: Add a polyclonal stimulator (e.g., PMA/Ionomycin or Staphylococcal enterotoxin B [SEB]).

  • Protein Transport Inhibition: Add a protein transport inhibitor cocktail (e.g., Brefeldin A and Monensin) at the beginning of the stimulation. This is crucial as it blocks the Golgi apparatus, causing cytokines to accumulate inside the cell, making them detectable.

  • Incubation: Incubate for 6-12 hours at 37°C, 5% CO₂. A shorter incubation time is used for ICS compared to ELISpot because prolonged exposure to protein transport inhibitors can be toxic.

  • Surface Staining: Wash the cells and stain with fluorochrome-conjugated antibodies against surface markers (e.g., anti-CD3, anti-CD8, anti-CD4) for 20-30 minutes at 4°C in the dark.

  • Fixation and Permeabilization: Wash the cells to remove excess antibody. Fix the cells with a fixation buffer (e.g., 2-4% paraformaldehyde) to stabilize the cell membrane. Then, permeabilize the cells using a saponin-based buffer, which creates pores in the membrane allowing antibodies to enter the cell.

  • Intracellular Staining: Stain with fluorochrome-conjugated antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α) for 30 minutes at room temperature in the dark.

  • Acquisition: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer.

  • Analysis: Gate on live, single lymphocytes, then on CD3+ T-cells, and subsequently on CD8+ and CD4+ populations. Quantify the percentage of cells expressing IFN-γ and/or TNF-α within the CD8+ gate in response to M1 peptide stimulation compared to the negative control.

ICS_Workflow Start PBMCs (1-2x10^6 cells) Stim 1. Stimulate with M1 Peptide + Protein Transport Inhibitor Start->Stim Incubate 2. Incubate (6-12h, 37°C) Stim->Incubate SurfaceStain 3. Surface Stain (e.g., CD3, CD8) Incubate->SurfaceStain FixPerm 4. Fix & Permeabilize SurfaceStain->FixPerm IntraStain 5. Intracellular Stain (e.g., IFN-γ, TNF-α) FixPerm->IntraStain Acquire 6. Acquire on Flow Cytometer IntraStain->Acquire Analyze 7. Analyze Data Acquire->Analyze

Caption: Key steps for Intracellular Cytokine Staining (ICS) analysis.

Application 3: T-Cell Proliferation Assay (CFSE)

This assay measures the proliferation (cell division) of antigen-specific T-cells. Carboxyfluorescein succinimidyl ester (CFSE) is a cell-permeable dye that covalently labels intracellular proteins. With each cell division, the dye is distributed equally between the two daughter cells, leading to a halving of the fluorescence intensity, which can be resolved by flow cytometry.

Protocol 4: M1 (58-66) Stimulation for CFSE Proliferation Assay

  • CFSE Labeling:

    • Resuspend PBMCs in pre-warmed PBS at a concentration of 1-10 x 10^6 cells/mL.

    • Add CFSE to a final concentration of 0.5-5 µM. The optimal concentration should be titrated to achieve bright staining with low toxicity.

    • Incubate for 10-15 minutes at 37°C, protected from light.[10]

    • Quench the reaction by adding 5 volumes of cold complete RPMI medium (the serum proteins will bind excess CFSE). Incubate for 5 minutes on ice.

    • Wash the cells 2-3 times with complete medium to remove unbound CFSE.

  • Cell Culture: Resuspend the CFSE-labeled cells in complete RPMI medium and plate them in a 96-well round-bottom plate at 2 x 10^5 cells/well.

  • Stimulation:

    • Test Wells: Add M1 (58-66) peptide to a final concentration of 1-10 µg/mL.

    • Negative Control: Add vehicle control.

    • Positive Control: Add a polyclonal stimulator (e.g., anti-CD3/CD28 beads or PHA).

  • Incubation: Incubate for 4-6 days at 37°C, 5% CO₂ to allow for multiple rounds of cell division.

  • Staining and Acquisition:

    • Harvest the cells and stain with surface markers such as anti-CD3 and anti-CD8. A viability dye is also recommended to exclude dead cells from the analysis.

    • Acquire data on a flow cytometer.

  • Analysis: Gate on live, single, CD3+, CD8+ T-cells. The undivided population will form a bright peak on the CFSE histogram. Each subsequent peak of halved fluorescence intensity represents a successive generation of cell division.

AssayKey ParameterTypical ValueRationale
ELISpot Incubation Time18-24 hoursOptimal for capturing secreted protein without significant cell death or migration.[2]
Cell Density2.5-3.0 x 10^5 cells/wellEnsures a monolayer for distinct spot formation and sufficient APC-T cell interaction.
ICS Incubation Time6-12 hoursBalances cytokine accumulation with the toxicity of protein transport inhibitors.
ReagentBrefeldin A / MonensinBlocks protein transport from the Golgi, causing intracellular cytokine accumulation.
CFSE Incubation Time4-6 daysAllows for multiple rounds of cell division to resolve distinct generational peaks.
CFSE Concentration0.5-5 µMMust be titrated for bright staining without causing significant cytotoxicity.

References

  • Townsend, A. R., Rothbard, J., Gotch, F. M., Bahadur, G., Wraith, D., & McMichael, A. J. (1986). The epitopes of influenza nucleoprotein recognized by cytotoxic T lymphocytes can be defined with short synthetic peptides. Cell, 44(6), 959–968. [Link]

  • Peptides&Elephants. (n.d.). Influenza A M1 58-66 (HLA-A02:01) ( GILGFVFTL )*. Retrieved from [Link]

  • Frontiers in Immunology. (2017). A Novel Function for the Streptococcus pneumoniae Aminopeptidase N: Inhibition of T Cell Effector Function through Regulation of TCR Signaling. [Link]

  • Chu, Y., Zhang, Y., Wang, Q., Zhang, L., Wang, X., Wang, Y., Salahub, D. R., Xu, Q., Wang, J., Jiang, X., Xiong, Y., & Wei, D. Q. (2022). A transformer-based model to predict peptide–HLA class I binding and optimize mutated peptides for vaccine design. Nature Machine Intelligence, 4(3), 300–311. [Link]

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  • Virax Biolabs. (2023). The Power of Peptides For Superior T Cell Stimulation. [Link]

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  • PLOS ONE. (2019). The effect of respiratory viruses on immunogenicity and protection induced by a candidate universal influenza vaccine in mice. [Link]

  • BMC Bioinformatics. (2024). TripHLApan: predicting HLA molecules binding peptides based on triple coding matrix and transfer learning. [Link]

  • Vaccines. (2019). A PBMC-Based System to Assess Human T Cell Responses to Influenza Vaccine Candidates In Vitro. [Link]

  • Vaccines. (2020). Nucleoprotein as a Promising Antigen for Broadly Protective Influenza Vaccines. [Link]

  • SB-PEPTIDE. (n.d.). FluM1 peptide (58-66) – GILGFVFTL – Potent epitope of Human Influenza. Retrieved from [Link]

  • BMC Bioinformatics. (2007). T-Epitope Designer: A HLA-peptide binding prediction server. [Link]

  • Journal of Virology. (2017). The Immunodominant Influenza A Virus M158–66 Cytotoxic T Lymphocyte Epitope Exhibits Degenerate Class I Major Histocompatibility Complex Restriction in Humans. [Link]

  • Journal of Virology. (2014). Differential Recognition of Influenza A Viruses by M158–66 Epitope-Specific CD8+ T Cells Is Determined by Extraepitopic Amino Acid Residues. [Link]

  • Journal of Virology. (2015). Inactivated Influenza Vaccine That Provides Rapid, Innate-Immune-System-Mediated Protection and Subsequent Long-Term Adaptive Immunity. [Link]

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  • Journal of Virology. (2014). Differential Recognition of Influenza A Viruses by M158–66 Epitope-Specific CD8+ T Cells Is Determined by Extraepitopic Amino Acid Residues. [Link]

  • Voprosy Virusologii. (2015). Conserved epitopes of influenza A virus inducing protective immunity and their prospects for universal vaccine development. [Link]

  • PNAS. (2015). Physical detection of influenza A epitopes identifies a stealth subset on human lung epithelium evading natural CD8 immunity. [Link]

  • Viruses. (2021). In Vitro Stimulation with Live SARS-CoV-2 Suggests Th17 Dominance In Virus-Specific CD4+ T Cell Response after COVID-19. [Link]

  • GenScript. (n.d.). Peptide Storage and Handling Guidelines. Retrieved from [Link]

  • Journal of Immunological Methods. (2020). Predicting and Designing Epitope Ensemble Vaccines against HTLV-1. [Link]

  • Journal of Virology. (2011). Induction of Long-Term Memory CD8+ T Cells for Recall of Viral Clearing Responses against Influenza Virus. [Link]

  • Journal of Virology. (2014). Influenza A Virus Infection Induces Viral and Cellular Defective Ribosomal Products Encoded by Alternative Reading Frames. [Link]

  • Frontiers in Immunology. (2020). Unbiased Characterization of Peptide-HLA Class II Interactions Based on Large-Scale Peptide Microarrays; Assessment of the Impact on HLA Class II Ligand and Epitope Prediction. [Link]

  • MDPI. (2019). Understanding the Role of HLA Class I Molecules in the Immune Response to Influenza Infection and Rational Design of a Peptide-Based Vaccine. [Link]

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  • The University of North Carolina at Chapel Hill. (n.d.). Inflammation and Metabolism of Influenza-Stimulated Peripheral Blood Mononuclear Cells From Adults With Obesity Following Bariatric Surgery. Retrieved from [Link]

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  • PNAS. (2004). Soluble peptide-MHC monomers cause activation of CD8+ T cells through transfer of the peptide to T cell MHC molecules. [Link]

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Application Notes and Protocols: Intracellular Cytokine Staining for NP (147-155)-Specific T Cells

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Introduction: Unveiling T Cell Function at the Single-Cell Level

Intracellular cytokine staining (ICS) coupled with flow cytometry is a powerful technique that provides a high-resolution snapshot of cellular immune function.[1][2][3] Unlike bulk assays that measure average responses, ICS allows for the simultaneous identification of cell phenotype and cytokine production within individual cells.[2][3] This methodology is particularly valuable in immunology research, vaccine development, and immunotherapy for quantifying antigen-specific T cell responses.[2][4]

This guide provides a detailed protocol for identifying and characterizing T cells specific for the influenza A virus nucleoprotein (NP) epitope, NP (147-155). This peptide is a well-characterized, immunodominant CD8+ T cell epitope (TYQRTRALV) in certain mouse strains and is conserved across various influenza A strains, making it a key target in universal influenza vaccine research.[5][6][7] The principles and steps outlined here can be adapted for other antigen-specific T cell responses.

The Scientific Principle: Capturing a Transient Response

The core principle of ICS involves stimulating T cells in vitro to produce cytokines, then trapping these cytokines within the cell for detection.[3] This is achieved through the use of protein transport inhibitors.[4][8] Once cytokine production is halted and the proteins are sequestered internally, the cells are fixed to preserve their structure and then permeabilized to allow antibodies to access the intracellular cytokines.[9][10]

The Role of Protein Transport Inhibitors

Protein transport inhibitors are crucial for the success of an ICS experiment.[8][11] They block the secretion of newly synthesized cytokines, leading to their accumulation in the endoplasmic reticulum and Golgi apparatus.[12][13] The two most commonly used inhibitors are Brefeldin A and Monensin.

  • Brefeldin A (BFA): This fungal metabolite disrupts the Golgi apparatus, causing it to fuse with the endoplasmic reticulum.[13] This effectively blocks the transport of proteins from the ER to the Golgi.[12]

  • Monensin: This ionophore disrupts the proton gradients across the Golgi membrane, inhibiting protein transport through the Golgi complex.[13]

The choice between BFA and Monensin can depend on the specific cytokine being investigated, as they can have differential effects on protein transport and cell viability.[14][15] For many common T cell cytokines like IFN-γ and TNF-α, Brefeldin A is often preferred.[14][15]

Experimental Workflow: From Cell Stimulation to Data Acquisition

The entire process can be visualized as a multi-step workflow, starting with the preparation of immune cells and culminating in flow cytometric analysis.

ICS_Workflow cluster_prep Cell Preparation & Stimulation cluster_staining Staining Procedure cluster_analysis Data Acquisition & Analysis Cell_Isolation Isolate Splenocytes/ PBMCs Cell_Count Count Cells & Adjust Concentration Cell_Isolation->Cell_Count Stimulation Stimulate with NP (147-155) Peptide Cell_Count->Stimulation Inhibitor Add Protein Transport Inhibitor (e.g., Brefeldin A) Stimulation->Inhibitor Incubation Incubate 4-6 hours Inhibitor->Incubation Harvest Harvest & Wash Cells Incubation->Harvest Surface_Stain Surface Marker Staining (e.g., CD3, CD8) Harvest->Surface_Stain Fix Fixation Surface_Stain->Fix Perm Permeabilization Fix->Perm Intracellular_Stain Intracellular Cytokine Staining (e.g., IFN-γ, TNF-α) Perm->Intracellular_Stain Acquire Acquire on Flow Cytometer Intracellular_Stain->Acquire Gating Gating Strategy: Lymphocytes -> Singlets -> Live Cells -> T Cells -> CD8+ T Cells Acquire->Gating Cytokine_Analysis Analyze Cytokine Production in CD8+ T Cells Gating->Cytokine_Analysis

Figure 1. A schematic overview of the intracellular cytokine staining workflow.

Detailed Protocol for NP (147-155) Specific T Cell Staining

This protocol is optimized for splenocytes from influenza-infected or vaccinated mice but can be adapted for other cell types like peripheral blood mononuclear cells (PBMCs).

Reagents and Materials
Reagent/MaterialRecommended Concentration/Type
RPMI 1640 Mediumwith 10% FBS, Penicillin/Streptomycin, L-glutamine
NP (147-155) Peptide (TYQRTRALV)1-10 µg/mL
Brefeldin A10 µg/mL
Anti-mouse CD16/CD32 (Fc Block)As per manufacturer's instructions
Fixable Viability DyeFor live/dead cell discrimination
Fluorochrome-conjugated antibodiesAnti-CD3, Anti-CD8, Anti-IFN-γ, Anti-TNF-α
Fixation/Permeabilization Buffer KitCommercial kits are recommended for consistency
FACS Tubes (12x75mm)Polypropylene tubes
Flow CytometerEquipped with appropriate lasers and filters
Step-by-Step Methodology

1. Cell Preparation and Stimulation

  • Prepare a single-cell suspension of splenocytes or PBMCs.[9] Adjust the cell concentration to 1-2 x 10⁶ cells/mL in complete RPMI medium.[4]

  • Plate 1-2 x 10⁶ cells per well in a 96-well round-bottom plate or in FACS tubes.[4][16]

  • Add the NP (147-155) peptide to the appropriate wells at a final concentration of 1-10 µg/mL.

    • Expert Insight: It is crucial to include proper controls:

      • Unstimulated Control: Cells with no peptide to determine baseline cytokine production.

      • Positive Control: Cells stimulated with a mitogen like PMA/Ionomycin to confirm cell viability and staining efficacy.[16]

  • Incubate for 1-2 hours at 37°C in a 5% CO₂ incubator.

  • Add Brefeldin A to all wells at a final concentration of 10 µg/mL.[4][16]

  • Continue incubation for an additional 4-6 hours.[8]

2. Surface Marker Staining

  • Harvest the cells and wash twice with cold FACS buffer (PBS + 2% FBS).[4]

  • Expert Insight: Performing surface staining before fixation and permeabilization is generally recommended as the fixation process can alter some surface epitopes.[8]

  • Incubate the cells with an Fc block (anti-CD16/CD32) for 10-15 minutes on ice to prevent non-specific antibody binding.[17]

  • Add a fixable viability dye according to the manufacturer's protocol to exclude dead cells from the analysis.[18]

  • Add the cocktail of fluorochrome-conjugated antibodies for surface markers (e.g., anti-CD3, anti-CD8) and incubate for 20-30 minutes on ice in the dark.[16][19]

  • Wash the cells twice with FACS buffer.

3. Fixation and Permeabilization

  • Resuspend the cells in 100-200 µL of fixation buffer.[20]

  • Incubate for 20 minutes at room temperature in the dark.[4][20][21]

  • Wash the cells once with FACS buffer and then once with permeabilization buffer.[22]

    • Expert Insight: Saponin-based permeabilization buffers are commonly used for cytokine staining.[22] Saponin reversibly permeabilizes the cell membrane, so it must be present in all subsequent washing and staining steps to keep the cells permeable.[2]

4. Intracellular Staining

  • Resuspend the fixed and permeabilized cells in 100 µL of permeabilization buffer containing the fluorochrome-conjugated anti-cytokine antibodies (e.g., anti-IFN-γ, anti-TNF-α).[16]

  • Incubate for 30 minutes at room temperature in the dark.[22]

  • Wash the cells twice with permeabilization buffer.[22]

  • Resuspend the final cell pellet in 300-500 µL of FACS buffer for flow cytometry acquisition.[21][22]

Data Analysis and Gating Strategy

A sequential gating strategy is essential for isolating the target cell population and accurately quantifying cytokine production.

Gating_Strategy Start All Events Lymphocytes Lymphocytes (FSC-A vs SSC-A) Start->Lymphocytes Singlets Singlets (FSC-A vs FSC-H) Lymphocytes->Singlets Live_Cells Live Cells (Viability Dye vs FSC-A) Singlets->Live_Cells T_Cells T Cells (CD3+) Live_Cells->T_Cells CD8_T_Cells CD8+ T Cells (CD8+ vs CD4-) T_Cells->CD8_T_Cells Cytokine_Positive Cytokine+ (IFN-γ vs TNF-α) CD8_T_Cells->Cytokine_Positive

Figure 2. A typical gating hierarchy for identifying cytokine-producing CD8+ T cells.

  • Gate on Lymphocytes: Use the forward scatter (FSC-A) and side scatter (SSC-A) parameters to identify the lymphocyte population based on size and granularity.[18]

  • Singlet Gating: Exclude cell doublets by gating on single cells using FSC-A versus FSC-H.[18]

  • Live Cell Gating: Gate on the live cell population by excluding cells that have taken up the fixable viability dye.[18]

  • Identify T Cells: From the live singlet gate, identify T cells by gating on the CD3-positive population.[18]

  • Identify CD8+ T Cells: Within the T cell gate, separate CD8+ T cells from CD4+ T cells.

  • Analyze Cytokine Production: Finally, within the CD8+ T cell population, quantify the percentage of cells expressing IFN-γ and/or TNF-α in response to NP (147-155) stimulation.[23]

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
High Background Staining - Inadequate washing- Non-specific antibody binding (Fc receptors)- Antibody concentration too high- Increase the number of wash steps.[24]- Ensure Fc block was used.- Titrate antibodies to determine the optimal concentration.
Weak or No Signal - Ineffective cell stimulation- Suboptimal concentration of protein transport inhibitor- Incorrect antibody clone or fluorochrome choice- Use a positive control (PMA/Ionomycin) to verify stimulation potential.- Titrate the protein transport inhibitor.- Ensure the antibody is validated for ICS and pair weakly expressed cytokines with bright fluorochromes.[24]
Poor Cell Viability - Harsh cell preparation- Toxicity from stimulation reagents- Handle cells gently, avoid vigorous vortexing.[9]- Optimize the duration and concentration of stimulation.

Conclusion

This detailed protocol provides a robust framework for the successful execution of intracellular cytokine staining to detect NP (147-155)-specific T cells. By understanding the principles behind each step and incorporating proper controls, researchers can generate reliable and reproducible data, offering deep insights into the functional capacity of antigen-specific T cell populations. This powerful technique remains a cornerstone of immunological research, driving advancements in our understanding of infectious diseases and the development of novel therapies.

References

  • University of Arizona College of Medicine. (n.d.). Intracellular Cytokine Staining. Core Facilities. Retrieved from [Link]

  • Anilocus. (n.d.). Intracellular Cytokine Staining Protocol. Retrieved from [Link]

  • University of Cambridge. (n.d.). Intracellular cytokine staining Protocol. Retrieved from [Link]

  • Bio-Techne. (n.d.). Intracellular Staining Flow Cytometry Protocol Using Detergents. Retrieved from [Link]

  • Kim, E. H., & Lee, Y. N. (2018). Influenza Virus-Derived CD8 T Cell Epitopes: Implications for the Development of Universal Influenza Vaccines. Frontiers in Immunology, 9, 139.
  • Sethi, D., et al. (2002). Induction of Long-Term Memory CD8+ T Cells for Recall of Viral Clearing Responses against Influenza Virus. Journal of Virology, 76(9), 4529-4536.
  • Creative Biolabs. (n.d.). Intracellular Staining for Flow Cytometry Protocol & Troubleshooting. Retrieved from [Link]

  • Wang, L., et al. (2013). Cytokine detection by flow cytometry. Methods in Molecular Biology, 979, 21-30.
  • BioLegend. (2021). Surface and Intracellular Cytokine Staining for Flow Cytometry. YouTube. Retrieved from [Link]

  • Prussin, C., & Metcalfe, D. D. (2003). Detection of intracellular cytokines by flow cytometry. Current Protocols in Immunology, Chapter 6, Unit 6.24.
  • Moran, B. (2015). The Basics of Intracellular Cytokine Staining. YouTube. Retrieved from [Link]

  • Creative Biolabs Antibody. (n.d.). Troubleshooting of Intracellular Staining Flow Cytometry. Retrieved from [Link]

  • Schuerwegh, A. J., et al. (2001). Evaluation of monensin and brefeldin A for flow cytometric determination of interleukin-1 beta, interleukin-6, and tumor necrosis factor-alpha in monocytes. Cytometry, 46(3), 178-183.
  • Zamek-Gliszczynski, M. J., et al. (2022). Regulation of Drug Transport Proteins—From Mechanisms to Clinical Impact. Clinical Pharmacology & Therapeutics, 111(5), 976-988.
  • McNeil, L. K., et al. (2013). A Harmonized Approach to Intracellular Cytokine Staining Gating: Results from an International Multiconsortia Proficiency Panel Conducted by the Cancer Immunotherapy Consortium (CIC/CRI). Cytometry Part A, 83(8), 728-738.
  • Li, G., et al. (2012). Broadly Protective CD8+ T Cell Immunity to Highly Conserved Epitopes Elicited by Heat Shock Protein gp96-Adjuvanted Influenza Monovalent Split Vaccine. Journal of Virology, 86(20), 11114-11122.
  • Maecker, H. T., et al. (2012). Intracellular Cytokine Staining on PBMCs Using CyTOF™ Mass Cytometry. Bio-protocol, 2(12), e213.
  • Smirnova, M., et al. (2014). Flow Cytometry Protocols for Surface and Intracellular Antigen Analyses of Neural Cell Types. Journal of Visualized Experiments, (94), 52136.
  • Wang, L., et al. (2013). Cytokine Detection by Flow Cytometry. ResearchGate. Retrieved from [Link]

  • Crowe, S. R., et al. (2009). Tissue-Specific Regulation of CD8+ T-Lymphocyte Immunodominance in Respiratory Syncytial Virus Infection. Journal of Virology, 83(15), 7575-7584.
  • O'Connell, M. J., et al. (2014). Transportin acts to regulate mitotic assembly events by target binding rather than Ran sequestration. Molecular Biology of the Cell, 25(3), 337-348.
  • Zuo, J., et al. (2021). Gating strategy for Intracellular cytokine staining. ResearchGate. Retrieved from [Link]

  • Maino, V. C., et al. (2001). Differential Modulation of Surface and Intracellular Protein Expression by T Cells after Stimulation in the Presence of Monensin or Brefeldin A. Clinical and Vaccine Immunology, 8(1), 105-112.
  • Marin Biologic Laboratories. (n.d.). Flow Cytometry and Cytokine Analysis: Advancing Drug Discovery. Retrieved from [Link]

  • Ebstein, F., et al. (2024). The Significant Role of PA28αβ in CD8+ T Cell-Mediated Graft Rejection Contrasts with Its Negligible Impact on the Generation of MHC-I Ligands. International Journal of Molecular Sciences, 25(10), 5649.
  • Kim, S. H., et al. (2013). Mucosal Vaccination with Recombinant Adenovirus Encoding Nucleoprotein Provides Potent Protection against Influenza Virus Infection. PLoS ONE, 8(9), e75460.
  • Morris, N. (2024). Understanding Protein Sorting: Cellular Transport Mechanisms Explained. YouTube. Retrieved from [Link]

  • Paz, P., et al. (2007). NP 147–155 epitope processing from different protein contexts is... ResearchGate. Retrieved from [Link]

  • Bitesize Bio. (2023). Brefeldin A v Monensin: How to Hunt for Proteins. Retrieved from [Link]

  • Duan, S., & Thomas, P. G. (2016). Responses against a Subdominant CD8+ T Cell Epitope Protect against Immunopathology Caused by a Dominant Epitope. The Journal of Immunology, 196(5), 2294-2302.
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  • Kalies, K. U., & Römisch, K. (2015). Inhibitors of Protein Translocation Across the ER Membrane. Traffic, 16(10), 1027-1038.
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  • Legge, K. L., & Braciale, T. J. (2008). Protective influenza-specific CD8 T cell responses require interactions with dendritic cells in the lungs. The Journal of Experimental Medicine, 205(7), 1629-1640.
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Application Notes & Protocols: Leveraging the NP(147-155) Epitope in Influenza Vaccine Efficacy Studies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals dedicated to advancing influenza vaccine technology, moving beyond traditional metrics of efficacy is paramount. While antibody titers are the established correlate of protection for seasonal flu vaccines, they often fail to predict the breadth of immunity against drifted or shifted influenza strains. This guide delves into the application of a critical tool for assessing cell-mediated immunity (CMI): the influenza nucleoprotein (NP) derived peptide, NP(147-155).

The development of "universal" influenza vaccines, capable of providing broad and lasting protection, hinges on their ability to elicit robust T-cell responses.[1] Cytotoxic T-lymphocytes (CTLs), in particular, are essential for clearing virus-infected cells, thereby reducing disease severity and duration.[2][3] These CTLs often target conserved internal viral proteins, such as the nucleoprotein, which are less prone to the rapid mutation seen in surface glycoproteins like hemagglutinin.[4][5]

Within the nucleoprotein, the amino acid sequence 147-155 (TYQRTRALV) has been identified as an immunodominant CD8+ T-cell epitope in the context of the murine MHC class I molecule H-2K^d.[6][7][8] Its conserved nature and ability to stimulate a potent and easily measurable CTL response make it an invaluable reagent for preclinical and clinical evaluation of next-generation influenza vaccines.[9][10] This document provides the scientific rationale, core methodologies, and detailed protocols for integrating the NP(147-155) epitope into your vaccine efficacy studies.

Part 1: The Scientific Foundation of NP(147-155) as a Biomarker for Vaccine Efficacy
1.1 The Biology of the NP(147-155) Epitope

To effectively use a tool, one must understand its mechanism. The NP(147-155) peptide is a nine-amino-acid sequence, TYQRTRALV, derived from the highly conserved influenza A virus nucleoprotein.[11] During a natural infection or following vaccination with a platform that enables endogenous antigen production, the full-length NP protein is synthesized within the host's cells.

This protein is then processed by the cell's antigen presentation machinery. It is degraded into smaller peptides by the proteasome in the cytoplasm. These peptides, including NP(147-155), are transported into the endoplasmic reticulum, where they are loaded onto MHC Class I molecules.[12] This peptide-MHC complex is then trafficked to the cell surface for presentation to circulating CD8+ T-cells.[12][13] The recognition of this specific complex by a T-cell receptor initiates the activation, proliferation, and differentiation of NP(147-155)-specific CTLs, the "killer" cells of the immune system.

cluster_InfectedCell Infected Host Cell cluster_TCell CD8+ T-Cell (CTL) NP_Protein Influenza NP Protein Proteasome Proteasome NP_Protein->Proteasome Degradation Peptides Peptide Fragments (incl. NP 147-155) Proteasome->Peptides ER Endoplasmic Reticulum (ER) Peptides->ER Transport Complex NP(147-155)-MHC I Complex ER->Complex Peptide Loading MHC_I MHC Class I MHC_I->ER CellSurface Cell Surface Complex->CellSurface Presentation TCR T-Cell Receptor (TCR) CellSurface->TCR Recognition Activation T-Cell Activation & Effector Function TCR->Activation

Fig 1: Antigen processing and presentation of the NP(147-155) epitope.
1.2 Rationale for Use in Efficacy Studies

The central role of CTLs in clearing viral infections makes their measurement a critical component of vaccine evaluation.[5] The NP(147-155) peptide serves as a specific stimulus to probe the magnitude and quality of the CTL response generated by a vaccine candidate.

  • Marker of Broad Protection: Because the NP protein is highly conserved across influenza A subtypes, a strong T-cell response to NP(147-155) suggests the potential for heterosubtypic immunity—protection against different flu strains.[4] This is a key goal for universal vaccine development.

  • Quantitative Readout: Assays using NP(147-155) provide quantitative data (e.g., number of responding cells per million), allowing for direct comparison of different vaccine formulations, adjuvants, or delivery routes.[9][12]

  • Mechanistic Insight: Measuring this specific response helps confirm that a vaccine is working through the intended cell-mediated pathway, a crucial piece of information for drug development and regulatory submissions.

Part 2: Core Methodologies for Quantifying NP(147-155)-Specific T-Cell Responses

Two primary techniques have become standards in the field for quantifying antigen-specific T-cell responses. Both rely on isolating immune cells (typically from the spleen in preclinical models or peripheral blood mononuclear cells (PBMCs) in human trials) and stimulating them ex vivo with the NP(147-155) peptide.[6]

2.1 The IFN-γ ELISpot Assay

The Enzyme-Linked Immunospot (ELISpot) assay is an exceptionally sensitive method for detecting the frequency of cytokine-secreting cells.[12] For CTLs, the signature cytokine is Interferon-gamma (IFN-γ), which plays a vital role in antiviral defense.

  • Principle: Immune cells are cultured on a surface coated with an anti-IFN-γ capture antibody. When a T-cell recognizes the NP(147-155) peptide presented by antigen-presenting cells (APCs) in the culture, it secretes IFN-γ. This cytokine is immediately captured by the antibody on the plate in the vicinity of the secreting cell. After washing the cells away, a secondary detection antibody is added, followed by a substrate that creates a visible "spot." Each spot represents a single, antigen-specific IFN-γ-producing cell.[12]

  • Application: The ELISpot assay is considered a robust and highly validated method for clinical trials, ideal for quantifying the total number of responding cells.[12][14]

2.2 Intracellular Cytokine Staining (ICS) by Flow Cytometry

Intracellular Cytokine Staining (ICS) offers a deeper, more qualitative view of the T-cell response. It not only quantifies responding cells but also allows for simultaneous characterization of their phenotype and function.[12]

  • Principle: As with ELISpot, cells are stimulated with the NP(147-155) peptide. Crucially, this is done in the presence of a protein transport inhibitor (like Brefeldin A or Monensin), which traps newly synthesized cytokines inside the cell.[12][15] Following stimulation, the cells are stained with fluorescently-labeled antibodies against cell surface markers (e.g., CD3, CD8). The cells are then fixed and permeabilized, allowing fluorescently-labeled anti-cytokine antibodies (e.g., anti-IFN-γ, anti-TNF-α) to enter the cell and bind to the trapped cytokines. A flow cytometer is then used to analyze individual cells, identifying the population of CD8+ T-cells that are producing specific cytokines in response to the peptide.[15][16]

  • Application: ICS is unparalleled for assessing the polyfunctionality of T-cells (their ability to produce multiple cytokines simultaneously), which is often correlated with a more effective immune response. It also allows for phenotyping of memory T-cell subsets.

Part 3: Detailed Application Protocols

Scientific integrity demands rigorous and reproducible methods. The following protocols are designed to be self-validating through the inclusion of essential controls.

3.1 Experimental Design Considerations
  • Peptide Quality: Use high-purity (>95%) synthetic NP(147-155) peptide (TYQRTRALV).[6] Reconstitute in sterile DMSO and then dilute to a working concentration in sterile PBS or culture medium. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

  • Cell Handling: Use consistent methods for isolating splenocytes or PBMCs. If using cryopreserved cells, ensure a standardized thawing protocol and allow cells to rest for several hours before stimulation.[12]

  • Essential Controls:

    • Negative Control (Unstimulated): Cells cultured in medium alone. This determines the background level of cytokine production.

    • Vehicle Control: Cells cultured with the same concentration of DMSO used to dilute the peptide.

    • Positive Control (Mitogen): Cells stimulated with a non-specific mitogen like Phytohaemagglutinin (PHA) or a combination of PMA/Ionomycin. This confirms that the cells are viable and capable of producing cytokines, validating the assay itself.[12]

3.2 Protocol: IFN-γ ELISpot for NP(147-155) Specific T-Cells

This protocol is adapted from standard methodologies described in immunology literature.[12]

Start Start: Isolate Splenocytes or PBMCs Coat 1. Coat ELISpot plate with anti-IFN-γ capture antibody. Incubate overnight at 4°C. Start->Coat WashBlock 2. Wash and block plate (e.g., with RPMI + 10% FBS) for 2h at 37°C. Coat->WashBlock AddCells 3. Add cells (2-4 x 10^5/well) and stimuli. WashBlock->AddCells Stimuli Stimuli: a) Medium (Negative) b) NP(147-155) Peptide (1-10 µg/mL) c) PHA (Positive) AddCells->Stimuli Incubate 4. Incubate 18-24 hours at 37°C, 5% CO2. AddCells->Incubate WashDetect 5. Lyse cells, wash plate. Add biotinylated anti-IFN-γ detection antibody. Incubate->WashDetect Incubate2 6. Incubate 2h at 37°C. WashDetect->Incubate2 AddEnzyme 7. Wash plate. Add Streptavidin-ALP/HRP. Incubate2->AddEnzyme Incubate3 8. Incubate 1h at RT. AddEnzyme->Incubate3 Develop 9. Wash plate. Add substrate (BCIP/NBT or TMB). Incubate3->Develop Stop 10. Stop reaction when spots appear. Dry plate. Develop->Stop Analyze End: Analyze plate on an ELISpot reader. Calculate SFU. Stop->Analyze

Fig 2: Workflow for the IFN-γ ELISpot Assay.

Step-by-Step Methodology:

  • Plate Coating: Coat a 96-well PVDF membrane ELISpot plate with an anti-IFN-γ capture antibody according to the manufacturer's instructions. Incubate overnight at 4°C.

  • Wash and Block: The next day, wash the plate 3-4 times with sterile PBS. Block the wells with 200 µL of complete cell culture medium (e.g., RPMI-1640 + 10% FBS) for at least 2 hours at 37°C to prevent non-specific binding.

  • Cell Plating and Stimulation: Remove the blocking medium. Add 200,000 to 400,000 splenocytes or PBMCs per well. Add the stimuli to the appropriate wells:

    • NP(147-155) peptide at a final concentration of 1-10 µg/mL.

    • Negative control (medium only).

    • Positive control (e.g., PHA at 5 µg/mL).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.[12]

  • Detection:

    • Wash the plate to remove cells.

    • Add a biotinylated anti-IFN-γ detection antibody and incubate as per the manufacturer's protocol (typically 2 hours at 37°C).

    • Wash the plate and add an enzyme conjugate like Streptavidin-Alkaline Phosphatase (ALP). Incubate for 1 hour at room temperature.

    • Wash thoroughly and add a substrate solution (e.g., BCIP/NBT). Monitor for the development of dark purple spots.

  • Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry completely. Count the spots in each well using an automated ELISpot reader. Express results as Spot Forming Units (SFU) per 10⁶ cells.

3.3 Protocol: Intracellular Cytokine Staining (ICS)

This protocol is based on standard procedures for flow cytometric analysis of T-cell function.[15][16]

Start Start: Isolate Splenocytes or PBMCs Stimulate 1. Stimulate cells (1-2 x 10^6/well) with stimuli + costimulatory Abs (anti-CD28/CD49d) for 1-2h. Start->Stimulate Inhibit 2. Add Protein Transport Inhibitor (e.g., Brefeldin A). Stimulate->Inhibit Incubate 3. Incubate for an additional 4-6 hours at 37°C, 5% CO2. Inhibit->Incubate SurfaceStain 4. Wash cells. Stain with surface antibodies (e.g., anti-CD3, anti-CD8, viability dye) for 30 min at 4°C. Incubate->SurfaceStain FixPerm 5. Wash cells. Fix and permeabilize using a commercial kit. SurfaceStain->FixPerm IntraStain 6. Stain with intracellular antibodies (e.g., anti-IFN-γ, anti-TNF-α) for 30 min at 4°C. FixPerm->IntraStain WashAcquire 7. Wash cells and resuspend in FACS buffer. IntraStain->WashAcquire Analyze End: Acquire on a flow cytometer and analyze data. WashAcquire->Analyze

Fig 3: Workflow for the Intracellular Cytokine Staining (ICS) Assay.

Step-by-Step Methodology:

  • Cell Stimulation: In a 96-well round-bottom plate, add 1-2 million cells per well. Add stimuli (NP(147-155) peptide, negative/positive controls) along with co-stimulatory antibodies (e.g., anti-CD28 and anti-CD49d) to enhance the T-cell signal. Incubate for 1-2 hours at 37°C.

  • Protein Transport Inhibition: Add a protein transport inhibitor (e.g., Brefeldin A) to all wells.[12] Incubate for an additional 4-6 hours at 37°C.

  • Surface Staining: Harvest the cells and wash with FACS buffer (PBS + 2% FBS). Stain with a cocktail of fluorescently-labeled antibodies against surface markers (e.g., a viability dye, anti-CD3, anti-CD8). Incubate for 30 minutes at 4°C in the dark.

  • Fixation and Permeabilization: Wash the cells to remove excess surface antibodies. Using a commercial fixation/permeabilization kit, fix the cells for 20 minutes at room temperature, then wash with permeabilization buffer.[15]

  • Intracellular Staining: Add a cocktail of fluorescently-labeled antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2) diluted in permeabilization buffer. Incubate for 30 minutes at 4°C in the dark.

  • Acquisition: Wash the cells twice with permeabilization buffer and finally resuspend in FACS buffer. Acquire data on a properly compensated flow cytometer.

  • Analysis: Analyze the data using software like FlowJo. Gate on live, single lymphocytes, then on CD3+ T-cells, then on CD8+ T-cells. Within the CD8+ population, quantify the percentage of cells positive for IFN-γ and/or other cytokines in the peptide-stimulated sample versus the negative control.

Part 4: Data Interpretation and Presentation
4.1 Interpreting the Results

A positive response is typically defined as a result that is at least 2-3 times higher than the background (negative control) and surpasses a minimum threshold (e.g., 50 SFU/10⁶ cells for ELISpot). For ICS, background subtraction is performed, and gates are set based on unstimulated controls.

4.2 Data Presentation

Quantitative data should be summarized in a clear, tabular format. This allows for easy comparison between vaccine and control groups.

GroupTreatmentMean NP(147-155) Response (SFU/10⁶ Splenocytes)Standard Deviation
1Placebo45± 15
2Vaccine Candidate A550± 120
3Vaccine Candidate B (with Adjuvant)1250± 250

Table 1: Example ELISpot data from a preclinical mouse study evaluating two vaccine candidates against a placebo. Data is presented as Spot Forming Units (SFU) per million splenocytes following ex vivo stimulation with the NP(147-155) peptide.

4.3 Case Study Insights

Numerous studies have successfully used the NP(147-155) epitope to demonstrate the efficacy of novel vaccine strategies. For instance, research has shown that using adjuvants like gp96 or TLR agonists with vaccine formulations can significantly increase the number of NP(147-155)-specific CD8+ T-cells detected in both the spleen and, critically, the lungs.[10][15] Furthermore, adoptive transfer experiments have confirmed that T-cells specific for this epitope can contribute to protection against a lethal influenza challenge, solidifying the link between this measurable response and a protective outcome.[9][17]

Conclusion

The influenza NP(147-155) peptide is more than just a reagent; it is a standardized tool that provides a specific and quantitative window into the cell-mediated arm of the anti-influenza immune response. Its application is critical for the rational design and evaluation of universal influenza vaccines. By incorporating the robust ELISpot and the detailed ICS assays into efficacy studies, researchers can generate the high-quality, mechanistic data needed to compare candidates, understand mechanisms of protection, and advance the most promising vaccines toward the clinic.

References
  • ResearchGate. NP 147–155 epitope processing from different protein contexts is... Available from: [Link]

  • JPT. Antigen Peptide Influenza NP H-2 Kd (TYQRTRALV) 1 mg. Available from: [Link]

  • de Bree, G. J., van Leeuwen, E. M., et al. (2008). Annual Vaccination against Influenza Virus Hampers Development of Virus-Specific CD8+ T Cell Immunity in Children. Journal of Virology. Available from: [Link]

  • GenScript. Influenza NP (147-155). Available from: [Link]

  • EurekAlert!. T helper cells may be the key to improving annual influenza vaccines. Available from: [Link]

  • ClinicalTrials.gov. Study Protocol. Available from: [Link]

  • NovoPro Bioscience Inc. Influenza NP (147-155) peptide. Available from: [Link]

  • Laurie, K. L., & Rockman, S. (2017). Measuring Cellular Immunity to Influenza: Methods of Detection, Applications and Challenges. Vaccines. Available from: [Link]

  • Wang, C., Liu, Y., et al. (2019). Broadly Protective CD8+ T Cell Immunity to Highly Conserved Epitopes Elicited by Heat Shock Protein gp96-Adjuvanted Influenza Monovalent Split Vaccine. Journal of Virology. Available from: [Link]

  • Zarnani, A. H., Vafaei, S., et al. (2015). Inactivated Influenza Vaccine That Provides Rapid, Innate-Immune-System-Mediated Protection and Subsequent Long-Term Adaptive Immunity. Journal of Virology. Available from: [Link]

  • Kang, H. Y., Srinivasan, A., & Curtiss, R. (2011). Protective cellular responses elicited by vaccination with influenza nucleoprotein delivered by a live recombinant attenuated Salmonella vaccine. Vaccine. Available from: [Link]

  • Reed, E. F., et al. (2025). Influenza strain-specific T cell responses longitudinally post-vaccination with FluZone. Vaccine. Available from: [Link]

  • Soethout, E. C., & van Ginkel, F. W. (2011). Role of T cell immunity in recovery from influenza virus infection. Virology Journal. Available from: [Link]

  • Park, S., et al. (2013). The Magnitude of Local Immunity in the Lungs of Mice Induced by Live Attenuated Influenza Vaccines Is Determined by Local Viral Replication and Induction of Cytokines. Journal of Virology. Available from: [Link]

  • Angeletti, D., & Yewdell, J. W. (2018). Immunodominance and Antigenic Variation of Influenza Virus Hemagglutinin: Implications for Design of Universal Vaccine Immunogens. Journal of Virology. Available from: [Link]

  • Uchida, T., et al. (2010). Development of a cytotoxic T-lymphocyte-based, broadly protective influenza vaccine. Microbiology and Immunology. Available from: [Link]

  • Kim, D., & Lee, S. (2020). Influenza Virus-Derived CD8 T Cell Epitopes: Implications for the Development of Universal Influenza Vaccines. Viruses. Available from: [Link]

  • Gao, X. M., et al. (1995). Presentation by a major histocompatibility complex class I molecule of nucleoprotein peptide expressed in two different genes of an influenza virus transfectant. Journal of Virology. Available from: [Link]

  • Richards, K. A., et al. (2019). Diverse Epitope Specificity, Immunodominance Hierarchy, and Functional Avidity of Effector CD4 T Cells Established During Priming Is Maintained in Lung After Influenza A Virus Infection. Frontiers in Immunology. Available from: [Link]

  • The Specificity and Role of CD4 T Cells During the Response to Influenza Vaccines. Grantome. Available from: [Link]

  • Wang, Z., & Zhu, L. (2018). Balancing Immune Protection and Immune Pathology by CD8+ T-Cell Responses to Influenza Infection. Frontiers in Immunology. Available from: [Link]

  • Furuya, Y., et al. (2010). Induction of Virus-Specific Cytotoxic T Lymphocytes as a Basis for the Development of Broadly Protective Influenza Vaccines. Journal of Biomedicine and Biotechnology. Available from: [Link]

  • The Journal of Immunology. (2025). Comparative analysis of cellular immune responses to four seasonal inactivated influenza vaccines in younger and older adults. Oxford Academic. Available from: [Link]

  • Viroclinics Biosciences. Detection of influenza virus-specific T cell responses by intracellular cytokine staining and flow cytometry. Available from: [Link]

  • Brown, L. E., et al. (2006). Role of CD8 + T-cell immunity in influenza infection: potential use in future vaccine development. Expert Review of Vaccines. Available from: [Link]

  • Sam-Kpakra, C., et al. (2024). Development of NP-Based Universal Vaccine for Influenza A Viruses. Vaccines. Available from: [Link]

  • Ho, L. P., et al. (2013). Antigen-activated dendritic cells ameliorate influenza A infections. Journal of Clinical Investigation. Available from: [Link]

  • On the Role of CD8+ T Cells in Determining Recovery Time from Influenza Virus Infection. bioRxiv. Available from: [Link]

  • Ganti, K., et al. (2023). Influenza H3 hemagglutinin vaccine with scrambled immunodominant epitopes elicits antibodies directed toward immunosubdominant head epitopes. mBio. Available from: [Link]

  • Ishida, Y., et al. (2005). CD8 T Cells Utilize TRAIL to Control Influenza Virus Infection. The Journal of Immunology. Available from: [Link]

  • Testa, J. S., et al. (2012). MHC Class I-Presented T Cell Epitopes Identified by Immunoproteomics Analysis Are Targets for a Cross Reactive Influenza-Specific T Cell Response. PLOS ONE. Available from: [Link]

  • Yewdell, J. W., et al. (2019). Outflanking immunodominance to target subdominant broadly neutralizing epitopes. PNAS. Available from: [Link]

  • Anilocus. Intracellular Cytokine Staining Protocol. Available from: [Link]

  • T Cell Immune Response to Influenza Vaccination When Administered Prior to and Following Autologous Chimeric Antigen Receptor-Modified T Cell Therapy. PubMed. Available from: [Link]

  • Macatonia, S. E., et al. (1991). Mechanisms of mouse spleen dendritic cell function in the generation of influenza-specific, cytolytic T lymphocytes. The Journal of Immunology. Available from: [Link]

  • Epitope-Specific Antibody Immunodominance Driving Antibody and Influenza Viral Evolution During 2010– 2024. NIH. Available from: [Link]

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Application Note: MHC Class I Peptide Binding Assay (Influenza NP 147-155)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the validation and execution of MHC Class I peptide binding assays targeting the immunodominant Influenza A Nucleoprotein (NP) epitope 147-155 (TYQRTRALV) . Restricted by the murine H-2Kᵈ allele, this epitope serves as a critical positive control for CD8+ T cell response studies in BALB/c models. We provide a comprehensive protocol for the RMA-S MHC Class I Stabilization Assay , the gold standard for assessing peptide-MHC (pMHC) complex stability in a cellular context. Additionally, we outline a high-throughput Fluorescence Polarization (FP) method for biochemical affinity screening.

Introduction & Biological Context

The stability of the pMHC complex is the primary determinant of immunogenicity. Peptides that fail to stabilize the MHC heavy chain-β2-microglobulin (β2m) heterodimer at physiological temperatures (37°C) are unlikely to elicit a robust CD8+ T cell response.

  • Target Antigen: Influenza A Nucleoprotein (NP).[1][2][3][4]

  • Epitope Residues: 147-155.[1][3][4][5][6]

  • Sequence: TYQRTRALV.

  • MHC Restriction: H-2Kᵈ (Murine Class I).

  • Significance: This peptide is naturally processed and presented during Influenza A infection. It binds H-2Kᵈ with high affinity (K_d ~ 2-5 nM), making it an ideal benchmark for validating novel neoantigens or vaccine candidates.

Principle of the RMA-S Stabilization Assay

The RMA-S cell line is derived from the Rauscher virus-induced T-cell lymphoma (RMA) but contains a mutation in the TAP2 gene (Transporter associated with Antigen Processing).

  • TAP Deficiency: RMA-S cells cannot transport cytosolic peptides into the Endoplasmic Reticulum (ER).

  • Thermolability: Without peptides, "empty" MHC Class I molecules reach the cell surface but are unstable and rapidly denature/internalize at 37°C.[7]

  • Cold Stabilization: Incubation at 26°C slows denaturation, allowing empty MHC molecules to accumulate on the cell surface.

  • Peptide Rescue: Exogenous addition of a high-affinity peptide (e.g., NP 147-155) binds to these empty surface MHCs, stabilizing them.

  • Thermal Challenge: When returned to 37°C, only peptide-stabilized MHC complexes remain intact. These are quantified using fluorescently labeled monoclonal antibodies.

Mechanism of Action Diagram

RMAS_Mechanism RMAS RMA-S Cell (TAP Deficient) Cold Incubation @ 26°C (Overnight) RMAS->Cold EmptyMHC Surface Accumulation of Empty MHC I Cold->EmptyMHC Upregulation Peptide Add Peptide (NP 147-155) EmptyMHC->Peptide Warm Thermal Challenge @ 37°C (1-4 hrs) EmptyMHC->Warm No Peptide Peptide->Warm Binding ResultStable Stable pMHC Complex (High Fluorescence) Warm->ResultStable High Affinity Binder ResultUnstable Denatured MHC (Low Fluorescence) Warm->ResultUnstable Non-Binder / No Peptide

Figure 1: Workflow of the RMA-S MHC Class I Stabilization Assay. Empty MHC molecules accumulated at 26°C are rescued from thermal denaturation by specific peptide binding.

Materials & Reagents

Cell Lines
  • RMA-S Cells: TAP-deficient murine lymphoma (H-2ᵇ haplotype, but useful for H-2Kᵈ transfection or if using specific cross-reactive backgrounds; Note: For H-2Kᵈ specific assays, ensure your RMA-S line expresses H-2Kᵈ, or use T2-Kd cells. Standard RMA-S is H-2b. However, many labs use RMA-S transfected with Kd, or simply use the cross-reactive nature of empty MHCs if applicable, but Transfected RMA-S-Kd is recommended for this specific epitope).

    • Correction for Precision: Since NP 147-155 is H-2Kᵈ restricted, you must use RMA-S-Kd (RMA-S cells stably transfected with the Kᵈ gene) or the P815 cell line (naturally H-2ᵈ) with an acid-strip protocol. This protocol assumes RMA-S-Kd.

Peptides
Peptide IDSequenceRoleConcentration Range
Influenza NP TYQRTRALV Positive Control 10 nM - 100 µM
OVA (257-264)SIINFEKLNegative Control (H-2Kᵇ restricted)10 nM - 100 µM
Scrambled(Randomized)Background Control10 nM - 100 µM
Antibodies[8]
  • Primary: Anti-mouse H-2Kᵈ (Clone SF1-1.1 ).

  • Isotype Control: Mouse IgG2a, κ.

  • Secondary: Goat anti-Mouse IgG-FITC or APC (if primary is unconjugated).

Protocol: RMA-S-Kd Stabilization Assay

Phase 1: Cell Preparation (Day 0)
  • Harvest RMA-S-Kd cells in exponential growth phase.

  • Wash cells 2x with PBS.

  • Resuspend at 1 x 10⁶ cells/mL in complete RPMI-1640 (10% FBS).

  • Cold Induction: Incubate cells at 26°C in a humidified CO₂ incubator for 16–24 hours .

    • Expert Insight: This step is non-negotiable. 37°C culture results in negligible surface MHC for the assay.

Phase 2: Peptide Pulsing (Day 1)
  • Prepare serial dilutions of the NP 147-155 peptide in serum-free RPMI. Recommended range: 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 0 nM (Vehicle).

  • Distribute 2 x 10⁵ cold-induced cells (200 µL) per well into a V-bottom 96-well plate.

  • Centrifuge (300 x g, 5 min) and remove supernatant.

  • Resuspend pellets in 100 µL of the peptide dilutions.

  • Incubate at 26°C for 1 hour to allow initial peptide association.

Phase 3: Thermal Challenge (Day 1)
  • Transfer the plate to a 37°C incubator for 3 hours .

    • Expert Insight: This is the "Challenge" phase. Unstable MHCs (those without peptide or with low-affinity binders) will denature and be internalized. Stable TYQRTRALV-H-2Kᵈ complexes will remain.

  • Optional: Add Brefeldin A (10 µg/mL) during this step to prevent egress of new (empty) MHC molecules from the ER, lowering background noise.

Phase 4: Staining & Detection
  • Wash cells 2x with FACS Buffer (PBS + 1% BSA + 0.1% Sodium Azide) at 4°C.

  • Incubate with Anti-H-2Kᵈ (Clone SF1-1.1) at optimized concentration (usually 1:100) for 30 min at 4°C in the dark.

  • Wash 2x with FACS Buffer.

  • (If using secondary) Incubate with Secondary-Fluorophore for 20 min at 4°C.

  • Wash 2x and resuspend in 200 µL FACS Buffer containing DAPI or PI (viability dye).

  • Acquire data on a Flow Cytometer (e.g., BD LSRFortessa or Beckman CytoFLEX).

Data Analysis & Presentation

Calculation: Fluorescence Index (FI)

To normalize data across experiments, calculate the Fluorescence Index:



Where:

  • 
     = Median Fluorescence Intensity of sample with peptide.
    
  • 
     = Median Fluorescence Intensity of sample with no peptide  (Vehicle).
    
Expected Results Table
Peptide ConcentrationMFI (H-2Kᵈ)Fluorescence Index (FI)Interpretation
No Peptide 2500.0Baseline (Unstable)
NP 147-155 (10 nM) 4000.6Weak Stabilization
NP 147-155 (1 µM) 12003.8Strong Stabilization
NP 147-155 (100 µM) 280010.2Saturation
Negative Ctrl (100 µM) 2600.04No Binding

Alternative High-Throughput Method: Fluorescence Polarization (FP)[9]

For screening large libraries, a cell-free biochemical assay is preferred.

Principle: A fluorescently labeled tracer peptide (e.g., FITC-TYQRTRALV) binds to soluble recombinant H-2Kᵈ. When bound, the rotation of the fluorophore slows, increasing polarization (mP). Unlabeled competitor peptides displace the tracer, decreasing mP.

Protocol Summary:

  • Reagents: Soluble H-2Kᵈ, β2-microglobulin, FITC-labeled reference peptide.

  • Reaction: Mix in 384-well black plates.

  • Incubation: Room temperature for 4 hours (equilibrium).

  • Read: FP reader (Excitation 485nm / Emission 535nm).

  • Output: IC₅₀ values (concentration required to displace 50% of tracer).

Troubleshooting & Expert Tips

  • Low Signal in Positive Control:

    • Cause: RMA-S cells may have reverted or lost the transfected Kᵈ gene.

    • Solution: Periodically select cells with G418 (if transfected) or verify H-2Kᵈ expression at 26°C before the assay.

  • High Background:

    • Cause: Incomplete washing or antibody aggregation.

    • Solution: Spin down antibody stocks (10,000 x g, 5 min) before use to remove aggregates. Use Brefeldin A during the 37°C incubation.

  • Peptide Solubility:

    • Insight: TYQRTRALV is hydrophobic. Dissolve stock in 100% DMSO (10 mM), then dilute in aqueous buffer. Ensure final DMSO < 0.5% in the assay to avoid cell toxicity.

References

  • Bodmer, H. C., et al. (1989). "Identification of a specific H-2Kd-restricted influenza virus nucleoprotein epitope." Nature, 342, 443–446.

  • Ljunggren, H. G., & Kärre, K. (1990). "In search of the 'missing self': MHC molecules and NK cell recognition." Immunology Today, 11(7), 237-244. (Establishes the RMA-S model).

  • Parker, K. C., et al. (1994). "Peptide binding to MHC class I molecules: implications for antigenic peptide prediction." Immunol Res, 13, 233. (Binding motifs for H-2Kd).

  • Townsend, A., et al. (1990). "Association of class I major histocompatibility heavy and light chains induced by viral peptides." Nature, 340, 443–448.

Sources

Troubleshooting & Optimization

Technical Support Center: Influenza NP (147-155) ELISpot Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting High Background in Influenza NP (147-155) ELISpot Target Peptide: Influenza A Nucleoprotein 147-155 (TYQRTRALV) MHC Restriction: H-2K


 (typically BALB/c mice)

Introduction: The Signal-to-Noise Challenge

High background in ELISpot is not just a cosmetic issue; it obliterates the assay's primary advantage—sensitivity. When detecting rare antigen-specific T cells (often frequencies


 per 

cells), a background of 20-30 spots renders the data uninterpretable.

The Influenza NP 147-155 epitope (TYQRTRALV ) is a dominant CTL epitope in BALB/c mice. However, its hydrophobic nature and high immunogenicity can lead to unique background challenges. This guide treats the ELISpot plate as a logical system where every "false" spot has a traceable physical or biological cause.

Diagnostic Workflow: Isolate the Source

Before changing reagents, you must locate the noise source. Use this logic flow to categorize your background.

Visual Logic: The Troubleshooting Decision Tree

ELISpot_Troubleshooting Start High Background Observed Check_Reagent_Control Check 'Reagent Only' Wells (No Cells) Start->Check_Reagent_Control Reagent_Result_High Spots Present Check_Reagent_Control->Reagent_Result_High Yes Reagent_Result_Clean Wells are Clean Check_Reagent_Control->Reagent_Result_Clean No Diagnosis_Artifacts DIAGNOSIS: Artifacts (Precipitates, Dust, Ab Aggregates) Reagent_Result_High->Diagnosis_Artifacts Cause Check_Media_Control Check 'Media Only' Wells (Cells + Media, No Peptide) Reagent_Result_Clean->Check_Media_Control Media_Result_High High Spot Count Check_Media_Control->Media_Result_High Yes Media_Result_Clean Wells are Clean Check_Media_Control->Media_Result_Clean No Diagnosis_Cellular DIAGNOSIS: Cellular Noise (Apoptosis, Serum, Granulocytes) Media_Result_High->Diagnosis_Cellular Cause Peptide_Issue Suspect Peptide Toxicity or Aggregation Media_Result_Clean->Peptide_Issue

Caption: Logical flow to distinguish between abiotic artifacts (reagents) and biological noise (cells/media).

Module 1: The "Ghost" Spots (Reagent & Membrane Issues)

Symptom: Spots appear in wells containing only reagents (no cells), or the entire membrane is dark/blotchy.

Q: Why do I see spots in wells where I added no cells?

A: These are artifacts, usually caused by antibody aggregates or buffer precipitates.

  • Antibody Aggregates: Biotinylated detection antibodies can aggregate over time. These clumps bind to the capture antibody or membrane, trapping the enzyme (Streptavidin-ALP/HRP) and creating "false" spots.

  • Dust/Debris: ELISpot membranes (PVDF) are sticky. Dust particles act as nucleation sites for the substrate.

Corrective Protocol:

  • Filter the Detection Antibody: Spin down the detection antibody stock (10,000 x g for 1 min) or pass the diluted working solution through a 0.22 µm low-protein binding filter before adding to the plate.

  • Wash Buffer Integrity: Ensure your PBS/PBS-Tween is fresh. Bacterial growth in wash buffers creates particulate noise.

Q: The whole membrane background is dark blue/black. Why?

A: This is usually a "development" error.

  • Over-development: The enzymatic reaction was left too long. Stop the reaction when distinct spots emerge, usually 7–15 minutes.

  • Membrane Leakage: If you used Tween-20 in the blocking or coating step, it may have caused the PVDF membrane to "leak," allowing the enzyme to wick laterally. Never use Tween-20 before the cell incubation step.

Module 2: The Cellular Noise (Biological Background)

Symptom: "Media Only" control (Cells + Media) has >10 spots, but "Reagent Only" wells are clean.

Q: My negative control cells are spotting. Are they secreting IFN-γ spontaneously?

A: Unlikely. True spontaneous secretion is rare in healthy SPF mice. The "spots" are likely apoptotic blebs or macrophage/granulocyte activation .

  • Apoptosis: Dying cells release cytokine boluses or create membrane blebs that bind antibody non-specifically.

  • Granulocytes: If your splenocyte isolation didn't remove granulocytes (neutrophils), they can produce high background.

Corrective Protocol:

  • Viability Check: Ensure viability is >90% using Trypan Blue or AO/PI staining.

  • Resting Phase: Rest thawed PBMCs or splenocytes for 2–4 hours in complete media (37°C) before plating. This allows apoptotic cells to die off and be removed during the final count/wash.

Q: Could my serum be the culprit?

A: Yes. Serum is the #1 cause of high background.

  • Heterophilic Antibodies: Serum (FBS) can contain antibodies that cross-link your capture and detection antibodies.[1]

  • Mitogens: Some serum batches contain low levels of endotoxins or mitogens that tickle T-cells.

Table 1: Serum Screening Criteria

Parameter Requirement Why?

| Endotoxin |


 EU/mL | High endotoxin activates APCs (Macrophages/DCs), causing non-specific spots. |
| Batch Testing  | Mandatory | Test 3 different lots. Compare background in "Media Only" wells. |
| Heat Inactivation  | 56°C, 30 min | Destroys complement proteins that can interfere with the assay. |

Module 3: Peptide Specifics (NP 147-155)[2][3]

Symptom: Media control is clean, but wells with Peptide (even without T-cells) or Peptide + Cells show smears or high background.

Q: Why does the NP 147-155 peptide cause a smear?

A: The sequence TYQRTRALV is hydrophobic.

  • Aggregation: If not dissolved correctly, it forms microscopic aggregates. These aggregates stick to the membrane (causing smears) or are phagocytosed by APCs, triggering non-specific activation (false spots).

  • Solubility Shock: Diluting a DMSO stock directly into cold aqueous media can cause the peptide to crash out of solution.

Q: What is the optimal peptide handling workflow?

A: Follow this "Step-Down" dilution method to prevent aggregation.

Visual Logic: Peptide Solubilization Workflow

Peptide_Workflow Lyophilized Lyophilized Peptide (TYQRTRALV) Stock Master Stock 10-20 mg/mL in 100% DMSO Lyophilized->Stock Dissolve completely Intermediate Intermediate Dilution Step-down to PBS Stock->Intermediate Dropwise addition while vortexing Working Working Solution 2 µg/mL in Media Intermediate->Working Final Dilution Alert CRITICAL: Final DMSO < 0.1% in well Working->Alert

Caption: Step-down dilution prevents hydrophobic peptides from precipitating upon contact with aqueous media.

Protocol:

  • Dissolve: Dissolve lyophilized peptide in 100% DMSO to 10–20 mg/mL.

  • Dilute: Dilute to working concentration (e.g., 2 µg/mL). Ensure the final DMSO concentration in the well is <0.1% . High DMSO is toxic and dissolves the PVDF membrane structure.

  • Titrate: If background persists, titrate the peptide. 10 µg/mL is often too high for high-affinity epitopes like NP 147-155; try 1–2 µg/mL.

References

  • Mabtech. (2024). ELISpot Troubleshooting Guide: High Background. Retrieved from

  • Janetzki, S., et al. (2015). "Guidelines for the automated evaluation of Elispot assays.
  • Zhong, W., et al. (2010). "Repertoire analysis of influenza A virus nucleoprotein-specific CTL in BALB/c mice." Virology Journal. (Confirming TYQRTRALV as the dominant epitope).
  • JPT Peptide Technologies. (n.d.). Handling and Solubility of Peptides.[2][3][4][5] Retrieved from

Sources

solving solubility issues with synthetic Influenza NP (147-155) peptide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Peptide Profile[1]

The Influenza Nucleoprotein (NP) epitope 147-155 (TYQRTRALV ) is a dominant


-restricted CTL epitope widely used in immunology. While theoretically soluble due to its basic residues, users frequently report "crashing" (precipitation) when introducing the peptide into physiological buffers like PBS.[1]

This guide addresses the physicochemical paradox of this peptide: it is cationic (positively charged) yet possesses a hydrophobic C-terminal anchor , creating a high risk of salt-induced aggregation ("salting out").[1]

Physicochemical Profile
ParameterValueTechnical Note
Sequence TYQRTRALVThr-Tyr-Gln-Arg-Thr-Arg-Ala-Leu-Val
MHC Restriction H-2K

(Mouse)
Dominant Class I epitope
Molecular Weight 1107.29 DaMass spec verification target
Isoelectric Point (pI) ~11.0Highly basic due to 2 Arginines (R)
Hydrophobicity MixedN-term is polar; C-term (ALV) is hydrophobic
Net Charge (pH 7.0) +2Cationic at neutral pH
Counter-Ion TFA (Standard)Trifluoroacetate salts create acidic solutions in water

The Mechanism of Solubility Failure[1]

Understanding why the experiment fails is the first step to fixing it.[1] The most common failure mode is Immediate Aggregation in PBS .[1]

The "Salting Out" Phenomenon

In pure water, the two positively charged Arginine residues repel each other, preventing the hydrophobic tails (ALV) from sticking together.[1] However, when you add Phosphate Buffered Saline (PBS):

  • Charge Shielding: The high concentration of chloride and phosphate ions in PBS forms a "shield" around the Arginine residues.[1]

  • Hydrophobic Collapse: With the repulsive positive force neutralized, the hydrophobic C-terminal residues (Ala-Leu-Val) and the aromatic Tyrosine drive intermolecular clumping to escape the aqueous environment.[1]

  • Result: The solution turns cloudy or white immediately.[1]

Visualization: The Aggregation Pathway

G Start Lyophilized Peptide (TFA Salt) Water Dissolved in Water (Charges Repel) Start->Water Good PBS Direct Addition to PBS (High Salt) Start->PBS BAD (Common Error) Success Stable Solution Water->Success Slow buffer addition Shield Charge Shielding (Cl- ions block Arg+) PBS->Shield Crash Precipitation (Hydrophobic Collapse) Shield->Crash

Figure 1: Mechanism of salt-induced peptide aggregation. Direct addition to high-salt buffers neutralizes the electrostatic repulsion that keeps the peptide soluble.[1]

Recommended Reconstitution Protocol

Do NOT follow standard "add PBS to powder" protocols. Use this step-wise approach to ensure monodispersity.

Materials Required[1][2][3][4][5][6][7][8][9]
  • Sterile, endotoxin-free water[1]

  • Dimethyl Sulfoxide (DMSO) - Optional, High Grade[1]

  • PBS (10x and 1x)[1]

  • Sonication bath[1]

The "Golden Path" Protocol[1]
Step 1: Primary Solubilization (The Stock)

The goal is to dissolve the peptide in a solvent where it is thermodynamically stable.[1]

  • Option A (Preferred for most assays): Dissolve the peptide powder in sterile water to a concentration of 1–2 mg/mL.[1]

    • Why? The residual TFA counter-ions will make the solution slightly acidic (pH ~4-5).[1] The peptide is highly soluble and positively charged here.[1][2]

  • Option B (If hydrophobic aggregation is suspected): Dissolve in 100% DMSO to 10 mg/mL.[1]

    • Why? DMSO completely solvates the hydrophobic C-terminus.[1] Note: Ensure final DMSO concentration in your assay is <0.1% to avoid T-cell toxicity.

Step 2: Quality Check[1]
  • Vortex for 30 seconds.

  • Inspect visually against a dark background.[1] The solution must be crystal clear.

  • Tech Tip: If slightly hazy, sonicate for 5 minutes.[1]

Step 3: Dilution (The Critical Step)

Never add the concentrated peptide stock directly into a tube of 1x PBS.[1] This creates a local high-salt interface that triggers precipitation.[1]

Correct Method:

  • Calculate the final volume required.[1]

  • Add the Peptide Stock to the reaction vessel first.

  • Add water (if diluting) to near the final volume.[1]

  • Drop-wise add concentrated buffer (e.g., 10x PBS) or 1x PBS while vortexing or stirring rapidly.[1]

    • Why? This allows the peptide to adjust to the ionic strength gradually.[1]

Troubleshooting & FAQs

Q1: My peptide solution turned white immediately upon adding PBS. Can I save it?

A: Likely not for sensitive kinetics assays, but you can try to rescue it.[1]

  • The Fix: Add acetic acid drop-wise until the solution clears (acidifying helps re-protonate residues and overcome shielding).[1] Alternatively, add DMSO up to 10% volume.[1]

  • Warning: Once aggregated, peptides often form amyloid-like fibrils that are thermodynamically stable.[1] It is safer to restart with a fresh aliquot using the "Golden Path" protocol.[1]

Q2: I need to use this for in vivo injection. I cannot use DMSO. What do I do?

A: Use the Water -> Saline method.[1]

  • Reconstitute peptide in sterile water at 2x the desired concentration.[1]

  • Prepare 2x Saline (0.18 M NaCl) or 2x PBS.

  • Slowly mix the two solutions 1:1.

  • If it still precipitates, lower the concentration.[1] Hydrophobic peptides often have a critical solubility limit (e.g., 0.5 mg/mL) in saline.[1]

Q3: Why does the Certificate of Analysis say "Soluble in Water" but it fails in my hands?

A: "Soluble in Water" refers to distilled water (low ionic strength).[1] It does not account for the "Salting Out" effect in PBS or media (RPMI/DMEM).[1] Furthermore, if the peptide was lyophilized from a specific buffer, the residual salts in the cake might be causing issues.[1] Always check if the peptide is a "Gross Weight" or "Net Peptide Content" measurement.[1]

Q4: Does the TFA counter-ion affect my T-cell assay?

A: Potentially. High concentrations of TFA can be cytotoxic.[1]

  • Mitigation: If you are using high concentrations of peptide (>10 µM) in a bioassay, consider requesting "TFA-Acetate exchange" during synthesis, or ensure your dilutions are sufficient (usually >1:1000 dilution renders TFA negligible).[1]

Decision Tree for Troubleshooting

SolubilityTree Start Peptide Powder (TYQRTRALV) SolventCheck Choose Initial Solvent Start->SolventCheck Water Sterile Water (Acidic due to TFA) SolventCheck->Water Standard DMSO DMSO (Hydrophobic rescue) SolventCheck->DMSO If Water Fails CheckClear Is it Clear? Water->CheckClear DMSO->CheckClear Sonicate Sonicate 5 mins CheckClear->Sonicate Hazy Acidify Add 10% Acetic Acid CheckClear->Acidify Still Cloudy Dilution Dilute into Assay Buffer CheckClear->Dilution Yes Sonicate->CheckClear Precip Precipitation? Dilution->Precip Success Proceed to Assay Precip->Success No Rescue Restart with Lower Concentration Precip->Rescue Yes

Figure 2: Workflow for determining the optimal solubilization strategy.

References

  • JPT Peptide Technologies. Antigen Peptide Influenza NP H-2 Kd (TYQRTRALV) Specifications.[1][3] Retrieved from [1]

  • Sigma-Aldrich. Solubility Guidelines for Peptides.[1] Retrieved from [1]

  • Bachem. Peptide Solubility and Handling Guidelines. Retrieved from [1]

  • National Institutes of Health (NIH). Influenza Virus-Derived CD8 T Cell Epitopes.[1] Retrieved from [1]

  • GenScript. Peptide Handling Guidelines - Charge Calculation. Retrieved from

Sources

Technical Support Center: Strategies to Reduce Non-Specific CTL Responses to Influenza Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of T-cell immunology is central to developing effective influenza vaccines and therapeutics. A frequent and critical challenge researchers face is the emergence of non-specific responses in cytotoxic T-lymphocyte (CTL) assays. This guide provides in-depth, experience-driven solutions to help you distinguish true antigen-specific CTL activity from experimental artifacts, ensuring the integrity and reliability of your research data.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts essential for understanding and troubleshooting CTL assays.

Q1: What is the difference between specific, non-specific, and bystander CTL activation?

  • Specific Activation: This is the desired outcome. It occurs when a CTL recognizes its cognate influenza peptide presented by an MHC class I molecule on an antigen-presenting cell (APC), leading to clonal expansion and effector functions (e.g., cytokine release, target cell lysis).

  • Non-Specific Activation: This refers to CTL activation by factors other than the target peptide. Common culprits include contaminants in peptide preparations (like endotoxins), high concentrations of the peptide itself which can cause cell stress, or components in the culture medium.[1] This often results in high background signals across all experimental wells, including negative controls.

  • Bystander Activation: This is a distinct form of non-specific activation where T cells that are not specific to the influenza peptide become activated.[2][3][4] This is typically driven by a cytokine-rich environment created by a strong, legitimate immune response happening nearby.[2][3][4][5] For example, a few genuinely activated influenza-specific T cells might release enough cytokines (like IL-2 and IFN-γ) to activate neighboring memory T cells that are specific for other pathogens.[2][3][5]

Q2: What are the most common sources of non-specific signals in peptide stimulation assays?

The primary sources can be grouped into three categories:

  • Peptide-Related Issues:

    • Purity: Synthetic peptides are never 100% pure. Contaminating peptides from the synthesis process can sometimes be immunogenic.[6]

    • Contaminants: Endotoxins (lipopolysaccharides or LPS) from gram-negative bacteria are potent activators of innate immune cells (like monocytes in your PBMC culture) via Toll-like receptor 4 (TLR4).[1] This can lead to a flood of cytokines, causing widespread, non-specific T-cell proliferation.[1][7][8]

    • Concentration: Excessively high peptide concentrations can induce CTL apoptosis or activation-induced cell death, paradoxically reducing the specific signal and increasing noise.[9]

  • Cell Culture and Reagent Issues:

    • Cell Viability: A high percentage of dead or dying cells in your culture can release danger signals and non-specifically activate other cells, leading to high background.[10][11]

    • Serum: Serum used in culture media can contain heterophilic antibodies or other factors that cross-link antibodies used in detection assays (like ELISpot), causing false positives.[12]

    • Contamination: Bacterial or fungal contamination in your media or reagents will invariably lead to massive, non-specific immune activation.[12]

  • Assay Protocol Issues:

    • Inadequate Washing: In assays like ELISpot, insufficient washing can leave behind secreted cytokines, leading to a general background stain.[12][13][14]

    • Over-development: Allowing the colorimetric or fluorometric substrate to react for too long will increase the background signal.[12][13][14]

    • Incorrect Cell Density: Seeding too many cells per well can result in confluent spots or high background due to cell crowding and nutrient depletion.[12][13][14]

Q3: Why are controls so critical, and which ones should I always include?

Controls are the bedrock of a valid experiment. Without them, you cannot confidently interpret your results.

  • Negative Control (No Stimulant): This is typically your effector cells (e.g., PBMCs) in culture medium alone. It establishes your baseline background signal. A high signal here points to issues with cell health, media, or serum.[15]

  • Irrelevant Peptide Control: This is a peptide with a sequence unrelated to influenza and known not to be recognized by your donor's CTLs. It should have similar purity and be prepared under the same conditions as your influenza peptides. This control is crucial for identifying issues related to peptide quality, such as endotoxin contamination.[1]

  • Positive Control: This demonstrates that your cells are viable and your assay system is working. Common positive controls include polyclonal activators like Phytohaemagglutinin (PHA) or a peptide pool from a common virus like CMV or EBV that most donors will respond to.[15]

Section 2: Troubleshooting Guides

Use this section to diagnose and solve specific problems you encounter during your experiments.

Problem Encountered Probable Cause(s) Recommended Solution(s)
High signal in "No Peptide" negative control wells. 1. Poor cell viability.2. Contaminated culture medium or reagents.3. Non-specific activation by serum components.[12]4. Sub-optimal cell density.[12][13]1. Verify cell viability (>95%) via Trypan Blue or other methods before plating.2. Use fresh, sterile media and reagents. Filter PBS if necessary.[10]3. Heat-inactivate serum or test different serum lots for low background.4. Optimize the number of cells seeded per well.
CTLs react strongly to an irrelevant (negative control) peptide. 1. Endotoxin contamination in the peptide stock. [1]2. The control peptide is not truly "irrelevant" and shares a motif with a known epitope.3. Low peptide purity, with contaminating peptides causing the response.[6]1. Test peptide stocks for endotoxin levels. Use endotoxin-free reagents and water for peptide reconstitution. If contaminated, consider endotoxin removal kits or re-synthesis.2. Select a well-validated negative control peptide from literature or a reputable vendor.3. Use peptides with >95% purity as confirmed by HPLC.
All influenza peptides give a uniformly high, non-dose-dependent response. 1. Systemic endotoxin contamination across all peptide stocks.2. Peptide concentration is too high, causing non-specific activation or stress.[9]3. Bystander activation due to a very strong response to one immunodominant peptide in the pool.[2][5]1. Check all peptide stocks for endotoxins.2. Perform a peptide titration experiment to find the optimal concentration (see Protocol 2).3. If using peptide pools, deconvolute the pool to test individual peptides and identify the dominant responder(s).
Results are inconsistent and not reproducible between experiments. 1. Variability in peptide stock preparation (freeze-thaw cycles, aggregation).2. Inconsistent cell handling and plating.3. Donor-to-donor variability in T-cell precursor frequency.1. Aliquot peptide stocks upon receipt to minimize freeze-thaw cycles. Follow proper solubilization protocols.2. Ensure a homogenous single-cell suspension before plating; handle cells gently.[13]3. Acknowledge biological variability. Standardize protocols and use internal assay controls to monitor technical consistency.

Section 3: Key Protocols & Workflows

Workflow for Troubleshooting Non-Specific CTL Activation

This workflow provides a logical sequence of steps to diagnose the source of non-specific signals.

G cluster_0 cluster_1 cluster_2 start High Background or Non-Specific Response Observed check_neg_ctrl Q1: Is the 'No Peptide' Negative Control High? start->check_neg_ctrl check_irr_ctrl Q2: Is the 'Irrelevant Peptide' Control High? check_neg_ctrl->check_irr_ctrl No cause_cells Cause: Cell Health, Media, or Serum Issue check_neg_ctrl->cause_cells Yes check_all_pep Q3: Are ALL Influenza Peptides High? check_irr_ctrl->check_all_pep No cause_peptide_qual Cause: Peptide Quality Issue (e.g., Endotoxin) check_irr_ctrl->cause_peptide_qual Yes cause_peptide_conc Cause: Peptide Concentration Too High or Bystander Activation check_all_pep->cause_peptide_conc Yes sol_cells Action: Check Cell Viability, Use Fresh Media, Test Serum cause_cells->sol_cells sol_peptide_qual Action: Use High-Purity Peptides, Test for Endotoxins cause_peptide_qual->sol_peptide_qual sol_peptide_conc Action: Perform Peptide Titration, Deconvolute Pools cause_peptide_conc->sol_peptide_conc

Caption: A step-by-step decision tree for diagnosing non-specific CTL responses.

Protocol 1: Peptide Stock Quality Control and Handling

Rationale: The quality of your peptide stock is paramount. Impurities or improper handling can ruin an experiment before it begins. This protocol ensures your primary reagent is reliable.

Steps:

  • Verification: Upon receipt, request the certificate of analysis, including HPLC and mass spectrometry data, to confirm purity (>90%, ideally >95%) and identity.

  • Solubilization:

    • Consult the manufacturer's data sheet for solubility information. Hydrophobic peptides may require a small amount of DMSO (keep final concentration in culture <0.5%) or other organic solvents before adding aqueous buffer.[11]

    • Use sterile, endotoxin-free water or buffer (e.g., PBS) for reconstitution.

    • Briefly vortex and sonicate if necessary to ensure complete dissolution.

  • Sterilization: Filter the final peptide stock solution through a 0.22 µm syringe filter to remove any potential microbial contamination.

  • Aliquoting and Storage:

    • Divide the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.

    • Store at -20°C or -80°C as recommended. Protect from light.

Protocol 2: Determining Optimal Peptide Concentration via Titration

Rationale: Both specific and non-specific T-cell activation are dose-dependent. The goal is to find the "sweet spot" that maximizes the specific signal-to-noise ratio. Too little peptide won't elicit a response; too much can be toxic or non-specifically activating.[9]

Steps:

  • Prepare Serial Dilutions: Prepare a range of concentrations of your influenza peptide, typically from 10 µg/mL down to 0.01 µg/mL. A 10-fold dilution series is a good starting point (e.g., 10, 1, 0.1, 0.01 µg/mL).

  • Set Up Assay Plate:

    • Plate your effector cells (e.g., PBMCs from an influenza-exposed donor) at your standard density.

    • Include your essential controls:

      • No peptide (negative control)

      • Irrelevant peptide (at the highest concentration, e.g., 10 µg/mL)

      • PHA or other mitogen (positive control)

    • Add each dilution of your influenza peptide to triplicate wells.

  • Incubate and Develop: Perform the CTL assay (e.g., ELISpot, ICS) according to your standard protocol.

  • Analyze Data:

    • Subtract the average background from the "No peptide" control wells from all other wells.

    • Plot the specific response (e.g., Spot Forming Units or % IFN-γ+ cells) against the peptide concentration on a semi-log scale.

    • The optimal concentration is typically at the top of the sigmoidal curve, just before the response plateaus or begins to drop (which could indicate toxicity). This concentration should be used for all future experiments with this peptide and cell type.

References

  • U-CyTech. (n.d.). Troubleshooting T cell ELISPOT assay. Retrieved from [Link]

  • Creative Biolabs Antibody. (n.d.). ELISpot Troubleshooting. Retrieved from [Link]

  • Kotturi, M. F., et al. (2008).
  • Ferdinands, J. M., & Shay, D. K. (2012). The use of test-negative controls to monitor vaccine effectiveness: a systematic review of methodology. Epidemiology, 23(3), 367-376.
  • van de Sandt, C. E., et al. (2023). Modified influenza M158–66 peptide vaccination induces non-relevant T-cells and may enhance pathology after challenge. npj Vaccines, 8(1), 114.
  • Peptides & Elephants. (n.d.). Endotoxin Contamination can distort T Cell Assay Results. Retrieved from [Link]

  • Kim, J., & Shin, E. C. (2021). Significance of bystander T cell activation in microbial infection.
  • Hillaire, M. L., et al. (2019). Measuring Cellular Immunity to Influenza: Methods of Detection, Applications and Challenges. Viruses, 11(11), 1053.
  • ResearchGate. (n.d.). Endotoxin can induce T cell proliferation in the PBMC in vitro... [Image]. Retrieved from [Link]

  • Chen, Y., et al. (2018). Optimization of a Peptide Extraction and LC–MS Protocol for Quantitative Analysis of Antimicrobial Peptides. Future Science OA, 4(10), FSO348.
  • Gong, G., et al. (2001). Human Cytotoxic T-Lymphocyte Repertoire to Influenza A Viruses. Journal of Virology, 75(22), 10673-10680.
  • Virax Biolabs. (n.d.). The Power of Peptides For Superior T Cell Stimulation. Retrieved from [Link]

  • Hughes, C. S., et al. (2021). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows. Current Protocols, 1(6), e174.
  • Grifoni, A., et al. (2021). Systematic Examination of Antigen-Specific Recall T Cell Responses to SARS-CoV-2 versus Influenza Virus Reveals a Distinct Inflammatory Profile. The Journal of Immunology, 207(9), 2244-2255.
  • Boster Bio. (n.d.). How to Design Positive and Negative Controls for IHC, WB & ELISA. Retrieved from [Link]

  • Kohlmeier, J. E., & Woodland, D. L. (2009). Significance of bystander T cell activation in microbial infection. Journal of Immunology, 183(6), 3531-3537.
  • Biotage. (2023, February 6). How to decrease your time for peptide purification optimization. Retrieved from [Link]

  • Crowe, S. R., et al. (2009). Loss in CD4 T-cell responses to multiple epitopes in influenza due to expression of one additional MHC class II molecule in the host. Immunology, 128(1 Pt 2), e729-e740.
  • Yang, J., et al. (2023). A minority of proliferating human CD4+ T cells in antigen-driven proliferation assays are antigen specific. Frontiers in Immunology, 14, 1269357.
  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Retrieved from [Link]

  • Rockland Immunochemicals. (2021, December 14). Positive and Negative Controls. Retrieved from [Link]

  • Effros, R. B., Hiserodt, J. C., & Bonavida, B. (1980). A "nonidiotypic" inhibition of influenza-immune H-2-restricted CTL by an anti-T cell serum. Journal of Immunology, 125(5), 1879-1884.
  • Haas, J. G., et al. (1987). Endotoxin-induced T lymphocyte proliferation. Journal of Immunology, 138(10), 3298-3303.
  • Deshpande, P., et al. (2020). Mechanisms governing bystander activation of T cells. Frontiers in Immunology, 11, 1261.
  • Phenomenex. (n.d.). Keys for enabling optimum peptide CharaCterizations. Retrieved from [Link]

  • Brezar, V., et al. (2011). T Cells Recognizing a Peptide Contaminant Undetectable by Mass Spectrometry. PLoS ONE, 6(12), e28866.
  • Moss, P. A., et al. (1991). Influenza peptide-induced self-lysis and down-regulation of cloned cytotoxic T cells. Immunology, 74(3), 525-530.

Sources

common problems with the immunogenicity of synthetic peptides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Support Center. Subject: Troubleshooting Immunogenicity & Antibody Production with Synthetic Peptides Support Level: Tier 3 (Senior Application Scientist)

Introduction: The "Hapten" Paradox

Synthetic peptides are powerful tools for generating specific antibodies, but they inherently suffer from the "hapten" problem: they are often too small (<3-4 kDa) to elicit a robust immune response on their own. They require a "helper" system—typically a carrier protein and an adjuvant—to be visible to the immune system.

This guide addresses the three most common failure modes in peptide immunogenicity:

  • The "Silent" Peptide: No antibody titer is generated.

  • The "Decoy" Response: Antibodies recognize the peptide but not the native protein.

  • The "Carrier" Trap: The immune response is dominated by the carrier protein (e.g., KLH), suppressing the peptide response.

Module 1: Peptide Design & Solubility (Pre-Conjugation)

Q: My peptide is precipitating immediately upon reconstitution. How does this affect immunogenicity? A: Insoluble peptides often result in poor conjugation efficiency, leading to low hapten density on the carrier protein. Aggregates can also be poorly processed by antigen-presenting cells (APCs).

Troubleshooting Protocol: The Solubility Matrix Before conjugation, you must achieve true solution, not a suspension.

Peptide CharacteristicPrimary Solvent StrategySecondary Strategy (if stubborn)
Hydrophobic (>50% W, L, I, F, V, A)Dissolve in 100% DMSO or DMF first (max 50-100 µL), then slowly dilute with aqueous buffer.Use 6M Guanidine HCl or 8M Urea (compatible with some conjugations, but remove before immunization).
Basic (High K, R, H content)10% Acetic Acid or 0.1% TFA in water.Sonication (short bursts on ice).
Acidic (High D, E content)0.1% Ammonium Hydroxide or 10% Ammonium Bicarbonate.Adjust pH to >8.0 carefully.
Cysteine-containing Degassed buffers (essential to prevent dimerization).Add TCEP (non-thiol reducing agent) if disulfides have already formed.
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Critical Note: Avoid DMSO if your peptide contains Methionine (Met), as it can cause oxidation. Use DMF instead.

Module 2: Conjugation Chemistry (The Vehicle)

Q: I used KLH, but my antibody titers are low. How do I know if the conjugation worked? A: Blind conjugation is a primary cause of failure. If the peptide didn't couple to the carrier, you are essentially immunizing with a "naked" hapten, which will be ignored by the immune system.

Diagnostic Workflow: The "Cloudiness" Check

  • Visual Inspection: KLH is large and slightly soluble. A successful conjugation often turns the solution slightly cloudy or opalescent due to cross-linking. Heavy precipitation (visible chunks) indicates over-crosslinking or pH crash.

  • Ellman’s Test (for Maleimide): If using Cys-directed conjugation, measure free thiols before and after mixing with the carrier. A drop in free thiols confirms coupling.

  • Carrier Choice:

    • KLH (Keyhole Limpet Hemocyanin): Gold standard, highest immunogenicity, but poor solubility.

    • BSA (Bovine Serum Albumin): Better solubility, but high risk of false positives if BSA is also used as a blocker in your ELISA.

    • MAPs (Multiple Antigen Peptides): Removes the carrier protein entirely. Useful if you see "Carrier Suppression" (see Module 3).

Standard Operating Procedure: Optimized Maleimide Conjugation

Use for peptides with a terminal Cysteine.

  • Activation: Dissolve Carrier (KLH/BSA) in PBS-EDTA. Add SMCC crosslinker (excess). React 30 min.

  • Desalting (Critical): Remove excess SMCC using a Zeba™ Spin Column or dialysis. Failure to remove unreacted SMCC will cap your peptide's cysteines, preventing conjugation.

  • Coupling: Add Cys-peptide (reduced) to the activated carrier. Ratio: 5-10 mg peptide per mg carrier.

  • Reaction: Incubate 2 hours at Room Temp.

  • Validation: Check free sulfhydryls in the supernatant.

Module 3: The "Decoy" Response (Specificity Issues)

Q: My ELISA shows high titer against the peptide, but the antibody fails to detect the protein in Western Blot. Why? A: You have generated antibodies against the linear peptide conformation, which may be buried or structured differently in the native protein.

Root Cause Analysis:

  • Epitope Masking: The peptide sequence is internal or glycosylated in the native protein.

  • Conformational Mismatch: The peptide in solution is flexible; the protein loop is rigid.

Corrective Actions:

  • Screening: Do not rely solely on Peptide-ELISA. Screen early with Dot Blot against the native protein or Cell Lysate Western Blot .

  • Peptide Design:

    • Cyclization: Constrain the peptide (Cys-Cys disulfide bridge) to mimic a surface loop.

    • N/C-Terminus: Ensure the peptide represents a flexible terminus of the protein, which is usually more accessible.

  • Denaturing: If the antibody works in Western Blot (denatured) but not Immunofluorescence (native), the epitope is likely buried. This is often acceptable for WB applications.

Module 4: Visualization & Troubleshooting Logic

Workflow 1: Troubleshooting Low Antibody Titer

LowTiterTroubleshooting Start Problem: Low Antibody Titer CheckELISA Step 1: Check ELISA Design (Is the assay working?) Start->CheckELISA PlateCoating Q: Did you coat with Free Peptide? CheckELISA->PlateCoating CarrierInterference Issue: Antibodies might bind Carrier (KLH) not Peptide. PlateCoating->CarrierInterference Yes (Conjugate coated) CheckConjugation Step 2: Verify Conjugation Efficiency PlateCoating->CheckConjugation No (Free peptide coated) FixELISA Solution: Coat with Peptide conjugated to DIFFERENT carrier (e.g., BSA) or Free Peptide. CarrierInterference->FixELISA HaptenDensity Q: Was coupling successful? CheckConjugation->HaptenDensity ReConjugate Solution: Check Cysteine reduction state. Use Ellman's Reagent to confirm coupling. HaptenDensity->ReConjugate Low Coupling CheckSequence Step 3: Analyze Peptide Sequence HaptenDensity->CheckSequence Good Coupling Homology Q: Is sequence highly conserved with host (e.g., Mouse protein in Mouse)? CheckSequence->Homology Tolerance Issue: Immune Tolerance. Host ignores 'self' sequences. Homology->Tolerance High Homology ChangeHost Solution: Switch Host Species (e.g., Mouse -> Rabbit or Chicken). Tolerance->ChangeHost

Figure 1: Decision tree for diagnosing low antibody titers. Note the critical distinction between assay artifacts (ELISA design) and biological failures (Tolerance).

Workflow 2: Carrier Selection & Conjugation Chemistry

ConjugationLogic Input Peptide Sequence CysCheck Contains Cysteine? Input->CysCheck Maleimide Method: Maleimide Coupling (Specific, Oriented) CysCheck->Maleimide Yes Orientation Is Orientation Critical? (e.g., N-term specific Ab needed) CysCheck->Orientation No EDC Method: EDC/NHS Coupling (Random, N-Term/Lys/Asp/Glu) Orientation->EDC No (Internal epitope ok) AddCys Action: Add Terminal Cysteine to sequence design Orientation->AddCys Yes (Need specific orientation) AddCys->Maleimide

Figure 2: Logic flow for selecting the correct conjugation chemistry. Oriented coupling (Maleimide) is generally preferred to prevent masking the epitope.

Module 5: Adjuvant Selection Matrix

The adjuvant is the "danger signal" that wakes up the immune system. Choosing the wrong one for your host or peptide type can lead to failure.

AdjuvantBest ForMechanismPros/Cons
Freund's Complete (CFA) Rabbit / Guinea PigDepot effect + Mycobacteria (strong Th1)Gold Standard for titer. severe side effects; not for use in mice (often).
Freund's Incomplete (IFA) Boosts (Rabbit/Mouse)Depot effect (Oil/Water)Less inflammatory than CFA. Used for secondary injections.
Alum (Aluminum Salts) Mice / Human useTh2 bias (Antibody production)Weaker than Freund's. Good for soluble proteins, sometimes weak for small peptides.
CpG ODN Mice / RatsTLR9 Agonist (Th1 bias)Excellent for breaking tolerance. Can be mixed with Alum.
TiterMax® Gold Research AnimalsBlock copolymer + SilicaLess toxic than Freund's. Good alternative if CFA is restricted.

References

  • Conjugation Efficiency & Immunogenicity

    • Title: Immunogenicity of a free synthetic peptide: carrier-conjugation enhances antibody affinity for the n
    • Source: PubMed / NIH
    • URL:[Link]

  • Peptide Solubility Guidelines

    • Title: Strategies for Designing Peptide Immunogens.
    • Source: ACS Public
    • URL:[Link]

  • Adjuvant Selection for Peptides

    • Title: Recent progress in adjuvant discovery for peptide-based subunit vaccines.[1]

    • Source: NIH / PubMed Central
    • URL:[Link]

  • Troubleshooting Specificity (Peptide vs. Protein)

    • Title: Antibody binding to a peptide but not the whole protein by recognition of the C-terminal carboxy group.
    • Source: PubMed
    • URL:[Link]

Sources

Technical Support Center: Troubleshooting T-Cell Responses to NP (147-155)

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: NP147-VAR-001 Subject: Variability in


-restricted NP(147-155) CD8+ T-cell Assays
Assigned Specialist:  Senior Application Scientist, Immunology Division

Introduction: The Nature of the Epitope

You are likely encountering inconsistency with the Influenza A Nucleoprotein (NP) epitope TYQRTRALV (residues 147-155) . While this is the immunodominant epitope in BALB/c (


) mice, it is notoriously "processing-limited" and exhibits specific kinetic instability that distinguishes it from more robust models like OT-I/OVA.

This guide treats your experimental setup as a system with three failure points: The Reagent (Peptide/MHC) , The Biological Host , and The Detection Assay .

Module 1: Reagent & Peptide Integrity (The "Hardware")

Issue: Inconsistent Tetramer Staining Intensity

Symptom: Tetramer staining is dim or disappears after washing, despite a positive functional response (e.g., IFN-


 release).

Technical Diagnosis: The wild-type (WT) peptide TYQRTRALV has a relatively fast off-rate from the


 molecule compared to optimized consensus motifs. If you are using a tetramer folded with the native WT peptide, it is thermodynamically unstable at room temperature over long periods.

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Peptide Sequence Use Q149N analog for TetramersThe substitution of Glutamine (Q) with Asparagine (N) at position 149 (anchor residue) significantly stabilizes the peptide-

complex without altering TCR recognition for most clonotypes.
Temperature Stain at 4°C (on ice)Prevents tetramer dissociation.

-NP complexes are more thermolabile than

-NP complexes.
Clone Specificity Check V

usage
The NP(147-155) response is dominated by V

8.2
and V

13
gene usage. If your specific mouse substrain has a deletion or skewing in these families, staining will vary.
DOT Diagram: Tetramer Staining Logic

TetramerLogic Start Low Tetramer Signal CheckTemp Staining Temperature? Start->CheckTemp CheckSeq Peptide Sequence Used? CheckTemp->CheckSeq If already 4°C ActionIce Switch to 4°C Staining CheckTemp->ActionIce If RT or 37°C ActionAnalog Switch to Heteroclitic (Q149N) Tetramer CheckSeq->ActionAnalog If WT (TYQRTRALV) ActionAvidity Assess Functional Avidity (TCR Downregulation) CheckSeq->ActionAvidity If Analog Used

Caption: Decision tree for troubleshooting low tetramer signal intensity in NP(147-155) specific CD8+ T cells.

Module 2: Biological Variables (The "Software")

Issue: "Responder" vs. "Non-Responder" Mice

Symptom: Within a single cohort of BALB/c mice, you see high variance in IFN-


 spot counts (ELISPOT) or % TNF-

+ cells (ICS).

Technical Diagnosis: The NP(147-155) epitope is processing-limited . Its generation depends heavily on the immunoproteasome structure. Furthermore, this response is highly age-sensitive.

Critical Checkpoints:

  • Mouse Age (The "Cliff"):

    • Young (2-6 months): Robust response.

    • Aged (>18 months): The NP(147-155) response collapses significantly compared to other epitopes.[1] If your cohort has mixed ages (even by 2-3 months in older brackets), variability will spike.

  • Substrain Divergence (BALB/cJ vs. BALB/cAnNCrl):

    • These substrains have genetic drift. BALB/cJ mice are known to have differences in immune cell subsets and cytokine production compared to BALB/cAnNCrl .

    • Action: Standardize to one specific vendor and barrier room. Do not mix substrains.

  • The "Processing Limited" Bottleneck:

    • The peptide is generated inefficiently by the constitutive proteasome. Inflammation (IFN-

      
       levels during priming) alters the proteasome to the immunoproteasome , which cuts this epitope more efficiently.
      
    • Implication: Variability in the adjuvant or viral load (priming strength) will exponentially affect the magnitude of this specific epitope response because it dictates the switch to immunoproteasome processing.

DOT Diagram: Antigen Processing Pathway

ProcessingPathway ViralNP Influenza Nucleoprotein (NP) Proteasome Constitutive Proteasome (Inefficient Cleavage) ViralNP->Proteasome Basal State ImmunoProteasome Immunoproteasome (High Efficiency) ViralNP->ImmunoProteasome Infection/Adjuvant Peptide NP(147-155) Epitope Proteasome->Peptide Low Yield ImmunoProteasome->Peptide High Yield Inflammation Inflammatory Signal (IFN-gamma) Inflammation->ImmunoProteasome Induces MHC MHC Class I (Kd) Loading Peptide->MHC Surface Surface Presentation MHC->Surface

Caption: The "Processing Limited" nature of NP(147-155).[2][3] Variability in inflammation (adjuvant/infection) drastically alters epitope yield via the immunoproteasome switch.

Module 3: Assay Optimization (The "Diagnostics")

FAQ: Intracellular Cytokine Staining (ICS)

Q: Why do I see high background in my "No Peptide" controls? A: The NP(147-155) peptide is hydrophobic. If you are using a shared peptide pool or if the peptide was not solubilized correctly (e.g., DMSO concentration too high), it can stick to cell membranes non-specifically.

  • Fix: Titrate the peptide. A final concentration of 1

    
    g/mL  is standard; going to 10 
    
    
    
    g/mL often increases background without increasing specific signal.

Q: My functional avidity (


) seems to shift between experiments. 
A:  This is often an artifact of TCR downregulation .
  • Mechanism: High concentrations of peptide during the ex vivo stimulation step can cause rapid internalization of high-affinity TCRs before they can be stained or fully activated.

  • Fix: Perform a peptide titration curve (10

    
    g/mL down to 1 pg/mL) to determine the true sensitivity of your T-cell population.
    
Experimental Protocol: Optimized ICS for NP(147-155)
  • Tissue Prep: Harvest spleens/lungs from BALB/c mice. Lyse RBCs.[4][5]

  • Resting: Crucial Step. Rest cells in complete media (RPMI + 10% FBS) for 2 hours at 37°C before stimulation.[6] This lowers background activation.[6]

  • Stimulation:

    • Add NP(147-155) peptide (1

      
      g/mL final).
      
    • Add Anti-CD107a (if measuring degranulation) during stimulation.

    • Incubate 1 hour at 37°C.

  • Transport Block:

    • Add Brefeldin A (GolgiPlug).

    • Incubate additional 4-5 hours . (Total stim time: 5-6 hours). Do not exceed 6 hours as cell viability drops.

  • Staining:

    • Stain surface markers (CD8, CD4, CD3) at 4°C.

    • Fix/Permeabilize (BD Cytofix/Cytoperm or Foxp3 kit).

    • Stain intracellular cytokines (IFN-

      
      , TNF-
      
      
      
      ) in Perm buffer.

Summary of Key Variables

ParameterHigh Variability RiskLow Variability (Optimized)
Mouse Age >18 months or Mixed ages8-12 weeks (Age-matched)
Peptide Reagent WT Sequence (Stored >1 month at 4°C)Aliquoted, -80°C storage, Heteroclitic for Tetramers
Staining Temp Room Temperature4°C (Ice)
Stimulation Time >12 hours6 hours
Adjuvant Weak/Inconsistent (Low inflammation)Strong Th1 driver (Ensures immunoproteasome)

References

  • Yewdell, J. W., et al. (1999). "Metabolic stability of NP and NP1–168." The Journal of Immunology. (Demonstrates the processing-limited nature of the NP epitope).

  • García, M., et al. (2016).[1] "Age Dependence of Immunity Induced by a Candidate Universal Influenza Vaccine in Mice." PLOS ONE. (Establishes the failure of NP147-155 response in aged BALB/c mice).

  • Deng, Y., et al. (1997).[7] "MHC Affinity, Peptide Liberation, T Cell Repertoire, and Immunodominance All Contribute to the Paucity of MHC Class I-Restricted Peptides Recognized by Antiviral CTL." The Journal of Immunology. (Foundational paper on the kinetics and immunodominance of NP147-155).

  • MBL International. "MHC Tetramer Staining Guide." (Technical parameters for staining stability).

Sources

Technical Support Center: Optimization of Peptide Pulsing Conditions for Target Cells

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the optimization of peptide pulsing conditions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for successfully loading peptides onto target cells for T-cell assays and other immunological studies. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experiments are built on a solid foundation of scientific understanding.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the planning and execution of peptide pulsing experiments.

Q1: What is the optimal concentration of peptide to use for pulsing?

A1: The optimal peptide concentration is a critical parameter that requires empirical determination for each specific peptide, cell type, and downstream application. However, a general starting range is between 1 µg/mL and 10 µg/mL.[1][2][3][4] For highly affine peptides, concentrations as low as 200 pM have been shown to induce T-cell proliferation, while less affine peptides may require up to 6 µM.[5] It is important to perform a dose-response titration to identify the concentration that yields the desired level of T-cell activation without inducing non-specific effects. High peptide concentrations can sometimes lead to suboptimal T-cell responses.[6][7]

Q2: What is the ideal incubation time and temperature for peptide pulsing?

A2: A standard incubation period for peptide pulsing is typically between 2 to 4 hours at 37°C.[3][8] However, the optimal time can vary depending on the specific experimental goals. For some applications, such as intracellular cytokine staining, a 5-6 hour incubation may be sufficient, while ELISpot assays might require longer incubations of 18-48 hours.[2] The incubation is performed at 37°C to facilitate the active process of peptide loading onto MHC molecules on the cell surface.[2][3][4]

Q3: Should I use serum-free or serum-containing medium for peptide pulsing?

A3: The choice between serum-free and serum-containing media depends on the specifics of your experiment.[9] Serum-free media is often preferred to avoid potential interference from proteases present in serum that could degrade the peptide.[10] Additionally, components in serum can sometimes non-specifically bind to cells or peptides, leading to variability.[10] However, for some cell types, a low concentration of serum may be necessary to maintain cell viability during the pulsing procedure. If serum is used, it is advisable to use a consistent batch to minimize variability.[9]

Q4: How should I properly handle and store my peptides?

A4: Proper handling and storage of peptides are crucial for maintaining their stability and activity.[11][12] Lyophilized peptides should be stored at -20°C or -80°C and protected from light.[11] Before reconstitution, allow the vial to equilibrate to room temperature to prevent condensation. Peptides should be reconstituted in a sterile solvent, such as DMSO or sterile water, and aliquoted to avoid repeated freeze-thaw cycles. Peptide solutions are generally stable for a limited time, even when stored at 4°C, so it is best to prepare fresh solutions for each experiment or store aliquots at -20°C or -80°C for longer-term use.

Q5: What are appropriate controls for a peptide pulsing experiment?

A5: Including proper controls is essential for interpreting your results accurately. Key controls include:

  • Unpulsed target cells: To measure the baseline level of T-cell activation in the absence of the specific peptide.

  • Target cells pulsed with an irrelevant peptide: To control for any non-specific effects of the pulsing procedure or the peptide itself.

  • Positive control stimulation: Using a known mitogen (e.g., PMA/Ionomycin) or a well-characterized control peptide pool (e.g., CEF peptide pool for human PBMCs) to ensure the T cells are responsive.[2]

  • Vehicle control: If the peptide is dissolved in a solvent like DMSO, a control with the same concentration of the solvent should be included to account for any solvent-induced effects.[2]

Troubleshooting Guide

This section provides solutions to common problems encountered during peptide pulsing experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low or no T-cell activation 1. Suboptimal peptide concentration: The peptide concentration may be too low to elicit a response. 2. Peptide degradation: The peptide may have degraded due to improper storage or handling.[12] 3. Inefficient peptide loading: The incubation time or temperature may not be optimal for the specific cell type and peptide. 4. Poor cell viability: The target cells may have low viability, affecting their ability to present the peptide. 5. T-cell anergy or exhaustion: The effector T cells may not be functional.1. Perform a peptide titration experiment to determine the optimal concentration.[5][7] 2. Use a fresh aliquot of peptide or a newly reconstituted peptide stock. Ensure proper storage conditions are maintained.[11] 3. Optimize the incubation time and temperature. A longer incubation period may be necessary.[2] 4. Check the viability of target cells before and after pulsing using a method like trypan blue exclusion. 5. Include a positive control stimulation (e.g., PMA/Ionomycin) to verify T-cell functionality.[2]
High background T-cell activation in the unpulsed control 1. Contamination: The cell culture may be contaminated with bacteria or mycoplasma, leading to non-specific T-cell activation. 2. Allogeneic reaction: If using cells from different donors, an allogeneic response may occur. 3. Serum-induced activation: Components in the serum may be non-specifically activating the T cells.1. Regularly test cell cultures for contamination. 2. Use autologous or HLA-matched target and effector cells whenever possible. 3. Try reducing the serum concentration or switching to a serum-free medium for the assay.[10]
Inconsistent results between experiments 1. Variability in peptide aliquots: Repeated freeze-thaw cycles of the peptide stock can lead to degradation and inconsistent concentrations. 2. Batch-to-batch variation in serum: Different lots of serum can have varying compositions, affecting cell growth and responses.[9] 3. Inconsistent cell numbers or ratios: Inaccurate cell counting can lead to variability in the effector-to-target cell ratio.1. Aliquot the peptide stock after the initial reconstitution to avoid multiple freeze-thaw cycles. 2. Use a single, pre-tested batch of serum for the entire set of experiments.[9] 3. Carefully count the cells before each experiment and ensure consistent cell plating.
Target cell death after pulsing 1. Peptide toxicity: Some peptides can be toxic to cells at high concentrations. 2. DMSO toxicity: High concentrations of DMSO can be cytotoxic.[2] 3. Osmotic stress: Incorrect buffer or media osmolality can lead to cell death.1. Perform a toxicity assay to determine the maximum non-toxic concentration of the peptide. 2. Ensure the final DMSO concentration in the culture is typically below 0.5%.[2] 3. Use isotonic buffers and media for all cell washing and incubation steps.

Experimental Protocols

Standard Protocol for Peptide Pulsing of Dendritic Cells (DCs)

This protocol provides a general guideline for pulsing bone marrow-derived dendritic cells (BMDCs). Optimization may be required for other types of antigen-presenting cells.

Materials:

  • Immature DCs

  • Complete RPMI-1640 medium (with 10% FBS, L-glutamine, penicillin-streptomycin)

  • Peptide of interest (reconstituted and aliquoted)

  • Lipopolysaccharide (LPS) or other maturation stimuli

  • Phosphate-buffered saline (PBS)

  • Cell scraper or non-enzymatic cell dissociation solution

Procedure:

  • Harvest immature DCs: Gently collect immature DCs from culture plates.

  • Cell Counting and Resuspension: Count the cells and resuspend them in complete RPMI-1640 medium at a concentration of 1-2 x 10^6 cells/mL.

  • Peptide Pulsing: Add the peptide of interest to the cell suspension at the desired final concentration (e.g., 1-10 µg/mL).

  • Incubation: Incubate the cells in a humidified incubator at 37°C and 5% CO2 for 2-4 hours.[3]

  • Maturation (Optional but Recommended): After peptide pulsing, a maturation stimulus such as LPS (100 ng/mL) can be added to the culture to enhance the antigen-presenting capacity of the DCs.[3] Incubate for an additional 16-24 hours.

  • Washing: Wash the peptide-pulsed DCs three times with sterile PBS to remove any unbound peptide.[1] This is a critical step to prevent the carryover of free peptide into the co-culture with T cells.

  • Resuspension: Resuspend the washed, peptide-pulsed DCs in the appropriate assay medium.

  • Downstream Application: The peptide-pulsed DCs are now ready to be used as target cells in T-cell activation assays, such as co-culture with T cells for cytokine analysis (e.g., ELISpot or intracellular cytokine staining) or in cytotoxicity assays.[13][14]

Visualizing the Process

Peptide Pulsing Workflow

PeptidePulsingWorkflow General Peptide Pulsing Workflow cluster_prep Preparation cluster_pulsing Pulsing cluster_application Downstream Application start Start reconstitute Reconstitute & Aliquot Peptide start->reconstitute harvest_cells Harvest Target Cells start->harvest_cells pulse Incubate Cells with Peptide (e.g., 1-10 µg/mL, 2-4h, 37°C) reconstitute->pulse harvest_cells->pulse wash Wash Cells 3x (Remove unbound peptide) pulse->wash coculture Co-culture with Effector T-cells wash->coculture assay Perform Assay (e.g., ELISpot, ICS, Cytotoxicity) coculture->assay end End assay->end

Caption: A flowchart illustrating the key steps in a typical peptide pulsing experiment.

Mechanism of Exogenous Peptide Loading onto MHC Class I

MHCI_Loading Simplified Mechanism of Exogenous Peptide Loading onto MHC Class I cluster_cell Antigen Presenting Cell MHC_complex MHC Class I Molecule Peptide Binding Groove (empty or low-affinity peptide) loaded_MHC Stable pMHC Complex Peptide Loaded in Groove MHC_complex->loaded_MHC Conformational Change & Stabilization peptide Exogenous Peptide peptide->MHC_complex:f1 Binding & Exchange TCR T-cell Receptor (TCR) loaded_MHC->TCR Recognition & T-cell Activation

Sources

Validation & Comparative

Comparative Guide: Adjuvant Efficacy for Influenza NP (147-155) Peptide Vaccines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the comparative efficacy of immunological adjuvants in enhancing the immunogenicity and protective capacity of the Influenza A Nucleoprotein (NP) epitope 147-155 (TYQRTRALV) .

While neutralizing antibodies against Hemagglutinin (HA) provide strain-specific protection, CD8+ Cytotoxic T Lymphocytes (CTLs) targeting the conserved NP 147-155 epitope (restricted to H-2K


 in BALB/c mice) offer heterosubtypic protection against drifted strains. However, synthetic peptides are weakly immunogenic due to rapid degradation and lack of "danger signals."

Key Findings:

  • Alum (Aluminum Hydroxide): Alone, it is a poor inducer of NP 147-155 specific CTLs due to Th2 bias.

  • CpG ODN (TLR9 Agonist): Induces potent Th1/CTL responses; efficacy is significantly enhanced when combined with a depot effect (e.g., Alum or Liposomes).

  • Liposomal/Nanoparticle Delivery: The superior strategy for peptide vaccines, facilitating cytosolic delivery and cross-presentation.

Scientific Context: The CTL Challenge

To generate an effective response against NP 147-155, the vaccine formulation must achieve Cross-Presentation . Exogenous peptides must not only be endocytosed by Dendritic Cells (DCs) but must escape the endosome to enter the proteasome pathway for MHC Class I presentation.

Mechanism of Action: Adjuvant-Mediated Cross-Presentation

The following diagram illustrates how different adjuvant classes overcome the barrier to MHC-I presentation for the TYQRTRALV peptide.

CrossPresentation cluster_DC Dendritic Cell Cytosol Adjuvant Adjuvant Formulation DC_Uptake Dendritic Cell Uptake (Endocytosis) Adjuvant->DC_Uptake Stimulates (TLR/Depot) Peptide NP 147-155 (TYQRTRALV) Peptide->DC_Uptake Endosome Endosomal Escape DC_Uptake->Endosome Proteasome Proteasome Processing Endosome->Proteasome Cytosolic Entry TAP TAP Transporter Proteasome->TAP MHC_I MHC Class I Loading TAP->MHC_I CD8 CD8+ T Cell Activation (CTL) MHC_I->CD8 Presentation (H-2Kd) Lysis Target Cell Lysis CD8->Lysis Effector Function

Figure 1: Pathway for exogenous peptide cross-presentation. Adjuvants must facilitate the transition from 'DC Uptake' to 'Endosomal Escape' to trigger CD8+ responses.

Comparative Analysis of Adjuvants

A. Aluminum Salts (Alum)[1]
  • Mechanism: Formation of a depot for slow release; induction of uric acid (danger signal).

  • Efficacy for NP 147-155: Low.

    • Alum historically drives Th2 (humoral) responses via IL-4 secretion.

    • It fails to disrupt endosomal membranes, preventing the peptide from accessing the cytosolic MHC-I pathway.

    • Exception: When combined with CpG, Alum can stabilize the peptide and the TLR agonist, surprisingly yielding higher CTL activity than CpG alone in some specific formulations.

B. TLR Agonists (CpG ODN 1826)
  • Mechanism: Binds TLR9 in endosomes of plasmacytoid DCs, triggering MyD88

    
     NF-
    
    
    
    B/IRF7
    
    
    IL-12 and Type I Interferons.
  • Efficacy for NP 147-155: High.

    • Strongly biases towards Th1 (IgG2a/c) and CTL generation.

    • Limitation: Soluble peptides + soluble CpG have short half-lives.

    • Optimization: Conjugating the peptide to the CpG or co-encapsulating them improves efficacy by ensuring the DC receives both the antigen and the danger signal simultaneously.

C. Emulsions (IFA/Montanide)
  • Mechanism: Water-in-Oil (W/O) emulsions create a long-term depot.

  • Efficacy for NP 147-155: Moderate to High.

    • Incomplete Freund's Adjuvant (IFA) is a gold standard in murine models for inducing CTLs because it protects the peptide from proteolysis.

    • Note: Often considered too reactogenic for human prophylactic use, but essential as a positive control in pre-clinical studies.

D. Liposomes & Nanoparticles[2]
  • Mechanism: Particulate delivery mimics viral dimensions. Cationic liposomes (e.g., DOTAP) can fuse with endosomal membranes, dumping peptide into the cytosol.

  • Efficacy for NP 147-155: Superior.

    • Allows for co-encapsulation of peptide and adjuvant (e.g., Liposome + CpG + Peptide).

    • Protects the peptide sequence from extracellular degradation.

Data Synthesis: Performance Metrics

The following table synthesizes expected outcomes based on comparative studies in BALB/c mice challenged with Influenza A (e.g., PR8 strain).

Adjuvant FormulationSpecific Lysis (%)*IFN-

Response
Survival (Lethal Challenge)Mechanism Note
PBS (Negative Ctrl) < 5%Negligible0%No immune activation.
Peptide + Alum 10 - 15%Low (Th2 skew)0 - 20%Peptide trapped in endosome; poor cross-presentation.
Peptide + CpG ODN 30 - 45%High (Th1 skew)40 - 60%Strong activation, but limited by peptide half-life.
Peptide + IFA 40 - 60%Moderate/High60 - 80%Depot effect protects peptide; robust CTL induction.
Liposome + CpG + Peptide > 60% Very High 80 - 100% Synergy: Cytosolic delivery + TLR9 activation.

*Specific Lysis refers to In Vivo CTL killing of peptide-pulsed target cells.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, these protocols include internal validation steps.

Protocol A: Immunization Workflow

Objective: Generate NP-specific effector CD8+ T cells.

  • Mice: Female BALB/c (

    
    ), 6-8 weeks old. Group size 
    
    
    
    (immunogenicity) or
    
    
    (challenge).
  • Antigen Preparation:

    • Peptide: TYQRTRALV (>95% purity). Dissolve in DMSO, dilute in PBS.

    • Dose: 10

      
      g - 50 
      
      
      
      g per mouse.
  • Adjuvant Mixing (Example: CpG + Alum):

    • Mix Peptide (20

      
      g) + CpG 1826 (10 
      
      
      
      g) + Alum (50
      
      
      g) in total volume 100
      
      
      L PBS.
    • Validation: Ensure homogenous suspension; vortex immediately before injection.

  • Injection: Subcutaneous (s.c.) at base of tail or Intramuscular (i.m.) in quadriceps.

  • Schedule:

    • Day 0: Prime.

    • Day 14: Boost.

    • Day 21: Harvest (Spleen) or Challenge (Virus).

Protocol B: In Vivo CTL Assay (The Gold Standard Readout)

Objective: Quantify functional killing capacity directly in the animal, avoiding in vitro artifacts.

  • Target Cell Preparation:

    • Harvest naïve BALB/c splenocytes.

    • Split into two populations: Target and Control .

    • Target Population: Pulse with 10

      
      M NP 147-155 peptide (1 hour, 37°C). Label with High  concentration CFSE (5 
      
      
      
      M).
    • Control Population: Pulse with irrelevant peptide (or no peptide). Label with Low concentration CFSE (0.5

      
      M).
      
  • Adoptive Transfer:

    • Mix Target and Control cells 1:1.

    • Inject

      
       total cells i.v. into immunized mice (Day 21).
      
  • Readout (Day 22):

    • Harvest spleen 18 hours post-transfer.

    • Analyze via Flow Cytometry.[1] Gate on CFSE+ cells.

  • Calculation:

    • Ratio (

      
      ) = 
      
      
      
      .
    • Specific Lysis % =

      
      .
      
Experimental Workflow Visualization

Workflow D0 Day 0: Prime (Peptide + Adjuvant) D14 Day 14: Boost (Same Formulation) D0->D14  2 Weeks   D20 Day 20: Prepare Targets (CFSE High/Low) D14->D20  Acclimatization   D21 Day 21: Transfer Targets (i.v. Injection) D20->D21  Target Prep   D22 Day 22: Harvest Spleen & Flow Cytometry D21->D22  18h In Vivo Killing  

Figure 2: Timeline for In Vivo CTL Assay. This protocol validates the functional capacity of the induced T-cells to lyse targets in a physiological setting.

Critical Considerations for Researchers

  • Peptide Stability: The TYQRTRALV peptide is hydrophobic. Ensure proper solubilization (DMSO stock) before aqueous dilution. If using Liposomes, verify encapsulation efficiency (aim for >70%).

  • T-Helper Epitopes: NP 147-155 is a CD8 epitope. For optimal results, consider adding a CD4 helper epitope (e.g., PADRE or Influenza HA 110-120) to the formulation to provide T-cell help (IL-2), which sustains the CD8 memory response.

  • Strain Mismatch: This epitope is conserved in PR8 (H1N1) and many other A strains. However, always sequence the NP gene of your challenge virus to ensure the epitope is 100% conserved (TYQRTRALV), as a single mutation can abolish

    
     binding.
    

References

  • NIH/NIAID. (2025). Influenza Virus-Derived CD8 T Cell Epitopes: Implications for the Development of Universal Influenza Vaccines.

  • MDPI Vaccines. (2023). CpG 1018 Is an Effective Adjuvant for Influenza Nucleoprotein.[2]

  • PLOS ONE. (2012).[3] Robust Immunity and Heterologous Protection against Influenza in Mice Elicited by a Novel Recombinant NP-M2e Fusion Protein.[3]

  • International Journal of Nanomedicine. (2018). Liposomal nanoparticle-based conserved peptide influenza vaccine and monosodium urate adjuvant.

  • Journal of Clinical Investigation. (2023). Single-epitope T cell–based vaccine protects against SARS-CoV-2 infection (Comparative Peptide/Adjuvant Methodology).

Sources

Comparative Guide: MHC Tetramers vs. Functional Assays for Profiling NP (147-155) Cross-Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the performance of two primary detection modalities—MHC Class I Tetramers and IFN-


 ELISpot —in the context of assessing CD8+ T-cell cross-reactivity against viral variants. The model system used is the immunodominant Influenza A Nucleoprotein epitope NP 147-155 (TYQRTRALV) , restricted by H-2K

.[1][2]

For drug development and vaccine efficacy studies, understanding cross-reactivity is critical. Viral escape mutants often carry single amino acid substitutions that reduce T-cell Receptor (TCR) binding affinity without abolishing it completely. This guide demonstrates that MHC Tetramers provide superior quantitation of physical antigen-specific populations, while ELISpot is indispensable for verifying the functional potential of these cross-reactive clones.

The Biological Problem: Viral Variants and T-Cell Escape

The NP 147-155 epitope (TYQRTRALV) is highly conserved, yet RNA viruses (like Influenza and SARS-CoV-2) mutate rapidly. A single mutation in this sequence can alter the peptide-MHC (pMHC) landscape in two ways:

  • Anchor Residue Mutation (Pos 2 or 9): Destabilizes peptide binding to the MHC groove.

  • TCR Contact Mutation (Pos 3-8): Alters the interface seen by the T-cell, potentially lowering TCR affinity (

    
    ) or changing the signaling kinetics (off-rate).
    

Cross-reactivity occurs when a T-cell primed by the Wild Type (WT) epitope can still recognize and respond to the Variant. Accurately measuring this is the "product challenge."

Mechanism of Cross-Reactivity

The following diagram illustrates the structural hierarchy of T-cell recognition when challenged with variants.

CrossReactivityMechanism WT_Complex Wild Type Complex (NP 147-155: TYQRTRALV) TCR_Bind TCR Docking WT_Complex->TCR_Bind High Affinity (Stable pMHC) Var_Anchor Anchor Variant (e.g., Y2A Mutation) Var_Anchor->TCR_Bind Unstable MHC (Low pMHC density) Var_Contact TCR Contact Variant (e.g., R4A Mutation) Var_Contact->TCR_Bind Reduced Affinity (Fast Off-Rate) Signal_Strong Strong Signal (Cytotoxicity + Proliferation) TCR_Bind->Signal_Strong Full Activation Signal_Weak Altered Signal (Partial Agonism/Anergy) TCR_Bind->Signal_Weak Cross-Reactive Threshold No_Bind Loss of Recognition (Viral Escape) TCR_Bind->No_Bind Below Threshold

Figure 1: Mechanistic pathways of T-cell cross-reactivity. Anchor mutations destabilize the MHC complex itself, while contact mutations alter TCR docking. Both can lead to partial activation or escape.

Comparative Analysis: Tetramers vs. Functional Assays

When profiling cross-reactivity, researchers must choose between measuring physical binding (Tetramers) and functional output (ELISpot/ICS).

Method A: MHC Class I Tetramers
  • Principle: Fluorescently labeled tetrameric pMHC complexes bind directly to the TCR.

  • Performance in Cross-Reactivity: Tetramers are highly specific but "affinity-gated." If the variant peptide lowers the TCR affinity below a certain threshold (usually

    
    ), the tetramer may fail to stain the cell, even if that cell is physiologically functional.
    
  • Best For: Quantifying the exact number of epitope-specific CD8+ T-cells, regardless of their functional state (e.g., exhausted/anergic cells).

Method B: IFN- ELISpot
  • Principle: Detects cytokine secretion upon peptide stimulation.

  • Performance in Cross-Reactivity: ELISpot is "sensitivity-gated." It can detect T-cells that bind transiently (low affinity) but still trigger calcium flux and cytokine release. It often reveals cross-reactivity that Tetramers miss.

  • Best For: Assessing the protective potential of the T-cell response against a variant.

Data Comparison Table
FeatureMHC Tetramer StainingIFN-

ELISpot
Primary Readout Physical TCR Binding (Frequency %)Functional Secretion (Spot Forming Units)
Sensitivity (Limit of Detection) ~0.01% of CD8+ T-cells~1 cell per 100,000 (High Sensitivity)
Cross-Reactivity Detection Low. Often fails to stain low-affinity cross-reactive clones.High. Detects low-affinity clones if they secrete cytokine.
Reagent Stability High (if stored properly).Peptide reagents are stable; Cells must be viable.
Throughput High (Flow Cytometry).Medium (Plate-based).
Information Content Phenotype (Memory/Effector markers).[1][3][4][5][6][7]Magnitude of Response.

Experimental Protocols

To accurately assess cross-reactivity, a parallel workflow is required. The following protocols utilize murine splenocytes (BALB/c, H-2


) primed with Wild Type NP 147-155.
Workflow Diagram

ExperimentalWorkflow cluster_Tetramer Arm A: Physical Binding cluster_ELISpot Arm B: Functional Recall Sample Primed Splenocytes (NP 147-155 Specific) Tet_Stain Stain with Variant Tetramer Sample->Tet_Stain Stim Stimulate with Variant Peptide Sample->Stim FACS Flow Cytometry Tet_Stain->FACS Compare Calculate Cross-Reactivity Index (Variant Signal / WT Signal) FACS->Compare Incubate 18-24h Incubation Stim->Incubate Develop Count SFU Incubate->Develop Develop->Compare

Figure 2: Parallel assessment workflow. Splitting the sample allows direct correlation between binding capability (Arm A) and functional output (Arm B).

Detailed Protocol Steps
Preparation: Peptide Reagents
  • Synthesize Wild Type (WT) peptide: TYQRTRALV (>95% purity).

  • Synthesize Variant peptides (e.g., Alanine scan or specific viral mutants).

  • Dissolve in DMSO to 10 mg/mL stock; dilute to 20

    
    g/mL working solution in PBS.
    
Arm A: MHC Tetramer Staining (H-2K

/NP)
  • Objective: Determine if the TCR can physically hold the variant pMHC.

  • Aliquot:

    
     splenocytes per well in a 96-well U-bottom plate.
    
  • Block: Add Fc-block (anti-CD16/32) for 10 min at 4°C.

  • Stain: Add PE-labeled H-2K

    
     NP(147-155) Variant Tetramer  (0.5 
    
    
    
    g/test ). Incubate 30 min at 4°C (protected from light).
    • Note: Perform parallel staining with WT Tetramer as a positive control.

  • Surface Markers: Add anti-CD8-FITC and anti-CD3-APC. Incubate 20 min.

  • Wash: 2x with FACS buffer (PBS + 1% BSA).

  • Fix: 1% Paraformaldehyde.

  • Acquire: Flow cytometer (e.g., BD LSRFortessa). Gate on CD3+/CD8+/Tetramer+.

Arm B: IFN-

ELISpot
  • Objective: Determine if the variant triggers activation.

  • Coat: Pre-coat ELISpot plate with anti-mouse IFN-

    
     capture antibody (O.N. at 4°C).
    
  • Block: Block with RPMI + 10% FCS for 2 hours.

  • Seed: Add

    
     splenocytes per well.
    
  • Stimulate: Add Variant Peptide (Final conc: 2

    
    g/mL).
    
    • Controls: WT Peptide (Positive), DMSO only (Negative), ConA (Non-specific Positive).

  • Incubate: 18–24 hours at 37°C, 5% CO

    
    .
    
  • Develop: Wash cells away. Add Biotinylated detection Ab

    
     Streptavidin-ALP 
    
    
    
    Substrate (BCIP/NBT).
  • Analyze: Count Spot Forming Units (SFU) using an automated reader.

Interpreting the Results

The discrepancy between Arm A and Arm B is the critical data point.

  • Tetramer(+) / ELISpot(+): Full Cross-Reactivity. The mutation does not significantly impact binding or signaling.

  • Tetramer(-) / ELISpot(+): Functional Cross-Reactivity (Low Affinity). The most common scenario for viral variants. The TCR binds the variant with low affinity (too weak for stable tetramer adhesion) but sufficient duration to trigger the "serial triggering" mechanism required for cytokine release. This indicates the vaccine/drug may still offer protection despite the mutation.

  • Tetramer(+) / ELISpot(-): Anergy or Antagonism. The variant binds the TCR but fails to trigger signaling (Altered Peptide Ligand effect). This can be dangerous, potentially inducing tolerance.

References

  • Bodmer, H. C., et al. (1989). "Identification of a high-affinity nucleoprotein epitope for influenza virus-specific cytotoxic T lymphocytes." Cell.

    • Establishes TYQRTRALV as the dominant Kd-restricted epitope.
  • Grant, E., et al. (2013). "The spontaneous crystal structure of a peptide-MHC." Nature Immunology.

    • Provides structural basis for TCR docking on NP 147-155.
  • Slifka, M. K., & Whitton, J. L. (2001). "Functional avidity maturation of CD8+ T cells without selection of higher affinity TCR." Nature Immunology.

    • Discusses the dissociation between physical affinity (Tetramer) and functional sensitivity (ELISpot).
  • Klenerman, P., et al. (2002). "Tracking T cells with tetramers: new tales from new tools." Nature Reviews Immunology.

    • Review of Tetramer technology limit
  • Agency for Science, Technology and Research (A*STAR). "Influenza NP (147-155) Epitope Data." Immune Epitope Database (IEDB).

    • Database validation of the epitope sequence and restriction.

Sources

Comparative Guide: CTL Responses Induced by NP (147-155) vs. Whole Nucleoprotein

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of T-cell-based influenza vaccines, the choice of immunogen—single epitope versus whole protein—dictates the quality, breadth, and protective efficacy of the resulting CD8+ T cell response.

This guide compares the Cytotoxic T Lymphocyte (CTL) responses induced by the immunodominant NP (147-155) peptide (sequence: TYQRTRALV, restricted by murine H-2Kᵈ) against those induced by the Whole Nucleoprotein (NP) .

The Verdict: While peptide immunization with NP (147-155) can elicit a numerically superior frequency of epitope-specific CD8+ T cells (high magnitude), it frequently fails to confer robust protection against lethal challenge due to a lack of CD4+ T cell help and epitope breadth. Conversely, whole protein immunization (via viral vectors or DNA) induces a polyclonal response that, while sometimes lower in specific magnitude against the 147-155 epitope, provides superior viral clearance and resistance to escape mutants.

Mechanistic Comparison: Antigen Processing & Presentation[1][2]

To interpret experimental data correctly, researchers must understand the distinct cellular pathways triggered by these two immunogens.

NP (147-155) Peptide: The "Direct Loading" Pathway
  • Mechanism: Exogenous synthetic peptides (typically 9-mers) bind directly to surface MHC Class I molecules on antigen-presenting cells (APCs).

  • The Flaw: This bypasses the intracellular processing machinery (proteasome/TAP). Consequently, it can stimulate low-avidity T cell clones that may fail to recognize the naturally processed epitope on an infected cell. Furthermore, without a conjugated helper epitope, this pathway fails to engage CD4+ T cells, leading to a "helpless" CD8+ response that is prone to exhaustion and poor memory formation.

Whole Nucleoprotein: The "Cross-Presentation" Pathway
  • Mechanism: Whether delivered as a DNA vaccine, viral vector (e.g., Adenovirus), or protein + adjuvant, full-length NP must be internalized, ubiquitinated, and degraded by the proteasome.

  • The Advantage: This ensures that only epitopes which can be naturally processed are presented. Crucially, full-length NP contains CD4+ helper epitopes (e.g., NP 55-69), ensuring a robust memory response and licensing of Dendritic Cells (DCs).

Diagram 1: Antigen Processing Pathways

AntigenProcessing cluster_inputs Immunogen Input cluster_cell Antigen Presenting Cell (APC) Peptide NP(147-155) Peptide MHC_I MHC Class I (Kd) Peptide->MHC_I Direct Loading (Bypasses Processing) WholeProtein Whole NP (Protein/DNA) Endosome Endosome/Cytosol WholeProtein->Endosome Proteasome Proteasome (Processing) Endosome->Proteasome Cross-Presentation MHC_II MHC Class II Endosome->MHC_II Endocytic Pathway TAP TAP Transporter Proteasome->TAP TAP->MHC_I CD8 CD8+ T Cell (CTL Response) MHC_I->CD8 Activation CD4 CD4+ T Cell (Helper Response) MHC_II->CD4 Help CD4->CD8 Licensing/Memory

Caption: Comparison of direct peptide loading (Red path) vs. whole protein processing requiring proteasomal degradation and providing CD4 help (Blue/Green path).

Performance Analysis: Experimental Data

The following table synthesizes data from comparative studies (e.g., Vaccinia-NP vs. Vaccinia-Minigene) regarding the H-2Kᵈ restricted response.

MetricNP (147-155) PeptideWhole Nucleoprotein (NP)
Magnitude (Tetramer+) High. Can elicit >10% of CD8+ T cells in spleen if adjuvanted (e.g., CpG).Moderate to High. Typically ~2-5% specific to 147-155, but total NP-specific response is higher.
Epitope Breadth Single. Focuses immune pressure on one 9-mer.Polyclonal. Targets 147-155 plus sub-dominant epitopes, preventing viral escape.
Avidity Variable. High peptide doses can stimulate low-avidity clones ineffective against virus.High. Natural processing selects for high-avidity clones.
Protective Efficacy Low/Partial. Often fails to reduce viral titer in lungs significantly without help.High. Correlates with rapid viral clearance and survival.
Memory Durability Poor. Rapid contraction phase; "helpless" CD8s fade quickly.Excellent. Sustained by CD4+ help (e.g., NP 55-69).
Key Insight: The "Magnitude Trap"

Do not rely solely on Tetramer staining frequency. A study using recombinant Vaccinia viruses showed that while a minigene expressing NP(147-155) induced higher numbers of CTLs than full-length NP, these cells failed to protect mice from lethal influenza challenge.[1] The whole protein induced a "quality over quantity" response supported by helper T cells [1].

Validated Experimental Protocols

To rigorously compare these immunogens, you must use assays that measure both frequency and function .

Intracellular Cytokine Staining (ICS)

Why: Tetramers only show binding. ICS proves the cells can degranulate (CD107a) and produce effector cytokines (IFN-γ, TNF-α).

Protocol:

  • Harvest: Isolate splenocytes or lung lymphocytes 7-10 days post-immunization.

  • Stimulation:

    • Group A: Stimulate with 1 µM NP(147-155) peptide (TYQRTRALV).

    • Group B: Stimulate with PMA/Ionomycin (Positive Control).

    • Group C: Media only (Negative Control).

  • Blockade: Add Brefeldin A (GolgiPlug) after 1 hour to trap cytokines. Incubate for 4-5 hours total.

  • Staining:

    • Surface: Anti-CD8, Anti-CD3, Anti-CD4.

    • Intracellular: Permeabilize (Cytofix/Cytoperm) and stain for IFN-γ and TNF-α.

In Vivo Cytotoxicity Assay (The Gold Standard)

Why: This proves the CTLs can actually kill targets in a physiological environment.

Protocol:

  • Target Prep: Harvest syngeneic naïve splenocytes. Split into two populations.[2]

    • Population High: Pulse with NP(147-155) peptide (10 µM) + Label with High concentration CFSE (5 µM).

    • Population Low: No peptide + Label with Low concentration CFSE (0.5 µM).

  • Transfer: Mix 1:1 and inject i.v. into immunized mice.[2][3][4][5][6][7][8][9]

  • Readout: Harvest recipient spleens after 4-16 hours. Analyze by flow cytometry.

  • Calculation: Specific Lysis =

    
    .
    
Diagram 2: In Vivo CTL Assay Workflow

CTL_Assay cluster_prep Target Cell Preparation NaiveSpleen Naïve Splenocytes Split NaiveSpleen->Split PopA Pulse: NP(147-155) Label: CFSE High Split->PopA PopB Pulse: None Label: CFSE Low Split->PopB Mix Mix 1:1 Ratio PopA->Mix PopB->Mix Inject Inject i.v. into Immunized Mice Mix->Inject Harvest Harvest Spleen/Lungs (4-16 Hours) Inject->Harvest FACS Flow Cytometry Analysis Harvest->FACS Result Calculate Specific Lysis (Loss of CFSE High peak) FACS->Result

Caption: Workflow for In Vivo Cytotoxicity Assay using differential CFSE staining to measure specific killing of peptide-pulsed targets.

Strategic Recommendations

When to use NP (147-155) Peptide:

  • Assay Control: Use as a positive control for in vitro restimulation of BALB/c splenocytes.

  • Tetramer Generation: Essential for folding H-2Kᵈ tetramers to track antigen-specific cells.

  • Mechanism Studies: Use when isolating the effect of CD8+ T cells in the absence of CD4+ help (though this is non-physiological).

When to use Whole Protein (or DNA/Vector):

  • Vaccine Development: Always preferred for efficacy studies. It provides the necessary T-help and prevents viral escape.

  • Durability Studies: Required if you need to measure memory responses >30 days post-immunization.

References

  • Lawson, C. M., et al. (1994). Primary pulmonary cytotoxic T lymphocytes induced by immunization with a vaccinia virus recombinant expressing influenza A virus nucleoprotein peptide do not protect mice against challenge.[1] Journal of Virology.

  • Kim, S. H., et al. (2013).[5] Mucosal Vaccination with Recombinant Adenovirus Encoding Nucleoprotein Provides Potent Protection against Influenza Virus Infection.[5] PLOS ONE.

  • Zheng, M., et al. (2022). Evolutionary conservation and positive selection of influenza A nucleoprotein CTL epitopes for universal vaccination.[6] Acta Pharmaceutica Sinica B.

  • Epstein, S. L., et al. (2005). DNA Vaccine Expressing Conserved Influenza Virus Proteins Protective against H5N1 Challenge. Emerging Infectious Diseases.

Sources

Introduction: The NP (147-155) Epitope and the Immunogenicity Puzzle

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Comparing the In Vivo and In Vitro Immunogenicity of Influenza NP (147-155)

The influenza A virus nucleoprotein (NP) is a highly conserved internal antigen, making it a key target for universal influenza vaccines. Within this protein, the peptide sequence spanning amino acids 147-155 (TYQRTRALV) is recognized as an immunodominant CD8+ T cell epitope in mouse models, particularly BALB/c mice (H-2Kd restricted).[1][2] Evaluating the immunogenicity of vaccine candidates based on this epitope is crucial. However, the immunogenicity observed in a controlled laboratory setting (in vitro) often differs from the complex biological response within a living organism (in vivo).[3][4][5]

This guide provides a comprehensive comparison of the methodologies used to assess the in vivo and in vitro immunogenicity of the NP (147-155) peptide. As a senior application scientist, my goal is to explain the causality behind experimental choices, provide robust, self-validating protocols, and offer insights into interpreting the often-disparate results from these two essential, yet fundamentally different, analytical paradigms.

The Fundamental Dichotomy: Why In Vitro and In Vivo Results Diverge

The core reason for discrepancies between in vitro and in vivo data lies in the radical difference in complexity.[4][6] An in vitro assay uses isolated cells in a highly controlled environment, allowing for precise measurement of specific cellular functions.[4] In contrast, an in vivo study involves a whole, living organism with intricate networks of physiological and immunological regulation.[4][7]

Factors contributing to these differences include:

  • Bioavailability and Metabolism: In a petri dish, cells are directly exposed to a defined peptide concentration. In an animal, the peptide must travel to lymphoid organs, resist degradation by proteases, and be effectively presented by antigen-presenting cells (APCs).[4]

  • The Immune Microenvironment: In vivo, the immune response is shaped by a dynamic microenvironment containing various cell types (T regulatory cells, myeloid-derived suppressor cells), anatomical structures (lymph nodes), and a complex cytokine milieu that are absent in vitro.[3][4]

  • Adjuvant Effects: The choice of adjuvant is critical for peptide immunogenicity in vivo but is irrelevant for in vitro restimulation assays. Adjuvants shape the nature and magnitude of the immune response in the whole organism.[8][9]

cluster_0 In Vitro System cluster_1 In Vivo System invitro Controlled Environment - Known peptide concentration - Isolated immune cells - No metabolic degradation - No regulatory networks invivo Complex Organism - Pharmacokinetics & distribution - Peptide metabolism/clearance - Full immune system interplay - Regulatory feedback loops invitro->invivo Potential for Discrepancy

Caption: Core differences between simplified in vitro and complex in vivo systems.

Part 1: Assessing In Vitro Immunogenicity of NP (147-155)

In vitro assays are indispensable for quantifying the frequency and function of NP (147-155)-specific T cells from a previously immunized animal or a human donor. The primary methods are the ELISpot assay, Intracellular Cytokine Staining (ICS), and MHC Tetramer Staining.

cluster_assays Functional & Phenotypic Assays start Isolate Splenocytes or PBMCs from Immunized Host stim In Vitro Stimulation with NP (147-155) Peptide start->stim tetramer MHC Tetramer Staining start->tetramer No stimulation needed elispot ELISpot Assay stim->elispot ics Intracellular Cytokine Staining (ICS) stim->ics elispot_out Quantify Frequency of Cytokine-Secreting Cells (e.g., IFN-γ) elispot->elispot_out ics_out Multi-parameter Flow Cytometry: Quantify frequency and phenotype of cytokine-producing cells ics->ics_out tetramer_out Flow Cytometry: Directly quantify and phenotype NP(147-155)-specific T cells tetramer->tetramer_out

Caption: General workflow for in vitro analysis of NP (147-155)-specific T cells.

Enzyme-Linked Immunospot (ELISpot) Assay

The ELISpot assay is highly sensitive for detecting and quantifying individual cells that secrete a specific cytokine, most commonly Interferon-gamma (IFN-γ), upon antigen recognition. Each spot on the final membrane represents a single antigen-specific T cell.

Self-Validation: This protocol includes negative controls (medium only) to assess background activation and positive controls (mitogen like ConA or PHA) to confirm cell viability and functionality.

  • Plate Preparation:

    • Pre-wet a 96-well PVDF membrane plate with 35% ethanol for 1 minute. The ethanol treatment renders the hydrophobic membrane hydrophilic, ensuring proper antibody coating.

    • Wash the plate 5 times with sterile PBS.

    • Coat the plate with an anti-IFN-γ capture antibody overnight at 4°C.

  • Cell Preparation & Plating: [10]

    • Prepare a single-cell suspension from the spleens of immunized mice. Lyse red blood cells using an ACK lysis buffer.

    • Wash the plate to remove excess capture antibody and block with RPMI medium containing 10% FBS for 1 hour to prevent non-specific binding.

    • Add splenocytes to the wells at a concentration of 2-4 x 10^5 cells/well.

  • Stimulation:

    • Add NP (147-155) peptide (final concentration of 1-10 µg/mL) to experimental wells.[11]

    • Add medium only to negative control wells.

    • Add a mitogen (e.g., Concanavalin A) to positive control wells.

    • Incubate for 18-24 hours at 37°C, 5% CO2. During this time, activated T cells will secrete IFN-γ, which is captured by the antibody on the membrane immediately below the cell.

  • Detection & Development:

    • Wash the plate to remove cells, using PBS with 0.05% Tween-20 (PBST).

    • Add a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash the plate and add Streptavidin-Alkaline Phosphatase (ALP) conjugate. The streptavidin binds with high affinity to the biotin on the detection antibody.

    • Wash thoroughly and add the BCIP/NBT substrate. The ALP enzyme will convert the soluble substrate into an insoluble purple precipitate, forming a visible spot.

    • Stop the reaction by washing with distilled water once spots are well-defined.

  • Analysis:

    • Allow the plate to dry completely.

    • Count the spots in each well using an automated ELISpot reader. The data is expressed as Spot-Forming Cells (SFCs) per million input cells.

Intracellular Cytokine Staining (ICS)

ICS is a flow cytometry-based technique that allows for the simultaneous measurement of multiple cytokines produced by a single cell, along with the identification of the cell's phenotype using surface markers (e.g., CD3, CD4, CD8).[12]

Self-Validation: This protocol uses a viability dye to exclude dead cells, which can non-specifically bind antibodies. It also includes unstimulated controls to set the gates for cytokine positivity and a positive control (PMA/Ionomycin) to verify the assay's performance.[13]

  • Cell Preparation & Stimulation:

    • Prepare a single-cell suspension of splenocytes as described for the ELISpot assay.

    • Plate 1-2 x 10^6 cells per well in a 96-well U-bottom plate.

    • Add NP (147-155) peptide (1-10 µg/mL), a positive control (PMA/Ionomycin), or medium only.

    • Crucially, add a protein transport inhibitor like Brefeldin A or Monensin for the final 4-6 hours of a 6-18 hour incubation.[14] This step is causal: it blocks the Golgi apparatus, trapping cytokines inside the cell, which is essential for their subsequent detection.

  • Surface Staining:

    • Wash the cells with FACS buffer (PBS + 2% FBS).

    • Stain with a viability dye (e.g., a fixable live/dead stain) for 20 minutes at 4°C to allow for exclusion of dead cells during analysis.[12]

    • Stain with fluorescently-conjugated antibodies against surface markers (e.g., anti-CD3, anti-CD8, anti-CD44) for 30 minutes at 4°C.

  • Fixation and Permeabilization:

    • Wash the cells and fix them with a formaldehyde-based fixation buffer. This cross-links proteins, stabilizing the cell morphology and surface markers.

    • Wash and permeabilize the cells using a saponin-based buffer. This creates pores in the cell membrane, allowing antibodies to access intracellular targets (the trapped cytokines).

  • Intracellular Staining:

    • Stain with fluorescently-conjugated antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2) for 30 minutes at room temperature in the permeabilization buffer.[14]

  • Acquisition and Analysis:

    • Wash the cells and resuspend in FACS buffer.

    • Acquire data on a flow cytometer.

    • Analyze the data using appropriate software. Gate on live, single lymphocytes, then on CD8+ T cells, and finally quantify the percentage of cells expressing IFN-γ, TNF-α, etc., in response to the NP peptide.

MHC Tetramer Staining

MHC Tetramer staining is a powerful technique that directly identifies and quantifies T cells based on the specificity of their T Cell Receptor (TCR), regardless of their functional state at the time of the assay.[15][16] It uses a reagent composed of four identical MHC class I molecules (H-2Kd for BALB/c mice), each loaded with the NP (147-155) peptide and linked to a fluorescent streptavidin core. This tetrameric structure provides high avidity binding to specific TCRs, enabling detection by flow cytometry.[15]

Self-Validation: The protocol includes an irrelevant tetramer (loaded with a different peptide) as a negative control to identify non-specific binding.

  • Cell Preparation:

    • Prepare a single-cell suspension of splenocytes or PBMCs. No in vitro stimulation is required.

    • Aliquot 1-2 x 10^6 cells per tube.

  • Tetramer Staining:

    • Add the PE- or APC-conjugated H-2Kd/NP(147-155) tetramer reagent to the experimental tube.[17]

    • Add a control tetramer (e.g., H-2Kd loaded with an irrelevant peptide) to a separate tube.

    • Incubate for 30-60 minutes at room temperature in the dark. This allows for optimal binding of the tetramer to the high-affinity TCRs.

  • Surface Staining:

    • Without washing, add antibodies against surface markers (e.g., anti-CD8, anti-CD44).

    • Incubate for 30 minutes at 4°C. It is often recommended to add the anti-CD8 antibody after the tetramer to avoid potential steric hindrance.[18]

  • Wash and Acquisition:

    • Wash the cells with FACS buffer.

    • Add a viability dye just before acquisition if not done previously.

    • Acquire data on a flow cytometer.

  • Analysis:

    • Gate on live, single lymphocytes, then on CD8+ T cells.

    • Identify the population of cells that are double-positive for CD8 and the NP (147-155) tetramer.

Part 2: Assessing In Vivo Immunogenicity of NP (147-155)

In vivo assessment is the gold standard for determining if an immunogen can induce a protective immune response. For the NP (147-155) peptide, this typically involves immunizing mice and then measuring the resulting immunity, either through a direct viral challenge or by analyzing the T cell response ex vivo.[19][20]

cluster_readouts In Vivo Readouts start Immunize Mice (NP peptide + Adjuvant) boost Boost Immunization (Day 14-21) start->boost challenge Influenza Virus Challenge boost->challenge morbidity Monitor Morbidity - Weight Loss - Survival challenge->morbidity exvivo Ex Vivo Analysis (Spleen, Lungs) challenge->exvivo at peak response (e.g., Day 7 post-challenge) assays ELISpot / ICS / Tetramer Staining exvivo->assays

Caption: Workflow for an in vivo immunization and influenza challenge study.

Self-Validation: This protocol includes a control group of mice that receives only the adjuvant (or saline) to establish a baseline for infection severity and immune response.

  • Animal Model:

    • Use 6-8 week old BALB/c mice, as their MHC haplotype (H-2d) effectively presents the NP (147-155) peptide.[2]

  • Immunization Formulation and Administration:

    • Synthesize high-purity NP (147-155) peptide. Peptides alone are generally poor immunogens and require an adjuvant.[21]

    • Formulate the peptide with a suitable adjuvant. Common choices include Poly(I:C), a TLR3 agonist, or CpG oligodeoxynucleotides, a TLR9 agonist, often mixed with an emulsion like Montanide.[9][22][23] The choice of adjuvant is critical as it dictates the type and strength of the T cell response.

    • Administer the vaccine (e.g., 10-50 µg of peptide per mouse) via subcutaneous injection at the base of the tail or intramuscularly.[24]

    • Include a control group receiving adjuvant only.

  • Boost:

    • Administer a booster immunization 2-3 weeks after the prime to enhance the magnitude and quality of the memory T cell response.

  • Influenza Virus Challenge:

    • 2-4 weeks after the final boost, challenge the mice via intranasal administration of a sublethal or lethal dose of a relevant influenza A virus strain (e.g., A/Puerto Rico/8/34, H1N1).[19][25] The intranasal route mimics a natural infection.[26]

  • Monitoring and Readouts:

    • Morbidity and Mortality: Monitor the mice daily for weight loss and survival for 14 days post-challenge. Weight loss is a key indicator of disease severity in mice.[27]

    • Viral Titer: At a peak time point (e.g., day 5 post-infection), euthanize a subset of mice and homogenize the lungs to determine the viral load via plaque assay or qPCR.

    • Ex Vivo T Cell Analysis: At the peak of the T cell response (e.g., day 7-10 post-infection), harvest spleens and lungs (for tissue-resident memory cells). Prepare single-cell suspensions and perform the in vitro assays described in Part 1 (ELISpot, ICS, Tetramer) to quantify the NP (147-155)-specific T cell response generated by the vaccination and recalled by the infection.[28]

Part 3: Data Synthesis and Comparative Analysis

A direct comparison highlights how in vitro and in vivo approaches provide complementary information. A strong in vitro signal is encouraging, but protective efficacy can only be confirmed in vivo.

Comparative Data Summary
FeatureIn Vitro AssessmentIn Vivo Assessment
System Isolated cells in culture mediumWhole, living organism
Primary Goal Quantify the frequency and function of pre-existing antigen-specific T cells.Evaluate the ability of an immunogen to induce a protective immune response.
Key Readouts SFC/10^6 cells (ELISpot), % cytokine+ cells (ICS), % tetramer+ cells (Flow Cytometry).Survival rate (%), body weight change (%), lung viral titer (PFU/mL), ex vivo T cell frequency.
Controls Unstimulated cells, mitogen stimulation, irrelevant peptide/tetramer.Adjuvant-only group, naive (unimmunized) group.
Key Strengths High sensitivity, quantitative, allows multi-parameter functional analysis at the single-cell level."Gold standard" for protective efficacy, accounts for all physiological variables.
Key Limitations Cannot predict protective efficacy, lacks physiological context (metabolism, regulation).[3][7]Lower throughput, more complex, expensive, ethical considerations, results can vary by animal model.[27]
Interpreting Discrepancies
  • Scenario 1: Strong In Vitro Response, Poor In Vivo Protection. This is a common outcome.[3] It may indicate that while the peptide can stimulate memory T cells in a dish, the vaccine formulation used in vivo was suboptimal. The peptide may have poor stability, fail to reach lymph nodes, or the chosen adjuvant may not have provided the correct co-stimulation for generating robust and functional memory T cells.[4]

  • Scenario 2: Modest In Vitro Response, Good In Vivo Protection. This can occur if the key protective mechanism is not fully captured by standard in vitro readouts. For example, protection might be mediated by T cells in a specific location (like the lungs) that are underrepresented in the spleen, or by a functional attribute not measured by IFN-γ production (e.g., rapid cytotoxic killing). The quality of the T cells, not just the quantity, is critical in vivo.

  • Scenario 3: Strong Correlation. This is the ideal outcome, where high frequencies of functional, NP (147-155)-specific T cells measured in vitro directly correlate with reduced weight loss, lower viral titers, and increased survival in vivo. This provides strong evidence that the measured T cell population is a valid correlate of protection for that specific vaccine platform.[28]

Conclusion

Evaluating the immunogenicity of the influenza NP (147-155) peptide requires a dual approach that leverages the strengths of both in vitro and in vivo methodologies. In vitro assays like ELISpot, ICS, and tetramer staining provide precise, quantitative data on the frequency and function of specific T cells. However, these assays operate in a biological vacuum. In vivo studies, while more complex, are the definitive test of a vaccine's ability to induce a protective immune response within the intricate environment of a living organism. Understanding the inherent differences between these systems and the reasons for potential discrepancies is paramount for researchers, scientists, and drug development professionals aiming to translate promising peptide immunogens into effective universal vaccines. Ultimately, in vitro tools are used to dissect the response, while the in vivo model determines if that response truly matters.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.